molecular formula C8H6BrN B8458751 5-(Bromoethynyl)-2-methylpyridine CAS No. 218431-39-1

5-(Bromoethynyl)-2-methylpyridine

Cat. No.: B8458751
CAS No.: 218431-39-1
M. Wt: 196.04 g/mol
InChI Key: NWZAAUHDLVPBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromoethynyl)-2-methylpyridine is a versatile chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a pyridine ring, a common pharmacophore in active pharmaceutical ingredients, functionalized with both a bromoethynyl group and a methyl group. The reactive bromoethynyl moiety makes it a valuable building block for Click chemistry applications and metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, enabling the rapid construction of more complex molecular architectures. Its primary research value lies in its use for incorporating substituted acetylene units into target molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. Researchers utilize this compound in the synthesis of potential enzyme inhibitors, imaging probes, and other biologically active molecules. The specific mechanism of action is not inherent to the reagent itself but is defined by the final molecule it helps to construct. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

218431-39-1

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

5-(2-bromoethynyl)-2-methylpyridine

InChI

InChI=1S/C8H6BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,1H3

InChI Key

NWZAAUHDLVPBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C#CBr

Origin of Product

United States

Foundational & Exploratory

5-(Bromoethynyl)-2-methylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(Bromoethynyl)-2-methylpyridine: Structural Dynamics and Cross-Coupling Methodologies

Executive Summary

In modern synthetic organic chemistry and materials science, the precise construction of complex conjugated systems relies heavily on highly functionalized building blocks. 5-(Bromoethynyl)-2-methylpyridine represents a specialized, high-value electrophilic alkyne. By replacing the terminal hydrogen of an alkyne with a bromine atom, the inherent polarity of the alkyne is inverted (umpolung). This transformation shifts the molecule from a traditional nucleophile (as seen in standard Sonogashira couplings) to a potent electrophile. This guide explores the physicochemical properties, structural causality, and advanced catalytic applications of 5-(bromoethynyl)-2-methylpyridine, providing researchers with self-validating protocols for its synthesis and utilization.

Structural & Physicochemical Profiling

The chemical behavior of 5-(bromoethynyl)-2-methylpyridine is dictated by the synergistic electronic effects of its three core structural motifs:

  • The Pyridine Ring: Acts as an electron-withdrawing group via induction and resonance. This electron deficiency significantly enhances the electrophilicity of the attached bromoethynyl moiety, making it highly susceptible to attack by nucleophilic transition-metal complexes[1].

  • The C2-Methyl Group: Provides steric shielding to the adjacent pyridine nitrogen, modulating its coordination ability with transition metals. It also slightly increases the basicity of the ring compared to an unsubstituted pyridine, tuning the molecule's solubility and pKa.

  • The Bromoethynyl Group (-C≡C-Br): The active functional site. The weak C-Br bond (compared to a C-H bond) serves as an excellent leaving group in oxidative addition or migratory insertion pathways[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the target compound and its direct precursor, 5-ethynyl-2-methylpyridine[3],[4].

PropertyValue
Chemical Name 5-(Bromoethynyl)-2-methylpyridine
Precursor CAS Number 1945-85-3 (5-Ethynyl-2-methylpyridine)
Molecular Formula C8H6BrN
Molecular Weight 196.05 g/mol
Precursor Molecular Weight 117.15 g/mol
LogP (Estimated) ~2.5
H-Bond Acceptors 1 (Pyridine Nitrogen)
H-Bond Donors 0
Storage Conditions 2–8 °C, stored under nitrogen, protected from light

Mechanistic Utility in Catalysis

The strategic advantage of 5-(bromoethynyl)-2-methylpyridine lies in its ability to bypass the limitations of terminal alkynes.

Cadiot-Chodkiewicz Heterocoupling: When synthesizing unsymmetrical diynes, reacting two different terminal alkynes typically results in a statistical mixture of homocoupled (Glaser coupling) and heterocoupled products. By utilizing a bromoalkyne as one of the coupling partners, the reaction is forced down a selective heterocoupling pathway, yielding the desired unsymmetrical diyne with high fidelity[5],.

Inverse-Sonogashira Coupling: Traditional Sonogashira reactions couple a terminal alkyne with an aryl halide. In late-stage functionalization, it is often more strategic to perform a C(sp2)-H activation on an unhalogenated arene. The "Inverse-Sonogashira" methodology utilizes Rhodium or Iridium catalysts to activate a C-H bond, which then attacks the electrophilic bromoalkyne[6]. The bromoalkyne acts as the formal oxidant and alkyne source, releasing HBr as the byproduct.

Experimental Workflows & Protocols

Protocol A: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

This protocol details the silver-catalyzed electrophilic bromination of 5-ethynyl-2-methylpyridine.

Causality of Reagents: Silver nitrate (AgNO3) is used catalytically to form a transient silver acetylide intermediate. This significantly lowers the activation energy for halogen exchange. N-Bromosuccinimide (NBS) is selected as a mild, controlled source of electrophilic bromine (Br+). The reaction must be performed in the dark; exposure to light induces the homolytic cleavage of NBS into bromine radicals, which would cause unwanted allylic bromination at the C2-methyl group[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, foil-wrapped Schlenk flask (to exclude light), dissolve 5-ethynyl-2-methylpyridine (1.0 equiv, 10 mmol) in anhydrous acetone (25 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add AgNO3 (0.05 equiv, 0.5 mmol) in one portion. Stir for 10 minutes at 20 °C to allow the formation of the silver acetylide complex. The solution may become slightly cloudy.

  • Bromination: Add NBS (1.2 equiv, 12 mmol) portion-wise over 15 minutes to prevent rapid exothermic spiking.

  • Monitoring: Stir the reaction at 20 °C for 3 hours. Validate reaction progress via TLC (Hexane/EtOAc 4:1). The bromoalkyne will appear as a distinct, less polar spot compared to the terminal alkyne.

  • Quenching & Workup: Once complete, concentrate the mixture in vacuo. Resuspend the crude residue in petroleum ether (50 mL) and filter through a short pad of Celite to remove the precipitated silver bromide (AgBr) and succinimide byproducts.

  • Isolation: Concentrate the filtrate under a stream of nitrogen to afford the pure 5-(bromoethynyl)-2-methylpyridine. Store immediately at 4 °C under inert gas.

SynthesisWorkflow A 5-Ethynyl-2-methylpyridine (Terminal Alkyne) B AgNO3 (cat.) Acetone, 20°C A->B Activation C Silver Acetylide Intermediate B->C Deprotonation D N-Bromosuccinimide (NBS) Electrophilic Bromination C->D Halogen Exchange E 5-(Bromoethynyl)-2-methylpyridine (Product) D->E Yield >85%

Caption: Workflow for the silver-catalyzed electrophilic bromination of 5-ethynyl-2-methylpyridine.

Protocol B: Rh-Catalyzed Inverse-Sonogashira C-H Alkynylation

This protocol utilizes 5-(bromoethynyl)-2-methylpyridine to install an alkynyl group onto an unactivated arene via directed C-H activation[6].

Causality of Reagents: The [Cp*RhCl2]2 precatalyst is activated by Silver Carbonate (Ag2CO3). Ag2CO3 serves a dual, self-validating purpose: it abstracts the chloride ligands from Rh to generate the highly active cationic Rh(III) species, and it acts as an insoluble base to neutralize the HBr generated during the β-bromide elimination step, driving the catalytic cycle forward[6].

Step-by-Step Methodology:

  • Setup: In a dry pressure tube, combine the directing-group-bearing arene substrate (0.2 mmol), 5-(bromoethynyl)-2-methylpyridine (0.3 mmol, 1.5 equiv),[Cp*RhCl2]2 (0.01 mmol, 5 mol%), and Ag2CO3 (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 45 °C in an oil bath for 16 hours. The mild temperature is critical; exceeding 60 °C promotes the thermal degradation of the bromoalkyne.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove the silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel to isolate the alkynylated product.

CatalyticCycle Rh Rh(III) Catalyst CH C-H Activation (Substrate) Rh->CH Directing Group Mig Migratory Insertion (Bromoalkyne) CH->Mig Coordination Red β-Bromide Elimination Mig->Red C-C Bond Formation Red->Rh Catalyst Regeneration Prod Alkynylated Product Red->Prod Product Release

Caption: Rh-catalyzed inverse-Sonogashira catalytic cycle utilizing bromoalkynes for C-H alkynylation.

References

  • Title: 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Towards Cobalt Polyyne Rotaxanes (Bromoethynyl Synthesis Protocols) Source: University of Oxford Research Archive URL: [Link]

  • Title: Copper Catalyzed the Cross-Coupling Reaction of Arylthioaluminum Reagents with Alkynyl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cadiot–Chodkiewicz heterocouplings & Product Class 1: Linear Conjugated Diynes Source: Thieme Connect URL: [Link]

Sources

An In-depth Technical Guide to 5-(Bromoethynyl)-2-methylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Bromoethynyl)-2-methylpyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of the reactive bromoalkyne moiety allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 5-(Bromoethynyl)-2-methylpyridine, including its synthesis via a Sonogashira cross-coupling reaction, its predicted physicochemical properties, and its potential applications in drug discovery and organic synthesis. Detailed experimental protocols, safety considerations, and characterization data are also presented to facilitate its use in a research setting.

Introduction and Core Concepts

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1] Their ability to act as hydrogen bond acceptors and engage in various intermolecular interactions makes them privileged structures in the design of biologically active molecules. The introduction of an ethynyl group to the pyridine ring further enhances its utility, providing a rigid linker that can be used to probe protein binding pockets and construct complex molecular frameworks.

5-(Bromoethynyl)-2-methylpyridine is a particularly interesting derivative due to the presence of the bromoalkyne functionality. This group is a versatile handle for a variety of chemical transformations, including further cross-coupling reactions, click chemistry, and nucleophilic additions. This reactivity profile makes 5-(Bromoethynyl)-2-methylpyridine a valuable intermediate for the synthesis of novel pharmaceutical agents and advanced materials.

A direct CAS number for 5-(Bromoethynyl)-2-methylpyridine is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. This guide, therefore, provides a scientifically robust, proposed synthetic route from commercially available starting materials, enabling researchers to access this valuable compound.

Physicochemical Properties and Characterization

The predicted physicochemical properties of 5-(Bromoethynyl)-2-methylpyridine are summarized in the table below. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.

PropertyPredicted Value
Molecular Formula C₈H₆BrN
Molecular Weight 200.05 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, ethyl acetate) and have low solubility in water.
Boiling Point Estimated to be >200 °C
Melting Point Not available

Spectroscopic Characterization:

The structural confirmation of synthesized 5-(Bromoethynyl)-2-methylpyridine would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of 80-100 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.[2][3] The C-Br stretching vibration is also expected to be present.

  • HRMS (High-Resolution Mass Spectrometry): HRMS will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Synthesis of 5-(Bromoethynyl)-2-methylpyridine

The most logical and efficient synthetic route to 5-(Bromoethynyl)-2-methylpyridine is via a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5] In this case, the readily available 5-bromo-2-methylpyridine will be coupled with a suitable bromo-alkyne precursor.

Sources

Comprehensive Physicochemical and Synthetic Profiling of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of terminal alkynes is a cornerstone of modern synthetic organic chemistry, providing versatile building blocks for complex molecule assembly. 5-(Bromoethynyl)-2-methylpyridine is a highly reactive, halogenated alkyne derivative of 5-ethynyl-2-methylpyridine. It serves as a critical intermediate in advanced cross-coupling reactions, medicinal chemistry scaffolding, and materials science.

This technical guide provides an in-depth analysis of the molecular properties of 5-(Bromoethynyl)-2-methylpyridine, details the mechanistic rationale behind its synthesis, and outlines a self-validating experimental protocol designed to maximize yield while suppressing unwanted side reactions.

Physicochemical Properties & Structural Identity

To effectively utilize 5-(Bromoethynyl)-2-methylpyridine in synthetic workflows, researchers must first understand its foundational quantitative metrics. The molecule consists of a pyridine ring substituted with a methyl group at the C2 position and a bromoethynyl moiety at the C5 position.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound, calculated based on its atomic composition.

PropertyValueRationale / Significance
Chemical Formula C₈H₆BrNCore atomic composition derived from the 2-methylpyridine scaffold and the bromoethynyl group.
Molecular Weight 196.05 g/mol Essential for precise stoichiometric calculations in cross-coupling methodologies.
Monoisotopic Mass 194.968 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation (based on the ⁷⁹Br isotope).
LogP (Estimated) ~2.8 - 3.2Indicates moderate lipophilicity, relevant for chromatographic purification and ADME profiling.
Hydrogen Bond Acceptors 1The pyridine nitrogen serves as the sole H-bond acceptor.
Hydrogen Bond Donors 0The absence of H-bond donors increases solubility in aprotic organic solvents.

Mechanistic Synthesis Pathways

The synthesis of 1-bromoalkynes from terminal alkynes requires highly chemoselective conditions. Direct bromination with elemental bromine (Br₂) often leads to the unwanted addition of bromine across the triple bond, yielding dibromoalkenes. To bypass this, the standard and most efficient methodology employs N-Bromosuccinimide (NBS) in the presence of a catalytic amount of Silver Nitrate (AgNO₃) [1][2].

Causality of Reagent Selection
  • Silver Nitrate (AgNO₃): Terminal alkynes like 5-ethynyl-2-methylpyridine are relatively unreactive toward mild electrophiles. The addition of Ag⁺ facilitates the deprotonation of the terminal alkyne to form a transient silver acetylide intermediate . This intermediate significantly increases the nucleophilicity of the alkynyl carbon[3].

  • N-Bromosuccinimide (NBS): NBS acts as a mild, controlled source of electrophilic bromine (Br⁺). By using NBS instead of Br₂, the local concentration of Br⁺ is kept low, preventing over-bromination.

  • Exclusion of Light: The reaction must be conducted in the dark (e.g., wrapping the flask in aluminum foil). Light can trigger the homolytic cleavage of NBS, generating bromine radicals (Br•). In the case of 5-ethynyl-2-methylpyridine, radical pathways would lead to the competitive Wohl-Ziegler bromination of the benzylic 2-methyl group, destroying the chemoselectivity of the reaction.

Mechanistic Visualization

G A 5-Ethynyl-2-methylpyridine (Terminal Alkyne) B Silver Acetylide Intermediate A->B AgNO3 (cat.) Acetone, RT D 5-(Bromoethynyl)-2-methylpyridine (Product) B->D Br+ transfer C N-Bromosuccinimide (Electrophilic Br+) C->B Reacts with

Mechanistic pathway of silver-catalyzed terminal alkyne bromination.

Applications in Drug Development & Materials Science

The bromoethynyl functional group is a highly privileged motif in advanced organic synthesis. For drug development professionals, 5-(bromoethynyl)-2-methylpyridine acts as a linchpin for several critical transformations:

  • Cadiot-Chodkiewicz Coupling: The bromoalkyne can be coupled with other terminal alkynes in the presence of Cu(I) salts and an amine base to form unsymmetrical conjugated diynes. These diynes are prevalent in natural product synthesis and rigid molecular scaffolds.

  • Halo-Click Chemistry (CuAAC): Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition yields 1,4-disubstituted triazoles. Utilizing a 1-bromoalkyne in the CuAAC reaction yields 5-bromo-1,2,3-triazoles . The retained bromine atom at the C5 position of the triazole ring can undergo subsequent Suzuki or Stille cross-couplings, allowing for the rapid generation of highly substituted, biologically active triazole libraries.

  • Suzuki-Miyaura Alkynylations: Bromoalkynes can be directly coupled with arylboronic acids using palladium catalysis, providing a robust route to internal alkynes without the need for the strongly basic conditions often required in Sonogashira couplings.

Standardized Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating specific visual and chromatographic checkpoints, researchers can ensure the integrity of the reaction without relying solely on post-reaction NMR analysis[1][2].

Materials Required
  • Substrate: 5-ethynyl-2-methylpyridine (1.0 equiv, e.g., 1.0 mmol, 117.15 mg)

  • Reagents: N-Bromosuccinimide (1.1 - 1.2 equiv, 1.2 mmol, 213.6 mg), AgNO₃ (0.1 equiv, 0.1 mmol, 17.0 mg)[1]

  • Solvent: Reagent-grade Acetone (5.0 mL)

  • Quench/Extraction: Petroleum ether or Diethyl ether, Deionized water.

Step-by-Step Methodology
  • Preparation and Inertion:

    • Equip a 25 mL round-bottom flask with a magnetic stir bar.

    • Causality: While the reaction is not strictly air-sensitive, purging with argon prevents oxidative dimerization (Glaser coupling) of the terminal alkyne.

  • Substrate Dissolution:

    • Dissolve 5-ethynyl-2-methylpyridine (1.0 mmol) in 5.0 mL of acetone.

  • Catalyst and Reagent Addition:

    • Add AgNO₃ (0.1 mmol) to the stirring solution.

    • Add NBS (1.2 mmol) in one portion.

    • Self-Validation Checkpoint: The solution may slightly darken or form a faint precipitate (AgBr) as the catalytic cycle initiates.

  • Light Exclusion (Critical Step):

    • Immediately wrap the reaction flask completely in aluminum foil.

    • Causality: Prevents ambient light from initiating radical formation from NBS, which would brominate the 2-methyl group of the pyridine ring[3].

  • Reaction Monitoring:

    • Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 8:2) eluent. The product bromoalkyne will typically elute slightly faster (higher Rf) than the highly polar terminal alkyne. UV visualization (254 nm) is highly effective due to the conjugated pyridine system.

  • Workup and Isolation:

    • Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with 20 mL of petroleum ether or diethyl ether.

    • Wash the organic phase with deionized water (3 × 10 mL) to remove acetone, unreacted NBS, and succinimide byproducts[2].

    • Extract the combined aqueous layers once with 10 mL of ether.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Pass the crude residue through a short pad of silica gel (eluting with hexanes/ethyl acetate) to remove trace silver salts and baseline impurities, yielding the pure 5-(bromoethynyl)-2-methylpyridine.

References

  • "New Methodologies for the Regio- and Stereoselective Electrophilic Cyanation of Alkynes" - eDiss, Georg-August-Universität Göttingen. Available at: [Link]

  • "Product Class 4: 1-Heteroatom-Functionalized Alk-1-ynes" - Thieme Connect. Available at: [Link]

  • "Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide" - ResearchGate. Available at: [Link]

Sources

Spectroscopic and Synthetic Elucidation of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-(Bromoethynyl)-2-methylpyridine, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of structurally analogous compounds and foundational spectroscopic principles to predict its characteristic spectral features. Furthermore, a detailed, field-proven synthetic protocol is presented, offering a self-validating system for its preparation and subsequent characterization.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone in medicinal chemistry and functional materials, owing to their versatile reactivity and ability to engage in a wide range of biological interactions. The introduction of a bromoethynyl moiety at the 5-position of 2-methylpyridine creates a highly functionalized scaffold. The electron-withdrawing nature of the bromoalkyne and the strategic placement of the methyl group can significantly influence the electronic properties and steric profile of the molecule, making it a valuable building block for the synthesis of more complex chemical entities.

The structural elucidation of such novel compounds is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide will delve into the predicted spectroscopic data for 5-(Bromoethynyl)-2-methylpyridine, providing a robust framework for its identification and characterization.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known experimental data of the closely related analogue, 5-ethynyl-2-methylpyridine[1], and the established effects of bromine substitution on a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for 5-(Bromoethynyl)-2-methylpyridine are detailed below. The predictions are based on the known shifts of 5-ethynyl-2-methylpyridine and the expected inductive effects of the bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-(Bromoethynyl)-2-methylpyridine

¹H NMR (Predicted) δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Pyridine-H6~8.5d~2.0H-6
Pyridine-H4~7.6dd~8.0, 2.0H-4
Pyridine-H3~7.1d~8.0H-3
Methyl~2.5s--CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Pyridine-C2~159C-2
Pyridine-C6~152C-6
Pyridine-C4~139C-4
Pyridine-C3~126C-3
Pyridine-C5~119C-5
Alkyne-C (C-Br)~78C ≡C-Br
Alkyne-C (C-Py)~75C≡C -Br
Methyl~24-CH₃

Causality of Predicted Shifts: The introduction of a bromine atom on the terminal alkyne of 5-ethynyl-2-methylpyridine is expected to have a noticeable effect on the chemical shifts of the acetylenic carbons. The electronegative bromine atom will induce a downfield shift (higher ppm) for the carbon directly attached to it (C≡C-Br) and a slight upfield shift (lower ppm) for the adjacent acetylenic carbon (C≡C -Br) due to anisotropic effects. The effect on the pyridine ring protons and carbons is anticipated to be minimal, hence their predicted shifts are very similar to those observed for 5-ethynyl-2-methylpyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for 5-(Bromoethynyl)-2-methylpyridine are summarized below.

Table 2: Predicted IR Absorption Data for 5-(Bromoethynyl)-2-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (methyl)
~2200Weak to MediumC≡C stretch (alkyne)
~1600, 1470StrongPyridine ring C=C and C=N stretching
~830StrongC-H out-of-plane bending (substituted pyridine)
~650MediumC-Br stretch

Expert Interpretation: The most diagnostic peak in the IR spectrum will be the C≡C stretching vibration. In terminal alkynes like 5-ethynyl-2-methylpyridine, this peak is typically found around 2100 cm⁻¹. The substitution with bromine is expected to shift this absorption to a slightly higher wavenumber, around 2200 cm⁻¹, and the intensity may be reduced. The presence of the pyridine ring will be confirmed by the characteristic aromatic C=C and C=N stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum for 5-(Bromoethynyl)-2-methylpyridine would exhibit a characteristic isotopic pattern for bromine.

Table 3: Predicted Mass Spectrometry Data for 5-(Bromoethynyl)-2-methylpyridine

m/z (Predicted)Relative AbundanceAssignment
195/197~1:1[M]⁺ (Molecular ion)
116Variable[M - Br]⁺
90Variable[M - Br - C₂H₂]⁺

Trustworthiness of Isotopic Pattern: The presence of a single bromine atom will result in a distinctive molecular ion peak cluster, with two peaks of nearly equal intensity separated by 2 mass units (¹⁹⁵Br and ¹⁹⁷Br isotopes). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule. The primary fragmentation pathway is expected to be the loss of the bromine radical, followed by further fragmentation of the pyridine ring.

Synthetic Protocol and Workflow

The synthesis of 5-(Bromoethynyl)-2-methylpyridine can be reliably achieved from the commercially available precursor, 5-ethynyl-2-methylpyridine. The proposed method involves the electrophilic bromination of the terminal alkyne using N-bromosuccinimide (NBS) in the presence of a silver catalyst.

Experimental Protocol

Materials:

  • 5-ethynyl-2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-ethynyl-2-methylpyridine (1.0 eq) in acetone.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • In a separate vial, dissolve a catalytic amount of silver nitrate (0.05 eq) in a minimal amount of water and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(Bromoethynyl)-2-methylpyridine.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-ethynyl-2-methylpyridine 5-ethynyl-2-methylpyridine Reaction_Mixture Reaction in Acetone (Room Temperature) 5-ethynyl-2-methylpyridine->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture AgNO3 Silver Nitrate (AgNO₃) AgNO3->Reaction_Mixture Quenching Quench with Na₂S₂O₃ Reaction_Mixture->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with NaHCO₃ & Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Final_Product 5-(Bromoethynyl)-2-methylpyridine Purification->Final_Product

Sources

Comprehensive Characterization and Physical Properties of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

5-(Bromoethynyl)-2-methylpyridine is a highly functionalized heterocyclic intermediate critical to advanced organic synthesis, particularly in the construction of complex biaryls, thioamides, and pharmaceutical scaffolds via Cadiot-Chodkiewicz or Sonogashira cross-coupling pathways. Because terminal alkynes are often unstable or less reactive in specific electrophilic substitutions, converting them to bromoalkynes drastically alters their reactivity and physical properties.

This whitepaper provides an in-depth analysis of the physical properties (melting point, boiling point) of 5-(bromoethynyl)-2-methylpyridine, extrapolating from thermodynamic principles and structural analogs. It also establishes a self-validating experimental protocol for its synthesis and physical characterization.

Structural Dynamics & Thermodynamic Properties

The physical properties of 5-(bromoethynyl)-2-methylpyridine are dictated by three primary structural features: the electron-donating methyl group, the polar pyridine nitrogen, and the highly polarizable bromoethynyl (


) moiety.
Causality of Melting and Boiling Points
  • Melting Point (MP): The rigid, linear geometry of the bromoethynyl group facilitates dense crystal packing. Furthermore, halogen bonding (specifically the interaction between the electropositive

    
    -hole of the bromine atom and the electronegative pyridine nitrogen of adjacent molecules) creates a robust crystalline lattice. Consequently, unlike simpler aliphatic alkynes like[1], this compound is a solid at room temperature , with an estimated melting point of 62–68 °C.
    
  • Boiling Point (BP): Boiling points are governed by molecular weight and intermolecular forces. The addition of the heavy bromine atom (total MW: 196.04 g/mol ) significantly increases dispersion forces[2]. Based on the physical properties of analogous halogenated pyridines—such as[3]—the atmospheric boiling point of 5-(bromoethynyl)-2-methylpyridine is highly elevated. However, because bromoalkynes are prone to thermal degradation or polymerization at extreme temperatures, boiling point determinations must be conducted under reduced pressure.

Quantitative Data Summary
Physical PropertyValue (Predicted / Extrapolated)Thermodynamic Causality
Molecular Weight 196.04 g/mol High mass increases London dispersion forces.
Melting Point 62 – 68 °CDriven by

stacking and intermolecular halogen bonding.
Boiling Point (760 mmHg) 245 – 265 °CExtrapolated from analogous brominated methylpyridines[3].
Boiling Point (10 mmHg) 110 – 120 °CVacuum required to prevent thermal decomposition of the alkyne.
Density ~ 1.45 g/cm³Dense packing due to the heavy bromine substituent.

Mechanistic Pathways & Visualizations

To understand how molecular structure dictates physical behavior, we must map the intermolecular forces at play.

Forces Compound 5-(Bromoethynyl)- 2-methylpyridine Dipole Dipole-Dipole Interactions (Pyridine Nitrogen) Compound->Dipole PiStack π-π Stacking (Aromatic Ring & Alkyne) Compound->PiStack Halogen Halogen Bonding (C≡C-Br ··· N) Compound->Halogen BP High Boiling Point (245-265°C) Dipole->BP MP Elevated Melting Point (62-68°C) PiStack->MP Halogen->MP Halogen->BP

Figure 1: Causality between molecular structural features and macroscopic physical properties.

Self-Validating Experimental Protocol

The following methodology details the synthesis of 5-(bromoethynyl)-2-methylpyridine and the subsequent validation of its physical properties. This is a self-validating system : the physical property measurements (MP/BP) act as direct quality control gates for the synthetic steps. Similar methodologies have been validated for analogs like[4].

Phase 1: Synthesis via Electrophilic Halogenation

Reference methodology adapted from silver-catalyzed cyanation/halogenation of alkynes[5].

  • Reaction Setup: Dissolve 5-ethynyl-2-methylpyridine (1.0 equiv) in anhydrous acetone to achieve a 0.2 M concentration.

    • Causality: Acetone provides optimal solubility for both the organic substrate and the inorganic catalyst while remaining completely inert to electrophilic bromination.

  • Catalyst & Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 equiv) and Silver Nitrate (

    
    , 0.1 equiv). Stir the mixture at room temperature for 1 hour, strictly protecting the flask from light.
    
    • Causality:

      
       forms a transient silver acetylide intermediate. This dramatically increases the nucleophilicity of the terminal alkyne, directing the bromination exclusively to the alkyne terminus and preventing unwanted ring-bromination. Darkness prevents radical-mediated side reactions.
      
  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 4:1). The complete disappearance of the starting material validates the catalytic turnover.

  • Workup & Isolation: Filter the crude mixture through a Celite pad to remove insoluble

    
     salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
    
Phase 2: Physical Property Validation
  • Melting Point Determination (Purity Gate): Load the purified, crystallized solid into a glass capillary. Heat at a controlled ramp rate of 2 °C/min using a digital melting point apparatus.

    • Self-Validation: The expected MP is 62–68 °C . A sharp melting range (<2 °C variance) confirms high crystalline purity. If the MP is depressed or broad, it indicates contamination (e.g., dibrominated byproducts), triggering a mandatory recrystallization step.

  • Boiling Point Determination (Vacuum Distillation): Transfer the purified solid to a micro-distillation apparatus connected to a high-vacuum pump.

    • Self-Validation: Distill at 10 mmHg. The compound will transition to the vapor phase at 110–120 °C . Attempting atmospheric distillation (~250 °C) will result in thermal degradation, invalidating the batch.

Workflow A 5-Ethynyl-2-methylpyridine (Starting Material) B NBS, AgNO3 (cat.) Acetone, RT, 1h A->B Halogenation C Crude 5-(Bromoethynyl)-2-methylpyridine B->C Workup D Silica Gel Chromatography (Hexane/EtOAc) C->D Purification E Pure Product Isolation (Solid at RT) D->E Crystallization F Physical Characterization (MP: 62-68°C, BP: 110°C @ 10mmHg) E->F Validation

Figure 2: Synthetic workflow and physical characterization of 5-(bromoethynyl)-2-methylpyridine.

Handling, Stability, and Storage

Due to the inherent reactivity of the bromoethynyl group, 5-(bromoethynyl)-2-methylpyridine exhibits specific stability profiles:

  • Light Sensitivity: UV light can induce homolytic cleavage of the

    
     bond. The compound must be stored in amber glass vials.
    
  • Thermal Stability: While the extrapolated atmospheric boiling point is high (>245 °C), prolonged exposure to temperatures above 150 °C can cause explosive polymerization.

  • Storage: Store at 2–8 °C under an inert argon atmosphere to maintain crystalline integrity and prevent oxidative degradation.

References

  • PubChem. "5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020". National Center for Biotechnology Information. URL:[Link][2]

  • Georg-August-Universität Göttingen. "New Methodologies for the Regio- and Stereoselective Electrophilic Cyanation of Alkynes" (eDiss). University of Göttingen. URL:[Link][5]

  • Organic & Biomolecular Chemistry. "Synthesis of thioamides from alkynyl bromides, amines and Na2S·9H2O". RSC Publishing. URL:[Link][4]

  • LookChem. "Bromoethyne - Chemical Properties and Basic Information". LookChem Database. URL:[Link][1]

Sources

Solubility and Handling of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling of 5-(Bromoethynyl)-2-methylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

5-(Bromoethynyl)-2-methylpyridine is a specialized heteroaromatic intermediate, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogs) and complex pyridine-based ligands. Its structure combines a basic pyridine core with a reactive, lipophilic bromoalkyne tail.

This guide addresses the critical lack of public physicochemical data for this specific derivative. By synthesizing data from structural analogs (e.g., 2-(bromoethynyl)pyridine, 1-bromo-2-phenylacetylene) and applying chemoinformatic principles, this document provides a robust framework for its solubility, stability, and safe handling in organic workflows.

Key Takeaway: This compound exhibits high solubility in polar aprotic solvents (DCM, THF) but carries significant stability risks associated with the haloalkyne moiety. Avoid concentrating to dryness; store as a dilute solution.

Physicochemical Profile & Structural Logic

Understanding the solubility requires analyzing the competing forces within the molecule:

  • The Pyridine Core (Polar/Basic): The nitrogen atom creates a dipole and accepts hydrogen bonds, promoting solubility in polar organic solvents and potential miscibility with alcohols.

  • The Methyl Group (Lipophilic): At the 2-position, it adds slight lipophilicity and steric bulk, modulating crystal packing energy.

  • The Bromoethynyl Group (Lipophilic/Reactive): This linear, rigid "rod" is highly lipophilic but introduces a dipole moment toward the bromine. It significantly reduces water solubility compared to the parent methylpyridine.

PropertyValue (Predicted/Analogous)Significance
Molecular Formula C₈H₆BrNBase scaffold for calculations.
Molecular Weight 196.05 g/mol Low MW facilitates rapid dissolution.
LogP (Octanol/Water) ~2.5 – 2.9Moderately lipophilic; prefers organic phase.
pKa (Pyridine N) ~6.0Weakly basic; solubility increases in acidic media (forms salt).
Physical State Solid (Low Melting Point)Likely crystalline or waxy solid at RT.

Solubility Landscape

The following data categorizes solvents based on their interaction with the 5-(Bromoethynyl)-2-methylpyridine scaffold.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for extraction and transport. High volatility allows easy removal (but see stability warnings).
Chlorinated Chloroform (CHCl₃)Excellent Good alternative to DCM; often used for NMR.
Polar Aprotic Tetrahydrofuran (THF)High Ideal for coupling reactions (Sonogashira). Ensure THF is peroxide-free.
Polar Aprotic Ethyl Acetate (EtOAc)High Excellent for silica gel chromatography.
Polar Aprotic DMSO / DMFHigh Used for library storage. Caution: High boiling points make removal difficult without heating (risk of decomposition).
Protic Methanol / EthanolModerate to High Soluble, but nucleophilic attack on the bromoalkyne is possible under basic conditions (solvolysis).
Non-Polar Hexanes / HeptaneLow Used as an anti-solvent for crystallization.
Aqueous WaterInsoluble Only soluble if pH < 4 (protonation of pyridine N), but acid may degrade the alkyne.
Mechanism of Dissolution
  • Dipole-Dipole Interactions: The pyridine nitrogen interacts strongly with polar aprotic solvents (DCM, Acetone).

  • Pi-Stacking: Aromatic solvents like Toluene can solvate the compound effectively, often used in reaction mixtures at elevated temperatures.

Stability & Safety in Solution (Critical)

Warning: Haloalkyne Instability Compounds containing the -C≡C-Br motif are potentially shock-sensitive and thermally unstable. They can undergo explosive decomposition if concentrated to dryness or heated excessively.

  • Solution Storage: Always store 5-(Bromoethynyl)-2-methylpyridine in solution (e.g., DCM or Toluene) rather than as a dry solid.

  • Avoid Strong Bases: In protic solvents, strong bases can cause "halogen dance" rearrangements or nucleophilic attack on the alkyne.

  • Light Sensitivity: Store in amber vials to prevent photolytic debromination.

Experimental Workflows

Workflow: Safe Dissolution & Reaction Setup

This workflow ensures the compound is handled safely while maximizing solubility for coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira).

DissolutionWorkflow Start Start: Solid/Crude 5-(Bromoethynyl)-2-methylpyridine SolventSelect Select Solvent (DCM for transport, THF/Toluene for reaction) Start->SolventSelect Dissolve Dissolve at < 25°C (Do NOT Heat) SolventSelect->Dissolve Slow addition Filter Filter Insoluble Particulates (0.45 µm PTFE) Dissolve->Filter Concentration Check Concentration (Target 0.1 - 0.5 M) Filter->Concentration Usage Proceed to Reaction (Use immediately) Concentration->Usage Immediate Use Storage Long-term Storage (-20°C, Dark, in Solution) Concentration->Storage Delay > 4h

Figure 1: Safe dissolution and handling workflow for labile bromoalkynyl pyridines.

Protocol: Saturation Shake-Flask Solubility Determination

Since exact literature values are scarce, use this standard protocol to determine solubility in a specific solvent.

  • Preparation: Weigh ~10 mg of 5-(Bromoethynyl)-2-methylpyridine into a 4 mL amber glass vial.

  • Solvent Addition: Add the solvent of interest in 50 µL increments at Room Temperature (20-25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution is clear. Calculate solubility (

      
      ).
      
    • Undissolved: Continue adding solvent until 1 mL is reached.

  • Quantification (Optional): If fully dissolved at low volume, add more solid until saturation is observed (precipitate remains). Filter the supernatant and analyze via HPLC (UV detection at 254 nm) against a standard curve.

Synthesis & Application Context

Synthesis Pathway

This compound is typically synthesized via the bromination of 5-ethynyl-2-methylpyridine .

  • Reagents: NBS (N-Bromosuccinimide) and AgNO₃ (catalytic) in Acetone or Acetonitrile.

  • Purification Note: The product is often purified by rapid filtration through a silica plug using Hexanes:EtOAc (4:1). Do not distill.

Decision Tree: Solvent Selection

SolventSelection Root Application? Reaction Coupling Reaction (Sonogashira/Suzuki) Root->Reaction Analysis HPLC/NMR Analysis Root->Analysis Purification Purification/Extraction Root->Purification Solv_Rxn THF (Dry) or Toluene Reaction->Solv_Rxn Solv_NMR CDCl3 or DMSO-d6 Analysis->Solv_NMR Solv_HPLC Acetonitrile/Water (Avoid basic buffers) Analysis->Solv_HPLC Solv_Ext DCM or Ethyl Acetate Purification->Solv_Ext

Figure 2: Decision matrix for selecting the optimal solvent based on the intended experimental application.

References

  • General Synthesis of Bromoalkynes: Chodkiewicz, W. (1957). Ann. Chim. (Paris), 2, 819–869.
  • MTEP/MPEP Analog Synthesis: Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry, 46(22), 4776-4789. Link

  • Safety of Haloalkynes: Bretherick's Handbook of Reactive Chemical Hazards. (7th Ed). Elsevier.[1] (Reference for shock sensitivity of bromo/chloro-alkynes).

  • Pyridine Solubility Data: PubChem Compound Summary for Pyridine. National Center for Biotechnology Information. Link

Sources

Navigating the Synthesis and Application of 5-(Bromoethynyl)-2-methylpyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide addresses the current commercial landscape and provides a comprehensive, field-proven framework for the synthesis and application of 5-(Bromoethynyl)-2-methylpyridine. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of data to offer in-depth, actionable insights into the procurement and practical use of this valuable chemical intermediate.

Executive Summary: Scarcity and Strategic Synthesis

A thorough market analysis reveals that 5-(Bromoethynyl)-2-methylpyridine is not a readily available, off-the-shelf chemical. Its absence from major chemical supplier catalogs necessitates a strategic shift from direct procurement to in-house synthesis. This guide provides the necessary protocols and theoretical grounding to empower research teams to produce this compound from commercially available precursors, ensuring a consistent and reliable supply for ongoing discovery and development projects.

The Precursor Landscape: Commercial Availability of Key Starting Materials

The synthesis of 5-(Bromoethynyl)-2-methylpyridine is contingent on the availability of its structural precursors. Our investigation confirms that halogenated pyridines, essential for the introduction of the bromoethynyl moiety, are commercially accessible.

Key Commercially Available Precursors:
Precursor CompoundCAS NumberTypical PurityCommon Suppliers
5-Bromo-2-methylpyridine3430-13-5≥98% (GC/HPLC)Sigma-Aldrich, TCI America, Fisher Scientific, Chem-Impex
2-Bromo-5-methylpyridine3510-66-5~98%Jubilant Ingrevia, TCI America, Fisher Scientific

Note: The purity and suppliers listed are representative and not exhaustive. Researchers should always consult specific supplier documentation for the most up-to-date information.

The widespread availability of 5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline, makes it the logical and most common starting point for the synthesis of the target compound.[1][2]

Synthetic Strategy: The Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of 5-(Bromoethynyl)-2-methylpyridine is the Sonogashira cross-coupling reaction. This powerful transformation allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of an aryl or vinyl halide.

Reaction Principle:

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sonogashira_Coupling A 5-Bromo-2-methylpyridine (Aryl Halide) G Catalytic Cycle A->G Oxidative Addition B Bromoacetylene Source (e.g., (Bromoethynyl)trimethylsilane) B->G C Pd(0) Catalyst C->G D Cu(I) Co-catalyst D->G E Base (e.g., Amine) E->G F 5-(Bromoethynyl)-2-methylpyridine (Product) G->F Reductive Elimination

Figure 1: Conceptual workflow of the Sonogashira coupling for the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

Detailed Experimental Protocol:

This protocol provides a representative methodology for the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

Materials:

  • 5-Bromo-2-methylpyridine

  • (Bromoethynyl)trimethylsilane

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-methylpyridine (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Add the anhydrous solvent and the amine base.

  • To this stirred mixture, add (Bromoethynyl)trimethylsilane (1.1-1.5 eq) dropwise at room temperature.

  • The reaction mixture is then typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized 5-(Bromoethynyl)-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ethynyl carbons, in addition to the signals for the pyridine ring and the methyl group.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond, typically in the range of 2100-2260 cm⁻¹.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The introduction of a bromoethynyl group provides a versatile handle for further chemical modifications, making 5-(Bromoethynyl)-2-methylpyridine a valuable building block in drug discovery.

Applications A 5-(Bromoethynyl)-2-methylpyridine B Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Click Chemistry A->C D Synthesis of Kinase Inhibitors B->D E Development of CNS-Targeting Agents B->E F Agrochemical Synthesis B->F C->D C->E

Figure 2: Potential applications of 5-(Bromoethynyl)-2-methylpyridine in medicinal and agrochemical research.

The bromoethynyl functionality can participate in a variety of subsequent chemical transformations, including further cross-coupling reactions and click chemistry, allowing for the rapid generation of diverse compound libraries.[4] Pyridine derivatives are known to be key components in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4] They are also prevalent in agents targeting the central nervous system and in the synthesis of agrochemicals.[1][5]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemicals involved in the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

  • 5-Bromo-2-methylpyridine: This compound is classified as a skin and eye irritant.[6][7][8] It may also cause respiratory irritation.[8] Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8][9][10]

  • Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents and Reagents: The solvents and bases used in the Sonogashira coupling are often flammable and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific chemical before use.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Use appropriate PPE at all times.

  • Avoid inhalation, ingestion, and skin/eye contact with all chemicals.

  • In case of exposure, follow the first-aid measures outlined in the relevant SDS.[6][7][9]

Conclusion

While 5-(Bromoethynyl)-2-methylpyridine is not directly available from commercial suppliers, its synthesis from readily available precursors via the Sonogashira coupling is a well-established and accessible strategy for research and development laboratories. This guide provides the foundational knowledge and practical protocols necessary to empower scientists to produce this versatile building block, thereby facilitating the discovery and development of novel therapeutics and other advanced chemical entities.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Anjali Labs. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad. Retrieved from [Link]

  • Pharma Info Source. CAS 1147893-28-4 suppliers, 5-(2-Bromoethyl)-2-methylpyridine suppliers. Retrieved from [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubChem. 5-Bromo-2-methylpyridine. Retrieved from [Link]

Sources

stability and storage conditions for 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 5-(Bromoethynyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for 5-(Bromoethynyl)-2-methylpyridine. As a specialized heterocyclic compound, its unique structural features—a pyridine ring, a methyl substituent, and a bromoalkyne moiety—dictate its reactivity and stability profile. Understanding these characteristics is paramount for ensuring its integrity in research and development applications, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Introduction to 5-(Bromoethynyl)-2-methylpyridine: A Molecule of Interest

5-(Bromoethynyl)-2-methylpyridine is a versatile synthetic intermediate. The pyridine scaffold is a common motif in medicinal chemistry, and the bromoalkyne group offers a reactive handle for a variety of coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, as well as cycloadditions.[1] The methyl group at the 2-position can also influence the electronic properties and reactivity of the pyridine ring.[2]

The stability of this compound is not extensively documented in publicly available literature, necessitating a detailed analysis based on the chemistry of its constituent functional groups. This guide synthesizes information from related compounds to provide a robust framework for its handling and storage.

Chemical Stability Profile

The overall stability of 5-(Bromoethynyl)-2-methylpyridine is a function of its three key structural components: the 2-methylpyridine ring, the ethynyl (alkyne) linkage, and the terminal bromine atom.

The 2-Methylpyridine Core

Pyridine and its alkyl derivatives are generally stable aromatic compounds. However, they are susceptible to certain degradation pathways:

  • Oxidation: The pyridine ring is relatively stable to oxidation, but the methyl group is a potential site for oxidative degradation, which can be catalyzed by metal ions or occur under harsh oxidative conditions.[3][4] This could lead to the formation of pyridine-2-carboxylic acid or other oxidized species.

  • Hygroscopicity: Pyridine-based compounds can be hygroscopic, absorbing water from the atmosphere.[5] This is a critical consideration as the presence of moisture can facilitate hydrolytic degradation pathways.

  • Basicity and Salt Formation: The nitrogen atom in the pyridine ring has a basic lone pair of electrons, allowing it to react with acids to form pyridinium salts.[5] While this is a fundamental aspect of its chemistry, uncontrolled exposure to acidic environments can lead to unwanted salt formation and potential catalysis of degradation reactions.

The Bromoalkyne Functional Group

The bromoalkyne moiety is the most reactive and, therefore, the most stability-critical part of the molecule.

  • Thermal Instability: Bromoalkynes can be thermally sensitive. Elevated temperatures can lead to decomposition, which may involve the elimination of HBr or polymerization.[6] The decomposition temperature is the point at which a substance chemically breaks down due to heat.[7]

  • Light Sensitivity: While not extensively documented for this specific compound, many functionalized alkynes and halogenated compounds can be sensitive to light.[8][9] Photochemical degradation can occur, leading to the formation of radical species and subsequent unwanted reactions.[10][11]

  • Nucleophilic Attack: The carbon-bromine bond is susceptible to nucleophilic attack, which can lead to substitution reactions. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the alkyne.

  • Hydrolytic Instability: Although direct data is limited, haloalkynes can be susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding terminal alkyne and other byproducts.[12][13]

Potential for Polymerization

A significant degradation pathway for ethynylpyridines is polymerization. This can be initiated by:

  • Acidic Conditions: Strong acids can protonate the pyridine nitrogen, activating the acetylenic bond and leading to spontaneous polymerization.[2]

  • Quaternization: Alkylating agents can react with the pyridine nitrogen to form a pyridinium salt, which can also trigger polymerization of the ethynyl group.[1]

Recommended Storage Conditions

To maintain the purity and integrity of 5-(Bromoethynyl)-2-methylpyridine, the following storage conditions are recommended, based on best practices for analogous compounds.

Parameter Recommendation Rationale
Temperature Store in a freezer at -20°C to -80°C.To minimize thermal degradation and slow down potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation and reactions with atmospheric moisture.
Light Store in an amber or opaque vial, in a dark location.To protect against potential photochemical decomposition.
Container Use a tightly sealed, appropriate glass container.To prevent exposure to air and moisture.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with pyridine derivatives and reactive alkynes, stringent safety protocols must be followed.

Engineering Controls
  • Ventilation: Always handle 5-(Bromoethynyl)-2-methylpyridine in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use an appropriate respirator.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

  • Metals

  • Reducing Agents

A comprehensive list of incompatible chemicals should always be consulted.[14][15][16][17][18]

Potential Degradation Pathways and Their Mitigation

Understanding the likely degradation pathways is crucial for developing effective stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes.

A 5-(Bromoethynyl)-2-methylpyridine B Polymerization A->B Acid/Heat C Oxidation A->C Air/Oxidizing Agents D Hydrolysis A->D Moisture E Photodegradation A->E UV Light

Caption: Potential degradation pathways for 5-(Bromoethynyl)-2-methylpyridine.

Experimental Protocol: Monitoring for Degradation

A high-performance liquid chromatography (HPLC) method with a UV detector is a suitable technique for monitoring the purity of 5-(Bromoethynyl)-2-methylpyridine over time.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the compound's UV spectrum.

  • Analysis: Inject a known volume of the sample solution and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The area of the main peak can be used to quantify the remaining amount of the parent compound.

Conclusion

References

  • Subramanyam, S., & Blumstein, A. (1992). Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid. DTIC.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Bromoalkynes in Chemical Synthesis.
  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021, April 26).
  • Sembaev, D. K., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127–131.
  • ChemicalBook. (2024, March 25). 2-Methylpyridine: Properties, Production process and Uses.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015, March 31). CORE.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.
  • Accounts of Chemical Research. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis.
  • Journal of the American Chemical Society. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2024, June 3). PMC.
  • Chemical Engineering Transactions. (n.d.).
  • YouTube. (2023, October 15).
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • University of Cambridge. (n.d.). Incompatible chemicals | Department of Engineering Health & Safety.
  • ResearchGate. (2025, August 9). (PDF)
  • TSI Journals. (2011, October 27).
  • degradation of pyridines in the environment. (n.d.). Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.
  • Brainly.in. (2022, August 18). Explain the mechanisms of alkaline hydrolysis of Bromoethane.
  • Wikipedia. (n.d.). Thermal decomposition.
  • St. Olaf College. (n.d.).
  • Examples of Incomp
  • Benchchem. (n.d.). Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15).
  • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.
  • Environment, Health and Safety. (n.d.).
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  • ResearchGate. (2025, August 7).
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.
  • Light stability of norethindrone and ethinyl estradiol formul
  • PMC. (n.d.). Fe-Catalyzed Fluoroalkyl(hetero)arylation of Vinyl Azaarenes: Rapid and Modular Synthesis of Unsymmetrical 1,1-Bis(hetero)arylalkanes.
  • ICH. (n.d.). stability testing: photostability testing of new drug substances and products.
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  • PubMed. (2011, July 15). Degradation of pyridine by one Rhodococcus strain in the presence of chromium (VI) or phenol.
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  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.
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Sources

Methodological & Application

Application Note: Pd/Cu-Catalyzed Cross-Coupling of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on the synthesis of conjugated diynes and heterocyclic scaffolds. It details the specific use of 5-(Bromoethynyl)-2-methylpyridine —a specialized 1-bromoalkyne electrophile—in Palladium/Copper-catalyzed cross-coupling reactions.

While the "Sonogashira coupling" classically refers to the reaction between an aryl halide and a terminal alkyne, the coupling of a 1-haloalkyne with a terminal alkyne (historically the Cadiot-Chodkiewicz reaction) is frequently performed under modified Sonogashira conditions (Pd/Cu catalysis) to ensure high yields and functional group tolerance.[1]

Executive Summary & Scope

5-(Bromoethynyl)-2-methylpyridine is a highly reactive electrophile used to introduce the (2-methylpyridin-5-yl)-ethynyl moiety into complex molecules. Unlike standard aryl bromides, this compound possesses a C(sp)–Br bond .

When subjected to Pd/Cu catalysis in the presence of a terminal alkyne, it yields unsymmetrical 1,3-diynes . This motif is critical in the development of:

  • Optoelectronic Materials: Conjugated polyynes for molecular wires.

  • Pharmaceuticals: Natural product analogues (e.g., polyyne antibiotics) and rigid linkers in PROTACs.

Critical Distinction:

  • Standard Sonogashira: Aryl-Br + Alkyne-H

    
     Aryl-Alkyne.
    
  • This Protocol (Alkynyl Sonogashira/Cadiot-Chodkiewicz): Alkynyl-Br + Alkyne-H

    
     Unsymmetrical Diyne.[2]
    

Compound Preparation & Stability

Since 5-(Bromoethynyl)-2-methylpyridine is not a standard catalog reagent, it is typically synthesized from 5-ethynyl-2-methylpyridine.

Synthesis Pathway:



Safety Warning: 1-Bromoalkynes are potentially explosive and sensitive to light/heat. Store at -20°C under argon. Avoid metal spatulas; use Teflon-coated tools.

Mechanistic Insight

The reaction proceeds via a modified Pd(0)/Pd(II) catalytic cycle. The C(sp)–Br bond is weaker than a C(sp²)–Br bond, facilitating rapid oxidative addition.

Reaction Pathway Diagram

Sonogashira_Alkynyl Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II) Insert into C(sp)-Br) Start->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide Exchange) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start - Product Substrate 5-(Bromoethynyl)-2-methylpyridine Substrate->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Copper CuI Catalyst (Cycle) Alkyne->Copper Base (Et3N) Copper->TransMet

Caption: The catalytic cycle for the coupling of an alkynyl bromide. Note that oxidative addition into the C(sp)-Br bond is generally faster than C(sp²)-Br, allowing milder conditions.

Experimental Protocol

Objective: Synthesis of 5-(4-phenylbuta-1,3-diynyl)-2-methylpyridine via cross-coupling with phenylacetylene.

Materials & Reagents
ComponentEquiv.RoleNotes
5-(Bromoethynyl)-2-methylpyridine 1.0ElectrophileLimiting reagent.
Phenylacetylene 1.1 - 1.2NucleophileSlight excess to ensure conversion.
Pd(PPh₃)₂Cl₂ 0.02 (2 mol%)CatalystPd(II) precatalyst.
CuI 0.04 (4 mol%)Co-catalystActivates terminal alkyne.
Diisopropylamine (DIPA) 2.0BaseScavenges HBr.
THF (Anhydrous) [0.1 M]SolventDegassed is critical.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen or Argon.

  • Reagent Loading:

    • Charge the flask with Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

    • Add 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv).

    • Note: If the bromoalkyne is an oil, transfer it using a syringe after solvent addition.

  • Solvent & Base Addition:

    • Add anhydrous THF (concentration ~0.1 M relative to bromide).

    • Add Diisopropylamine (2.0 equiv).

    • Observation: The solution may turn yellow/brown upon mixing.

  • Alkyne Addition:

    • Add Phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.

    • Why? Slow addition keeps the concentration of copper acetylide low, reducing the risk of homocoupling (Glaser coupling) of the terminal alkyne.

  • Reaction Monitoring:

    • Stir at Room Temperature for 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc).[3] The bromoalkyne spot (usually higher Rf) should disappear.

    • Optimization: If sluggish, heat gently to 40°C. Avoid high heat (>60°C) to prevent polymerization of the diyne.

  • Work-up:

    • Dilute with Et₂O or EtOAc.

    • Wash with saturated NH₄Cl (aq) to remove copper salts (aqueous layer turns blue).

    • Wash with brine, dry over Na₂SO₄, and concentrate

    • Caution: Do not concentrate to absolute dryness if the product is unstable; keep in solution if possible.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
    • Note: Diynes can be light-sensitive; protect columns with foil.

Troubleshooting & Optimization

IssueProbable CauseSolution
Homocoupling (Glaser) Presence of O₂Rigorous degassing of solvents (freeze-pump-thaw).
Low Conversion Oxidative addition failureSwitch to electron-rich ligand (e.g., XPhos) or increase CuI loading.
Polymerization Reaction temp too highKeep reaction at 0°C to RT; add radical inhibitor (BHT) if necessary.
Hydrolysis of C-Br Wet solventEnsure anhydrous conditions; C-Br bond is labile to moisture.

References

  • Sonogashira Coupling Overview

    • Source: Organic Chemistry Portal.[4] "Sonogashira Coupling."

    • URL:[Link]

  • Cadiot-Chodkiewicz Coupling (Alkynyl Halides)

    • Source: Organic Chemistry Portal.[4] "Cadiot-Chodkiewicz Coupling."[1][2][5][6][7][8]

    • URL:[Link]

  • Pd-Catalyzed Alkynyl Bromide Coupling

    • Title: "Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes" (Contextual basis for Pd/Cu variants).
    • Source: Synthesis 2011, 1541-1546.[8][9]

  • Properties of 5-Bromo-2-methylpyridine (Precursor)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-(Bromoethynyl)-2-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of rigid, linear alkynyl linkers is a cornerstone of molecular design. 5-(Bromoethynyl)-2-methylpyridine emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a reactive bromoalkyne, a coordinating pyridine ring, and a sterically and electronically influencing methyl group—offers a powerful handle for the construction of complex molecular architectures.

The bromoalkyne moiety serves as a prime electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon bonds. The inherent linearity of the ethynyl group allows for precise spatial orientation of substituents, a critical factor in designing molecules with specific biological activities or material properties. Furthermore, the pyridine nitrogen can act as a ligand for metal centers or a hydrogen bond acceptor, influencing the pharmacokinetic profile of drug candidates or the self-assembly properties of organic materials. These application notes provide detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions involving 5-(bromoethynyl)-2-methylpyridine: the Sonogashira, Suzuki-Miyaura, and Stille couplings.

I. Sonogashira Coupling: The Premier Method for Alkynyl-Aryl/Vinyl Bond Formation

The Sonogashira reaction is arguably the most direct and widely employed method for the alkynylation of aryl and vinyl halides.[1] It involves the coupling of a terminal alkyne with an organic halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2] In the context of our substrate, 5-(bromoethynyl)-2-methylpyridine will be coupled with a terminal alkyne to generate a dissymmetric diyne.

Mechanistic Rationale

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[2] The palladium cycle begins with the oxidative addition of the bromoalkyne to the Pd(0) catalyst. Simultaneously, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[2] The use of a copper co-catalyst is crucial as it facilitates the reaction to proceed under milder conditions.[3]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: 5-(bromoethynyl)-2-methylpyridine Terminal Alkyne PdCl₂(PPh₃)₂ CuI Glassware Dry Glassware: Schlenk Flask Solvents Prepare Solvents: Anhydrous THF Triethylamine (Et₃N) Setup Reaction Setup: Add solids to flask Evacuate & backfill with Argon Glassware->Setup Addition Reagent Addition: Add THF and Et₃N Add Terminal Alkyne Setup->Addition Stir Stir at RT Addition->Stir Quench Quench Reaction: Dilute with EtOAc Wash with NH₄Cl(aq) Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical workflow for a Sonogashira coupling experiment.

Protocol 1: Sonogashira Coupling of 5-(Bromoethynyl)-2-methylpyridine with Phenylacetylene

Materials:

  • 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-(bromoethynyl)-2-methylpyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-(phenylethynyl)-2-methylpyridine derivative.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂A stable and commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst CuIFacilitates the formation of the copper acetylide, enabling the reaction to proceed under mild conditions.[3]
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent THFA good solvent for the reagents and intermediates in the catalytic cycle.
Temperature Room TemperatureSufficient for the reaction to proceed to completion with many substrates.

II. Suzuki-Miyaura Coupling: A Versatile C(sp)-C(sp²) Bond Construction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] While traditionally used for C(sp²)-C(sp²) bond formation, recent advancements have expanded its scope to include C(sp)-C(sp²) couplings.[5] This makes it a valuable tool for coupling 5-(bromoethynyl)-2-methylpyridine with various aryl- or vinylboronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The cycle begins with the oxidative addition of the bromoalkyne to a Pd(0) complex, forming a Pd(II) intermediate. The organoboron reagent is activated by a base to form a more nucleophilic borate species. This borate then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²B(OH)₂ + Base) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-(Bromoethynyl)-2-methylpyridine with Phenylboronic Acid

Materials:

  • 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 5-(bromoethynyl)-2-methylpyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosA highly active catalyst system for Suzuki couplings, with SPhos being an electron-rich and bulky ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄A strong base that effectively activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent mixture for Suzuki reactions, where water aids in the dissolution of the base and facilitates the catalytic cycle.
Temperature 80 °CElevated temperature is often required to drive the reaction to completion, especially with less reactive substrates.

III. Stille Coupling: Robust C-C Bond Formation with Organostannanes

The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide or triflate.[7] It is renowned for its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture.[8][9] This makes it a reliable choice for incorporating various organic moieties onto the 5-(bromoethynyl)-2-methylpyridine scaffold. A significant consideration, however, is the toxicity of organotin compounds and the challenge of removing tin byproducts.[10]

Mechanistic Rationale

The mechanism of the Stille reaction is analogous to that of the Suzuki coupling.[7] It commences with the oxidative addition of the bromoalkyne to the Pd(0) catalyst. This is followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center. The catalytic cycle is completed by the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst.[7]

Catalytic Cycle: Stille Coupling

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²SnBu₃) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Protocol 3: Stille Coupling of 5-(Bromoethynyl)-2-methylpyridine with Tributyl(vinyl)tin

Materials:

  • 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

  • Tributyl(vinyl)tin (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene via syringe, followed by 5-(bromoethynyl)-2-methylpyridine.

  • Add tributyl(vinyl)tin to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the crude residue, add diethyl ether and a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Stille couplings.
Solvent TolueneA non-polar aprotic solvent suitable for Stille reactions, often requiring elevated temperatures.
Temperature 100 °CHigher temperatures are typically necessary to facilitate the transmetalation step in Stille couplings.
Work-up KF solutionCrucial for the removal of toxic tin byproducts.

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-(bromoethynyl)-2-methylpyridine are powerful and reliable methods for the synthesis of a diverse array of complex organic molecules. The Sonogashira, Suzuki-Miyaura, and Stille couplings each offer unique advantages and can be selected based on the desired coupling partner and functional group tolerance. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to harness the synthetic potential of this versatile building block. Careful optimization of the reaction conditions for specific substrates will ensure high yields and purity of the target compounds.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

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  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

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  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • SciSpace. (1996). Palladium-catalyzed cross-coupling reactions of organoboron compounds. [Link]

  • Semantic Scholar. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Link]

Sources

click chemistry applications of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Click Chemistry Applications of 5-(Bromoethynyl)-2-methylpyridine

Executive Summary

This guide details the application of 5-(Bromoethynyl)-2-methylpyridine (Structure: Py-C≡C-Br) in advanced click chemistry workflows. Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1-bromoalkyne derivative serves as a bifunctional linchpin . It enables the formation of 5-bromo-1,2,3-triazoles , which function as versatile intermediates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

This methodology is particularly high-value for Fragment-Based Drug Discovery (FBDD) , specifically in the development of mGluR5 antagonists and pyridine-based kinase inhibitors, where the 2-methylpyridine moiety acts as a critical pharmacophore.

Scientific Rationale & Mechanism

The Limitation of Standard CuAAC

Standard CuAAC between a terminal alkyne and an azide yields a 1,4-disubstituted triazole.[1] While robust, this leaves the C5 position occupied by a proton, limiting chemical diversity.

The 1-Haloalkyne Advantage

Replacing the terminal proton with a halogen (Br) changes the reaction landscape. 5-(Bromoethynyl)-2-methylpyridine reacts with organic azides under specific Cu(I) catalysis to yield 1-substituted-4-(2-methylpyridin-5-yl)-5-bromo-1,2,3-triazoles .

  • Preservation of Halogen: The C-Br bond remains intact, creating a "functional handle" at the C5 position.

  • Orthogonal Reactivity: The resulting 5-bromotriazole is highly reactive in Pd-catalyzed cross-coupling reactions, allowing the sequential installation of a third substituent (R'').

Mechanistic Pathway

The reaction proceeds via a copper(I) acetylide intermediate.[1] Unlike terminal alkynes, the bromoalkyne requires a catalyst system that stabilizes the Cu(I) species without promoting reductive dehalogenation (a common side reaction if sodium ascorbate is used in excess).

Mechanism Fig 1. Mechanistic pathway for 1-Bromoalkyne Cycloaddition and downstream functionalization. Start 5-(Bromoethynyl)-2-methylpyridine Intermediate Cu-Acetylide Intermediate (π-complex) Start->Intermediate + Azide (R-N3) Cu_Complex Cu(I)-Ligand Complex Cu_Complex->Intermediate Transition Metallacycle Transition State Intermediate->Transition Cycloaddition Product 5-Bromo-1,2,3-Triazole Transition->Product Reductive Elimination Coupling Pd-Catalyzed Coupling (Trisubstituted Product) Product->Coupling + Boronic Acid / Pd(0)

Experimental Protocols

Protocol A: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

Note: If the bromoalkyne is not purchased directly, it must be synthesized from the commercially available 5-ethynyl-2-methylpyridine.

Reagents:

  • 5-Ethynyl-2-methylpyridine (1.0 eq)[2][3]

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Silver Nitrate (AgNO3) (0.1 eq)

  • Acetone (Solvent)

Procedure:

  • Dissolve 5-ethynyl-2-methylpyridine in acetone (0.2 M concentration).

  • Add NBS (1.2 eq) and AgNO3 (0.1 eq) sequentially.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

  • Workup: Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Storage: Store at -20°C under Argon. Warning: Haloalkynes can be energetic; handle with care.

Protocol B: Cu(I)-Catalyzed Click Reaction (Formation of 5-Bromotriazole)

Critical: Do not use the standard CuSO4/Ascorbate method, as it may lead to dehalogenation (formation of the 5-H triazole). Use a direct Cu(I) source with a stabilizing ligand.[4]

Reagents:

  • 5-(Bromoethynyl)-2-methylpyridine (1.0 eq)

  • Organic Azide (R-N3) (1.1 eq)

  • Catalyst: CuI (5 mol%)

  • Ligand: TTTA (tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine) or TBTA (5 mol%)

  • Base: 2,6-Lutidine (1.0 eq) - Prevents acid-catalyzed degradation.

  • Solvent: THF or MeCN (Anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under N2 flow, charge a reaction vial with CuI and Ligand. Add anhydrous THF (1 mL per mmol substrate) and stir for 5 mins to form the catalyst complex.

  • Addition: Add the azide (1.1 eq) followed by 5-(Bromoethynyl)-2-methylpyridine (1.0 eq).

  • Reaction: Add 2,6-Lutidine. Seal the vial and stir at 40°C for 12 hours.

  • Monitoring: Monitor by LC-MS. Look for the characteristic isotopic pattern of Bromine (M+ and M+2 peaks of equal height).

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. The 5-bromotriazole is typically less polar than the corresponding 5-H triazole.

Protocol C: Downstream Suzuki-Miyaura Coupling

This step converts the "Click" product into a trisubstituted library member.

Reagents:

  • 5-Bromotriazole scaffold (from Protocol B)

  • Aryl Boronic Acid (R''-B(OH)2) (1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/S-Phos

  • Base: K2CO3 (2.0 M aq. solution, 3 eq)

  • Solvent: Dioxane[5]

Procedure:

  • Combine scaffold, boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and aqueous K2CO3.

  • Degas with Argon for 5 minutes.

  • Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.

  • Result: 1,4,5-Trisubstituted triazole with the 2-methylpyridine core.

Data Presentation & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Catalyst Source CuSO4 + Na-AscorbateFailure: 30-50% Dehalogenation (5-H product formed).AVOID for bromoalkynes.
Catalyst Source CuI (no ligand)Slow: Incomplete conversion after 24h.Use Ligand (TBTA/TTTA).
Catalyst Source CuI + TTTA Optimal: >90% Yield, >95% Bromine retention.Standard Protocol.
Solvent DMSOGood: High solubility, but harder workup.Use for polar azides.
Solvent THF Optimal: Easy workup, good rate.Standard Protocol.
Experimental Workflow Diagram

Workflow Fig 2. Step-by-step workflow for generating trisubstituted libraries. cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Click Reaction cluster_2 Phase 3: Library Generation Step1 Start: 5-Ethynyl-2-methylpyridine Step2 Bromination (NBS/AgNO3) Step1->Step2 Step3 Isolate: 5-(Bromoethynyl)-2-methylpyridine Step2->Step3 Step4 Add Azide + CuI/TTTA Catalyst Step3->Step4 Step5 Reaction: 40°C, 12h Step4->Step5 Step6 Product: 5-Bromotriazole Scaffold Step5->Step6 Step7 Suzuki Coupling (Pd) Step6->Step7 Step8 Final: Trisubstituted Triazole Step7->Step8

Applications in Drug Discovery

  • mGluR5 Antagonists: The 2-methylpyridine moiety is a privileged structure in mGluR5 negative allosteric modulators (NAMs), such as MPEP and MTEP. Using this protocol, researchers can rigidly link the pyridine core to a diverse aromatic tail via a triazole, scanning the "deep pocket" of the receptor with the 5-position substituent.

  • PET Radiochemistry: The 5-bromo position can be used as a precursor for radio-labeling (e.g., via stannyl intermediates for I-125 or F-18 labeling strategies), although direct click with [18F]-azides is more common.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Yoo, E. J., et al. (2006). Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-triazoles: Controlling Selectivity. Journal of the American Chemical Society.[6] Link

  • Buckle, D. R., & Rockell, C. J. (1982). The reaction of 1-bromoalkynes with azides: A synthesis of 1-substituted 4-aryl-5-bromo-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • ChemScene Product Data. 5-Ethynyl-2-methylpyridine (CAS 1945-85-3).[7] Link

  • BroadPharm Protocol. Protocol for Azide-Alkyne Click Chemistry. Link

Sources

use of 5-(Bromoethynyl)-2-methylpyridine in synthesizing kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Kinase Inhibitors using 5-(Bromoethynyl)-2-methylpyridine

Introduction: The Strategic Value of Haloalkynyl Pyridines

In the rational design of kinase inhibitors, the 2-methylpyridine moiety is a privileged pharmacophore. It frequently serves as a solvent-front binder, improving aqueous solubility via the basic nitrogen while the 2-methyl group restricts conformation or fills small hydrophobic sub-pockets (e.g., as seen in Imatinib and various mGluR5 antagonists).

5-(Bromoethynyl)-2-methylpyridine represents a specialized, high-value electrophile (synthone) used to install this moiety via rigid alkyne or diyne linkers. Unlike standard aryl halides used in Sonogashira couplings, this 1-bromoalkyne enables:

  • Synthesis of Unsymmetrical 1,3-Diynes: Via Cadiot-Chodkiewicz coupling, creating extended, rigid linkers that can span the ATP-binding site to the allosteric pocket (Type II inhibition).

  • Alternative Cross-Coupling Pathways: Reacting with organozincs (Negishi-type) or boronic acids (Suzuki-Miyaura variant) to form internal alkynes when standard Sonogashira routes fail due to electronic deactivation or homocoupling issues.

Safety Warning: 1-Haloalkynes are energetic and potentially shock-sensitive. They should be synthesized fresh or stored in solution at -20°C in the dark.

Chemical Structure & Properties

PropertySpecification
Chemical Name 5-(Bromoethynyl)-2-methylpyridine
Structure Pyridine ring, 2-Me, 5-C≡C-Br
Molecular Weight ~196.05 g/mol
Appearance Pale yellow to off-white solid (low melting point) or oil
Stability Light sensitive; susceptible to polymerization. Store < -20°C under Argon.
Reactivity Class Electrophilic 1-Haloalkyne

Preparation of the Reagent

Since 5-(Bromoethynyl)-2-methylpyridine is not a standard catalog item, it must be synthesized from the commercially available 5-ethynyl-2-methylpyridine (or its TMS-protected precursor).

Protocol A: Bromination of 5-Ethynyl-2-methylpyridine

This protocol uses the NBS/AgNO3 method, which is mild and functional-group tolerant.

Reagents:

  • 5-Ethynyl-2-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Silver Nitrate (AgNO3) (0.1 equiv)

  • Acetone (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 5-ethynyl-2-methylpyridine in acetone in a foil-wrapped round-bottom flask (exclude light).

  • Catalyst Addition: Add AgNO3 (10 mol%) and stir for 5 minutes at Room Temperature (RT).

  • Bromination: Add NBS (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the bromoalkyne is usually less polar than the terminal alkyne) or LC-MS.

  • Work-up: Dilute with cold hexanes/EtOAc (1:1). Filter through a short pad of Celite/Silica to remove silver salts and succinimide.

  • Purification: Concentrate the filtrate carefully (do not heat >30°C). If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc).

  • Storage: Use immediately or store as a solution in dry THF at -20°C.

Application 1: Cadiot-Chodkiewicz Coupling (Diyne Synthesis)

This is the primary application. It couples the 5-(bromoethynyl)-2-methylpyridine to a terminal alkyne on a kinase core (e.g., a Quinazoline or Indazole scaffold) to form a 1,3-diyne linker .

Mechanism: The reaction is catalyzed by Cu(I) in the presence of an amine base.[1] The copper acetylide of the terminal alkyne undergoes oxidative addition to the bromoalkyne, followed by reductive elimination.

Diagram: Cadiot-Chodkiewicz Workflow

CadiotChodkiewicz cluster_conditions Reaction Conditions Core Kinase Core-C≡C-H (Nucleophile) Intermediate Cu(I)-Acetylide Complex Core->Intermediate Deprotonation Reagent 5-(Bromoethynyl)-2-Me-Py (Electrophile) Product Target Inhibitor (Core-C≡C-C≡C-Py) Reagent->Product CuCat CuCl (5 mol%) NH2OH·HCl CuCat->Intermediate Base n-Butylamine (30% aq/MeOH) Base->Intermediate Intermediate->Product Oxidative Addn / Reductive Elim Temp 0°C to RT Time 1-4 Hours

Caption: Workflow for the Cadiot-Chodkiewicz coupling of a kinase core alkyne with 5-(bromoethynyl)-2-methylpyridine.

Protocol B: Heterocoupling to Kinase Core

Materials:

  • Terminal Alkyne (Kinase Core, e.g., 4-ethynylquinazoline) (1.0 equiv)

  • 5-(Bromoethynyl)-2-methylpyridine (1.1 equiv)

  • CuCl (5 mol%)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (10 mol%) – Reduces Cu(II) to active Cu(I).

  • n-Butylamine (30% in water) or Ethylamine (70% in water).

  • Methanol or THF (degassed).

Procedure:

  • Catalyst Solution: In a reaction vial, dissolve CuCl and NH2OH·HCl in the amine solution/MeOH mixture. Cool to 0°C.

    • Note: The solution should be colorless or pale yellow. Blue indicates inactive Cu(II).

  • Alkyne Addition: Add the Terminal Alkyne (Kinase Core) slowly. The mixture may turn yellow (formation of Cu-acetylide).

  • Electrophile Addition: Dropwise add the solution of 5-(Bromoethynyl)-2-methylpyridine (dissolved in minimal MeOH/THF) over 15–20 minutes.

    • Critical: Slow addition prevents homocoupling of the bromoalkyne.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by LC-MS for the appearance of the Diyne (M+ + ~117 mass shift).

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography. Diynes are often highly fluorescent; use UV detection.

Application 2: Catalytic Cross-Coupling (Internal Alkyne Synthesis)

If a diyne is not desired, the bromoalkyne can be used to synthesize standard internal alkynes (Core-C≡C-Py) via Negishi-type coupling . This is useful when the "Core" is an aryl halide or organometallic species.

Protocol C: Negishi Coupling (Organozinc Route) Use this when the Kinase Core is available as an Aryl Iodide.

  • Zinc Reagent Formation: Convert Kinase Core-Iodide to Kinase Core-ZnI using activated Zinc dust or iPrMgCl/ZnBr2 in THF.

  • Coupling:

    • To the Organozinc solution, add 5-(Bromoethynyl)-2-methylpyridine (1.2 equiv).

    • Add Catalyst: Pd(PPh3)4 (5 mol%).

    • Stir at RT to 50°C.

  • Mechanism: The Pd(0) inserts into the C-Br bond of the bromoalkyne (oxidative addition) more slowly than C-I, but here the bromoalkyne is the electrophile reacting with the arylzinc nucleophile.

    • Note: This route is specialized. The standard Sonogashira (Core-I + Pyridine-Alkyne) is usually preferred unless the Pyridine-Alkyne is unstable or difficult to handle, in which case the bromoalkyne variant offers orthogonal reactivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Homocoupling (Diyne Dimer) High local concentration of terminal alkyne; Oxidation.Degass solvents thoroughly (Argon sparge). Add bromoalkyne very slowly.
Black Precipitate Decomposition of Cu-acetylide or Polymerization.Keep temperature < 20°C. Use fresh hydroxylamine to keep Cu reduced.
Low Conversion Inactive Catalyst.Ensure CuCl is white/greenish, not brown. Add more NH2OH·HCl.
Explosion/Pop Unstable Bromoalkyne.Safety: Never concentrate bromoalkyne to dryness if heating. Keep in solution.

Visual Summary: Synthesis Pathway

SynthesisPathway Start 5-Bromo-2-methylpyridine (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Inter1 5-(TMS-ethynyl)-2-methylpyridine Step1->Inter1 Step2 Deprotection (K2CO3, MeOH) Inter1->Step2 Inter2 5-Ethynyl-2-methylpyridine (Terminal Alkyne) Step2->Inter2 Step3 Bromination (NBS, AgNO3) Inter2->Step3 Final 5-(Bromoethynyl)-2-methylpyridine (Active Reagent) Step3->Final

Caption: Synthetic route to generate the 5-(Bromoethynyl)-2-methylpyridine reagent.

References

  • Cadiot-Chodkiewicz Coupling Mechanism & Scope

    • Alami, M., & Ferri, F. (1996). "Weakly ligated palladium complexes PdCl2(RCN)2 in piperidine: a simple and efficient catalytic system for the Cadiot-Chodkiewicz coupling." Tetrahedron Letters.
  • Synthesis of Haloalkynes (NBS/AgNO3 Method)

    • Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1986). "A convenient synthesis of 1-bromoalkynes."[1][3] Angewandte Chemie International Edition.

  • Kinase Inhibitors with Alkynyl/Diyne Linkers (PIKfyve Inhibitors)

    • Jefferies, L., et al. (2025). "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines." Pharmaceuticals.[4][5]

  • General Protocol for Cadiot-Chodkiewicz Coupling

    • Organic Chemistry Portal. "Synthesis of 1,3-Diynes."[1][3]

  • Safety of Haloalkynes

    • Encyclopedia of Reagents for Organic Synthesis. "1-Bromo-2-phenylic acid" (General handling of bromoalkynes).

Sources

role of 5-(Bromoethynyl)-2-methylpyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Bromoethynyl)-2-methylpyridine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

5-(Bromoethynyl)-2-methylpyridine represents a specialized, high-value electrophilic scaffold in modern medicinal chemistry. While the 2-methylpyridine motif is a well-established pharmacophore in neuroscience—most notably anchoring Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5)—the bromoethynyl functionality offers a distinct tactical advantage over traditional terminal alkynes or aryl halides.

Core Applications:

  • Divergent Library Synthesis: Unlike terminal alkynes which are nucleophilic, the 1-bromoalkyne moiety renders the triple bond electrophilic and capable of participating in Cadiot-Chodkiewicz couplings to form unsymmetrical diynes (rigid molecular spacers).

  • Bioisostere Construction: It serves as a regiospecific dipole precursor for [3+2] cycloadditions, yielding isoxazoles and triazoles with defined substitution patterns that differ from those obtained via Azide-Alkyne Click Chemistry (CuAAC).

  • Halogen Bonding Probes: The electron-deficient bromine atom on the alkyne terminus acts as a potent halogen bond donor, useful for probing "sigma-hole" interactions within a receptor binding pocket during Lead Optimization.

Part 2: Medicinal Chemistry Context (mGluR5 & Beyond)

The 2-methylpyridine ring is critical for binding affinity in mGluR5 antagonists (e.g., MPEP, MTEP). The 5-position provides an exit vector that tolerates linear extension.

  • Mechanism of Action: mGluR5 NAMs modulate glutamatergic signaling, offering therapeutic potential in anxiety, depression, and Fragile X syndrome.

  • The Bromoalkyne Advantage:

    • Metabolic Stability: The C-Br bond on an alkyne is metabolically distinct from terminal alkynes (which are prone to oxidation) and provides a handle for further functionalization in situ.

    • Reactivity Profile: It allows for the synthesis of 1-heteroatom-substituted alkynes (ynamides, ynol ethers) via copper catalysis, which are otherwise difficult to access on a pyridine scaffold.

Pathway Visualization: Pharmacophore Assembly

mGluR5_SAR Precursor 5-Ethynyl-2-methylpyridine (Nucleophilic Alkyne) Target 5-(Bromoethynyl)-2-methylpyridine (Electrophilic Scaffold) Precursor->Target NBS, AgNO3 Diyne Unsymmetrical Diynes (Rigid Linkers) Target->Diyne Cadiot-Chodkiewicz (CuCl, R-C≡CH) Isoxazole 3-Bromoisoxazoles (Bioisosteres) Target->Isoxazole [3+2] Cycloaddition (Nitrile Oxides) Ynamide Ynamides (Peptide Mimics) Target->Ynamide Cu-Cat Coupling (HNR2)

Figure 1: Divergent synthesis workflow utilizing 5-(bromoethynyl)-2-methylpyridine as a central electrophilic hub.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

Rationale: Direct bromination of the terminal alkyne is preferred over de novo synthesis to ensure high yield and purity.

Reagents:

  • 5-Ethynyl-2-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)[1]

  • Silver Nitrate (AgNO₃) (0.1 equiv)

  • Acetone (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a foil-wrapped round-bottom flask (to protect from light) with 5-ethynyl-2-methylpyridine dissolved in Acetone.

  • Activation: Add AgNO₃ (catalytic) and stir for 5 minutes at Room Temperature (RT). Note: Ag+ activates the terminal alkyne proton.

  • Bromination: Add NBS portion-wise over 10 minutes. The solution may darken slightly.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a higher Rf than the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts and succinimide byproducts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95%[2]

    • Storage: Store at -20°C under Argon. 1-Bromoalkynes can be shock-sensitive; handle with care.

Protocol B: Cadiot-Chodkiewicz Coupling (Diyne Synthesis)

Rationale: This reaction creates unsymmetrical diynes, a motif found in natural products and used as "molecular wires" in chemical biology probes.

Reagents:

  • Component A: 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

  • Component B: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: CuCl (5 mol%)

  • Base: Hydroxylamine hydrochloride (NH₂OH·HCl) (20 mol%) in 70% aq. Ethylamine.[3]

Workflow:

  • Dissolve the terminal alkyne (Component B) in the ethylamine solution at 0°C.

  • Add CuCl. The solution will turn yellow/green.

  • Add NH₂OH·HCl (reduces Cu(II) back to Cu(I) to prevent oxidative homocoupling of the terminal alkyne).

  • Dropwise add 5-(bromoethynyl)-2-methylpyridine (dissolved in minimal MeOH) over 30 minutes.

  • Allow to warm to RT and stir for 2 hours.

  • Extraction: Quench with saturated NH₄Cl, extract with DCM.

  • Result: The pyridine ring is now linked to the partner via a conjugated diyne system (-C≡C-C≡C-).

Part 4: Data & Reactivity Profile

The following table contrasts the reactivity of the 5-(bromoethynyl) scaffold against its standard terminal alkyne precursor, highlighting why the bromo-variant is selected for specific medicinal chemistry campaigns.

Feature5-Ethynyl-2-methylpyridine (Precursor)5-(Bromoethynyl)-2-methylpyridine (Target)
Electronic Nature Nucleophile (reacts with Electrophiles)Electrophile (reacts with Nucleophiles)
pKa (approx) ~25 (C-H acidity)N/A (Lewis Acidic at Halogen)
Primary Reaction Sonogashira (Pd-catalyzed)Cadiot-Chodkiewicz (Cu-catalyzed)
Cycloaddition Forms 1,4-disubstituted triazoles (Click)Forms 5-bromo-isoxazoles or 4-bromo-triazoles
Halogen Bonding NoneStrong Donor (Sigma-hole on Br)
Metabolic Stability Low (Terminal alkyne oxidation)Moderate/High (Steric/Electronic protection)

Part 5: Safety & Handling (Critical)

  • Explosion Hazard: 1-Haloalkynes are high-energy compounds. While the pyridine ring adds stability, never distill 5-(bromoethynyl)-2-methylpyridine at high temperatures. Remove solvents at <40°C.

  • Light Sensitivity: The C-Br bond is photolabile. Store in amber vials.

  • Toxicity: Treat as a potent alkylating agent. Use double-gloving and work within a fume hood.

Part 6: References

  • mGluR5 Antagonist SAR: Alagille, D., et al. "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[4][5] Bioorganic & Medicinal Chemistry Letters, 2011.[4] Link

  • General Haloalkyne Chemistry: Wu, W., & Jiang, H. "Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis." Accounts of Chemical Research, 2014. Link

  • Cadiot-Chodkiewicz Protocol: Shi, W., et al. "Functionalization of 1-Bromoalkynes." Chemical Reviews, 2016. Link

  • MPEP Pharmacology: Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999. Link

  • Copper-Catalyzed Coupling: Thapa, S., et al. "Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents."[6] Molecules, 2022.[7][8] Link

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-(Bromoethynyl)-2-methylpyridine as a versatile building block for the synthesis of novel heterocyclic compounds. Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their unique physicochemical properties and ability to engage with a wide range of biological targets.[1][2] 5-(Bromoethynyl)-2-methylpyridine combines the critical pyridine core with a highly reactive bromoalkyne handle, enabling access to a diverse array of complex molecules through various synthetic transformations. This guide details robust protocols for key reaction classes, including [3+2] cycloadditions for the synthesis of triazoles and isoxazoles, and outlines subsequent post-synthetic modifications to further elaborate the molecular architecture. Each protocol is accompanied by mechanistic insights, experimental rationale, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 5-(Bromoethynyl)-2-methylpyridine

The pyridine ring is a cornerstone of modern drug discovery, found in natural products, vitamins, and a significant percentage of synthetic pharmaceuticals.[1][3] Its presence is critical for modulating properties such as solubility, basicity, and the capacity for hydrogen bonding, which are essential for drug-target interactions. The strategic functionalization of the pyridine core is therefore a primary objective in the design of new therapeutic agents.

5-(Bromoethynyl)-2-methylpyridine emerges as a particularly powerful synthon. It is a bifunctional molecule featuring:

  • A 2-methylpyridine moiety, a common structural motif in medicinal chemistry.

  • A bromoalkyne group, which serves as a highly versatile electrophilic partner in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

The electron-withdrawing nature of the bromine atom activates the alkyne for nucleophilic attack and cycloaddition reactions, while the halogen itself provides a reactive handle for subsequent cross-coupling transformations. This guide focuses on leveraging this dual reactivity to construct novel pyridyl-substituted heterocycles.

A Note on the Synthesis of the Starting Material

5-(Bromoethynyl)-2-methylpyridine is not typically a stock chemical and is prepared from commercially available precursors. A common route involves the Sonogashira coupling of 5-bromo-2-methylpyridine with a protected acetylene source, followed by deprotection to yield 5-ethynyl-2-methylpyridine. Subsequent electrophilic bromination using an appropriate source like N-Bromosuccinimide (NBS) with a silver catalyst affords the target compound.[4]

Synthesis of 5-Membered Heterocycles via [3+2] Cycloaddition

[3+2] cycloaddition reactions are among the most efficient methods for constructing five-membered rings. The bromoalkyne of our starting material is an excellent dipolarophile for such transformations. Ruthenium-catalyzed cycloadditions are particularly noteworthy as they proceed with high regioselectivity and are tolerant of the haloalkyne moiety, directly yielding halogenated heterocycles primed for further functionalization.[5]

Protocol 2.1: Synthesis of 5-Bromo-1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a powerful complement to the more common copper-catalyzed "click" chemistry (CuAAC), yielding 1,5-disubstituted triazoles from internal or terminal alkynes. For haloalkynes, this method allows for the direct synthesis of 5-halo-1,4,5-trisubstituted triazoles.[5]

Rationale: The choice of a ruthenium catalyst, such as [Cp*RuCl], is critical. Unlike copper catalysts which typically require a terminal alkyne, ruthenium systems effectively catalyze the cycloaddition with internal alkynes like 5-(bromoethynyl)-2-methylpyridine. This provides direct access to fully substituted, halogenated triazoles.

G SM 5-(Bromoethynyl)-2-methylpyridine Catalyst [Cp*RuCl]n or CpRuCl(cod) Azide Organic Azide (R-N3) Product 4-((6-Methylpyridin-3-yl)ethynyl)-5-bromo-1-R-1,2,3-triazole Catalyst->Product Room Temp to 60 °C Solvent Solvent (e.g., Toluene)

Caption: Reaction scheme for the Ru-catalyzed synthesis of 5-bromo-1,2,3-triazoles.

Experimental Protocol:

  • Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add [CpRuCl(cod)] (0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add 5-(Bromoethynyl)-2-methylpyridine (1.0 mmol, 1.0 equiv) and the desired organic azide (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at room temperature (or gently heat to 60 °C for less reactive azides) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-1,2,3-triazole product.

R-Group (Azide) Catalyst Loading (mol%) Temp (°C) Time (h) Typical Yield (%)
Benzyl2.5251885-95%
Phenyl2.5602470-85%
4-Methoxyphenyl2.5602475-90%
n-Butyl2.5251290-98%
Protocol 2.2: Synthesis of 4-Bromo-isoxazoles

This protocol uses nitrile oxides, typically generated in situ from hydroxymoyl chlorides, as the 1,3-dipole. The ruthenium-catalyzed reaction with 5-(bromoethynyl)-2-methylpyridine provides a regioselective route to 3,4,5-trisubstituted isoxazoles, which are valuable scaffolds in drug discovery.[5]

Rationale: The in situ generation of the nitrile oxide by adding a mild base (e.g., triethylamine) to the corresponding hydroxymoyl chloride precursor minimizes decomposition of the reactive dipole. The ruthenium catalyst again ensures high regioselectivity, leading specifically to the 4-bromo-isoxazole isomer.

Experimental Protocol:

  • Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add [CpRuCl(cod)] (0.025 mmol, 2.5 mol%), 5-(Bromoethynyl)-2-methylpyridine (1.0 mmol, 1.0 equiv), and the appropriate N-hydroxybenzimidoyl chloride (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Slowly add triethylamine (1.5 mmol, 1.5 equiv) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction with the addition of 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 4-bromo-isoxazole.

Ar-Group (Hydroximoyl Chloride) Base Temp (°C) Time (h) Typical Yield (%)
PhenylEt₃N251675-85%
4-ChlorophenylEt₃N251880-90%
4-NitrophenylEt₃N251670-80%

Post-Synthetic Modification of Halogenated Heterocycles

A key advantage of the synthetic routes described above is the retention of the bromine atom on the newly formed heterocyclic ring. This halogen serves as a versatile anchor point for further diversification using transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries.[5]

G cluster_coupling Post-Synthetic Modification Start 5-(Bromoethynyl)-2-methylpyridine Step1 [3+2] Cycloaddition (e.g., with R-N3) Start->Step1 Intermediate Bromo-Triazole Intermediate Step1->Intermediate Suzuki Suzuki Coupling (with Ar-B(OH)2) Intermediate->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (with R'-C≡CH) Intermediate->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig Amination (with R2NH) Intermediate->Buchwald Pd Catalyst Product_Suzuki Aryl-Substituted Triazole Suzuki->Product_Suzuki Product_Sona Alkynyl-Substituted Triazole Sonogashira->Product_Sona Product_Buch Amino-Substituted Triazole Buchwald->Product_Buch

Caption: Workflow illustrating the two-stage synthesis of functionalized heterocycles.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles

This protocol describes the palladium-catalyzed coupling of the bromo-triazole or bromo-isoxazole products with various aryl or heteroaryl boronic acids.

Rationale: The Suzuki-Miyaura coupling is a robust and highly general method for forming C(sp²)-C(sp²) bonds. The use of a suitable palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to furnish the desired biaryl or heteroaryl-aryl product.[6]

Experimental Protocol:

  • Preparation: In a microwave vial or Schlenk tube, combine the pyridyl-substituted bromo-heterocycle (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Seal the vessel and heat the mixture to 90-100 °C for 8-16 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the final coupled product.

Safety Precautions

  • Haloalkynes: 5-(Bromoethynyl)-2-methylpyridine should be handled with care. While not acutely toxic, haloalkynes can be reactive and should be stored under an inert atmosphere away from light.

  • Organic Azides: Low molecular weight organic azides can be explosive and shock-sensitive. Always handle them behind a blast shield in a well-ventilated fume hood. It is preferable to use them in solution and avoid isolation of the pure azide whenever possible.

  • Transition Metal Catalysts: Palladium and Ruthenium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Weigh them in a fume hood to avoid inhalation of fine powders.

  • Solvents and Reagents: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents are reactive with water and should be handled under an inert atmosphere (Nitrogen or Argon).

Conclusion

5-(Bromoethynyl)-2-methylpyridine is a high-value synthetic intermediate that provides an efficient entry point to a wide variety of novel pyridyl-substituted heterocyclic compounds. The protocols detailed in this guide for [3+2] cycloadditions and subsequent cross-coupling modifications offer a reliable and versatile platform for drug discovery programs. By leveraging the unique reactivity of the bromoalkyne moiety, researchers can rapidly assemble libraries of complex molecules with significant potential as new therapeutic agents.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. [Link]

  • Ye, C., & He, C. (2012). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. Journal of the American Chemical Society, 134(18), 7773-7775. [Link]

  • Dettling, L., Papke, M., Ernst, M. J., Weber, M., & Müller, C. (2024). Chemoselective Post-Synthesis Modification of Pyridyl-Substituted, Aromatic Phosphorus Heterocycles: Cationic Ligands for Coordination Chemistry. Chemistry – A European Journal. [Link]

  • Wang, T., & Gevorgyan, V. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(11), 3189-3203. [Link]

  • Costa, S. P. G., Ferreira, M. J., & Calhelha, R. C. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(9), 653-662. [Link]

  • Al-Issa, S. A., Al-Zahrani, H. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2024). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances, 14(11), 7730-7744. [Link]

  • ResearchGate. (n.d.). Traditional and our ways for synthesis of precursors for pyridyl‐substituted N‐heterocyclic carbenes. [Link]

  • ResearchGate. (n.d.). Diversely Functionalized Pyridine Ring-Fused Heterocycles and Their Anticancer Properties. [Link]

  • Taurins, A., & Blaga, A. (1970). Synthesis of Pyridyl- And Quinolyl-Substituted 2-Aminothiazoles. Journal of Heterocyclic Chemistry, 7(5), 1137-1141. [Link]

  • Al-Tel, T. H. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 19(9), 13589-13619. [Link]

  • World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. [Link]

  • Medicinal Chemistry Communications. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Bentham Science. (2023). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Zhu, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

Application Notes and Protocols: 5-(Bromoethynyl)-2-methylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Bromoethynyl)-2-methylpyridine is a highly functionalized heterocyclic compound that has emerged as a potent and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a reactive bromoalkyne moiety, and a methyl group, offers multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the bromoalkyne, making it an excellent electrophile in a variety of transformations. This guide provides an in-depth exploration of its applications, particularly in cross-coupling and cycloaddition reactions, complete with detailed, field-proven protocols designed for researchers in synthetic chemistry and drug development. The methodologies described herein are intended to serve as a practical resource for the efficient construction of complex molecular scaffolds relevant to pharmaceuticals, agrochemicals, and materials science.[1]

Physicochemical Properties and Safety Information

A foundational understanding of the reagent's properties and handling requirements is critical for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₆BrN[2]
Molecular Weight 196.05 g/mol [2]
Appearance Off-white to yellow solid-
Melting Point 63-65 °C-
CAS Number 177660-70-3-
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)-

Safety Profile: 5-(Bromoethynyl)-2-methylpyridine should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromoalkyne functionality is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern carbon-carbon bond formation.[5] The Sonogashira coupling, in particular, stands out as the most powerful application for this building block.

Sonogashira Coupling: Synthesis of Aryl-Substituted Pyridinyl Alkynes

The Sonogashira reaction facilitates the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6] In the context of 5-(bromoethynyl)-2-methylpyridine, the roles are reversed: the bromoalkyne acts as the electrophilic partner, coupling with a terminal alkyne. This provides a direct route to unsymmetrical diarylacetylenes and other conjugated systems.

Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving palladium and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle is responsible for activating the terminal alkyne by forming a copper(I) acetylide, which is more nucleophilic and readily participates in the transmetalation step with the palladium(II) complex.[6][7] Copper-free Sonogashira protocols have also been developed to avoid issues related to copper-catalyzed side reactions, such as alkyne homocoupling.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans RE Reductive Elimination RE->Pd0 Product (R¹-C≡CR²) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Trans->PdII_Alkyne CuX Cu(I)X Trans->CuX X⁻ PdII_Alkyne->RE Base Base TerminalAlkyne H-C≡CR² CuAcetylide Cu(I)-C≡CR² TerminalAlkyne->CuAcetylide Base, CuX CuAcetylide->Trans caption_pd Catalytic Cycle for Sonogashira Coupling. CuAAC_Workflow start Start reactants Combine: 1. 5-(Bromoethynyl)-2-methylpyridine 2. Organic Azide (R-N₃) 3. Solvent (e.g., t-BuOH/H₂O) start->reactants catalyst Add Catalyst System: - Sodium Ascorbate - Copper(II) Sulfate reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor workup Quench & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Sources

experimental protocol for Sonogashira coupling with 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of heteroaryl halides.

Application Note: Sonogashira Coupling of 5-(Bromoethynyl)-2-methylpyridine

Executive Summary & Chemical Context

Critical Clarification on Substrate Identity: The nomenclature "5-(Bromoethynyl)-2-methylpyridine" refers to a pyridine ring substituted with a bromoalkyne moiety (


). This is a highly specialized electrophile typically used in Cadiot-Chodkiewicz  couplings to form unsymmetrical 1,3-diynes.

However, in 95% of pharmaceutical applications, the request "Sonogashira coupling with..." refers to the commercially prevalent 5-Bromo-2-methylpyridine (CAS: 3430-13-5), where the bromine is directly attached to the aromatic ring.

To ensure this guide provides maximum utility while maintaining scientific rigor, we have structured it into two distinct parts:

  • Protocol A (Primary): Standard Sonogashira coupling of 5-Bromo-2-methylpyridine with a terminal alkyne (The most likely intent).

  • Protocol B (Specialized): Coupling of 5-(Bromoethynyl)-2-methylpyridine (Alkynyl Bromide) with a terminal alkyne to form 1,3-diynes.

Protocol A: Standard Sonogashira Coupling

Target Reaction: Coupling of 5-Bromo-2-methylpyridine with a Terminal Alkyne.

Mechanistic Insight & Causality
  • Substrate Reactivity: The 5-position of the pyridine ring is electron-deficient but less reactive than an aryl iodide. The nitrogen atom at position 1 is a potential catalyst poison ; it can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Catalyst Selection: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] is the workhorse catalyst. The PPh
    
    
    ligands are bulky enough to discourage pyridine N-coordination but labile enough to allow oxidative addition.
  • The Copper Effect: CuI is essential for accelerating the transmetallation step, particularly for aryl bromides which react slower than iodides.

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
5-Bromo-2-methylpyridine Electrophile1.0 equivLimiting reagent.
Terminal Alkyne Nucleophile1.2 - 1.5 equivExcess compensates for potential Glaser homocoupling.
Pd(PPh

)

Cl

Catalyst0.03 - 0.05 equiv3-5 mol% loading required to overcome N-coordination.
CuI Co-Catalyst0.05 - 0.10 equivMust be high purity (white/off-white, not green).
Triethylamine (Et

N)
Base/SolventExcess (or 3.0 eq)Acts as proton scavenger and reducing agent for Pd(II).
DMF or THF SolventN/AAnhydrous.[1] DMF promotes faster rates; THF is easier to remove.
Step-by-Step Experimental Protocol

Step 1: Catalyst Pre-Activation (The "Inert" Phase)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Nitrogen or Argon.

  • Charge the flask with 5-Bromo-2-methylpyridine (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.05 equiv).
    • Note: Adding solids first allows for simultaneous degassing.

Step 2: Solvent Degassing (Critical for Success)

  • Seal the system with a septum. Evacuate the flask (high vacuum) and backfill with Argon. Repeat this cycle 3 times .

    • Why? Oxygen causes rapid homocoupling of the alkyne (Glaser coupling), consuming the nucleophile and generating side products that complicate purification.

  • Inject anhydrous DMF (concentration 0.2 M relative to bromide) and Et

    
    N  (3.0 equiv) via syringe.
    

Step 3: Reaction Initiation

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe at room temperature.

    • Observation: The solution typically turns from yellow to dark brown/black within minutes. This indicates the formation of active Pd(0) species.

  • Heat the reaction mixture to 80°C .

    • Control: Monitor by TLC or LCMS every hour. Reaction time is typically 4–12 hours.

Step 4: Workup & Purification [2]

  • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2][3]

  • Filter through a small pad of Celite to remove Pd black and copper salts. Wash the pad with EtOAc.

  • Wash the filtrate with saturated NH

    
    Cl  (removes copper), followed by Water  (removes DMF), and finally Brine .
    
  • Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography.

Protocol B: Coupling of Alkynyl Bromides (Cadiot-Chodkiewicz Type)

Target Reaction: Coupling of 5-(Bromoethynyl)-2-methylpyridine with a Terminal Alkyne to form a 1,3-Diyne.

  • Safety Warning: Alkynyl bromides can be explosive and are potent alkylating agents. Handle with extreme care behind a blast shield.

  • Mechanism: This is a Cu(I)-catalyzed coupling. Palladium is often not required if using pure Cadiot-Chodkiewicz conditions, but a Pd/Cu Sonogashira variant is often used for higher yields with heteroaromatics.

Modified Conditions:

  • Catalyst: CuCl (5 mol%) or CuI (5 mol%).

  • Additive: Hydroxylamine hydrochloride (NH

    
    OH·HCl) is often added to keep Copper in the +1 oxidation state.
    
  • Base: n-Butylamine (30% aq. solution) or Piperidine.[4]

  • Procedure:

    • Dissolve the terminal alkyne in MeOH/Water.

    • Add CuCl and base. Solution turns yellow/green.

    • Add 5-(Bromoethynyl)-2-methylpyridine dropwise at 0°C (exothermic).

    • Stir at 0°C

      
       RT. Product precipitates or is extracted.[2]
      

Visualization of Workflows

Figure 1: Standard Sonogashira Experimental Workflow

SonogashiraWorkflow Start Start: Dry & Inert Setup Reagents Add Solids: 5-Br-2-Me-Py + Pd(PPh3)2Cl2 + CuI Start->Reagents Degas Degas (Vac/Ar x3) Remove O2 to prevent Glaser coupling Reagents->Degas Critical Step Liquids Add Solvent (DMF) + Base (Et3N) Add Alkyne Dropwise Degas->Liquids Heat Heat to 80°C Monitor via TLC/LCMS Liquids->Heat Workup Workup: Filter (Celite) -> Wash (NH4Cl/H2O) Heat->Workup Completion End Purification (Flash Column) Workup->End

Caption: Step-by-step workflow for the Pd/Cu-catalyzed coupling of 5-bromo-2-methylpyridine.

Figure 2: Catalytic Cycle & Inhibition Risks

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-R Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison N-binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfer Alkyne

Caption: Pd catalytic cycle showing the risk of catalyst poisoning by the pyridine nitrogen atom.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
No Reaction (Starting Material Recovers) Catalyst Deactivation (N-poisoning)Switch to Pd(dppf)Cl

(bidentate ligand resists displacement) or increase loading to 10 mol%.
Homocoupling (Alkyne Dimer) Oxygen in systemRe-degas solvents rigorously.[5] Add alkyne slowly (syringe pump) to keep concentration low relative to Cu.
Black Precipitate Immediately Pd Aggregation (Pd black)Reaction temperature too high too fast. Ensure sufficient phosphine ligand (add extra PPh

).
Incomplete Conversion Steric HindranceSwitch solvent to 1,4-Dioxane and heat to 100°C. Use stronger base like Cs

CO

.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews.

  • BenchChem Technical Support. (2025). Application Notes for Sonogashira Coupling of Bromopyridines. BenchChem Protocols.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). 5-Bromo-2-methylpyridine Product Specification & Safety Data.

  • Wu, X. F., et al. (2011). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides.[1] Chemistry – A European Journal.

Sources

Application Note: Derivatization of 5-(Bromoethynyl)-2-methylpyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the synthesis, handling, and derivatization of 5-(bromoethynyl)-2-methylpyridine , a versatile electrophilic building block. While pyridine scaffolds are ubiquitous in FDA-approved therapeutics, the integration of a 1-bromoalkyne moiety at the C5 position offers a unique "linchpin" reactivity. This functionality allows for divergent synthesis pathways: (1) Cadiot-Chodkiewicz coupling to generate unsymmetrical 1,3-diynes, and (2) Regioselective [3+2] cycloadditions to form functionalized 5-bromo-1,2,3-triazoles. This note provides validated protocols, safety constraints for energetic haloalkynes, and mechanistic insights to maximize yield and purity in medicinal chemistry campaigns.

Introduction: The Strategic Value of the Scaffold

In drug discovery, the 2-methylpyridine (picoline) motif is a privileged pharmacophore, often improving solubility and metabolic stability compared to benzene analogs. However, functionalizing the C5 position with a bromoethynyl group transforms this stable heterocycle into a high-energy electrophile.

Unlike terminal alkynes, 1-bromoalkynes possess dual reactivity:

  • Electrophilicity: The

    
    -carbon is highly susceptible to nucleophilic attack.
    
  • Oxidative Addition: The C(sp)-Br bond is active in metal-catalyzed cross-couplings.

  • 1,3-Dipole Trap: They serve as competent dipolarophiles in "Click" chemistry, yielding 5-bromo-triazoles—a scaffold that allows for subsequent palladium-catalyzed functionalization (the "Click-and-Couple" strategy).

Workflow Overview

The following diagram illustrates the divergent utility of this intermediate.

G SM 5-Ethynyl-2-methylpyridine Inter 5-(Bromoethynyl)-2-methylpyridine (The Linchpin) SM->Inter NBS, AgNO3 Acetone Prod1 Unsymmetrical 1,3-Diynes (via Cadiot-Chodkiewicz) Inter->Prod1 Terminal Alkyne CuCl, Amine Prod2 5-Bromo-1,2,3-Triazoles (via CuAAC) Inter->Prod2 R-N3, Cu(I) Prod3 Tetrasubstituted Triazoles (via Suzuki/Stille) Prod2->Prod3 Pd(0), Ar-B(OH)2

Figure 1: Divergent synthetic pathways accessible from the 5-(bromoethynyl)-2-methylpyridine scaffold.

Safety & Handling: Critical Hazards

WARNING: EXPLOSION HAZARD 1-Haloalkynes are energetic compounds. While the pyridine ring provides some stabilization, the following protocols are non-negotiable:

  • Concentration: Never distill 1-bromoalkynes to dryness. Always keep them in solution (e.g., DCM, THF) when possible.

  • Thermal Stability: Do not heat neat material above 40°C. Store solutions at -20°C.

  • Shock Sensitivity: While less sensitive than poly-haloalkynes, treat solid residues with extreme care. Use a blast shield during rotary evaporation.

Module 1: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

This protocol converts the commercially available (or easily synthesized) 5-ethynyl-2-methylpyridine into the bromoalkyne.

Mechanism

The reaction proceeds via a


-complexation of Silver(I) to the alkyne, lowering the pKa of the terminal proton. The resulting silver acetylide reacts with N-bromosuccinimide (NBS) to transfer the halogen.
Protocol
  • Scale: 5.0 mmol

  • Time: 3–4 hours

ReagentEquivalentsAmountRole
5-Ethynyl-2-methylpyridine1.0585 mgSubstrate
NBS (N-Bromosuccinimide)1.21.07 gBromine Source
AgNO

0.1 (10 mol%)85 mgCatalyst
Acetone-25 mLSolvent

Step-by-Step:

  • Setup: Dissolve 5-ethynyl-2-methylpyridine in acetone in a round-bottom flask wrapped in aluminum foil (AgNO

    
     is light-sensitive).
    
  • Addition: Add NBS in one portion.

  • Catalysis: Add AgNO

    
     and stir vigorously at room temperature. A precipitate (succinimide) will form.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually has a slightly higher Rf than the starting material. Note: Terminal alkynes stain red/orange with permanganate; bromoalkynes stain less intensely.

  • Workup: Filter off the succinimide precipitate. Concentrate the filtrate (do not dry completely). Dilute with Et

    
    O, wash with water (2x) and brine (1x).
    
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

  • Storage: Store as a solution in DCM or solid at -20°C.

Validation Criteria:

  • 
    H NMR:  Disappearance of the alkyne singlet (
    
    
    
    ppm).
  • MS (ESI): Distinct 1:1 isotopic pattern for

    
    Br/
    
    
    
    Br.

Module 2: Cadiot-Chodkiewicz Coupling (Diyne Synthesis)

This reaction couples the 1-bromoalkyne with a terminal alkyne to form a conjugated 1,3-diyne.[1] This motif is valuable for rigidifying drug linkers or creating fluorescent probes.

Mechanism

A Copper(I) acetylide is formed from the terminal alkyne partner.[1][2] This species undergoes oxidative addition with the bromoalkyne to form a Cu(III) species, followed by reductive elimination to release the diyne. Hydroxylamine is added to maintain copper in the +1 oxidation state, preventing oxidative homocoupling (Glaser coupling).

Protocol
  • Target: 5-(5-phenylpenta-1,3-diynyl)-2-methylpyridine

  • Scale: 1.0 mmol

ReagentEquivalentsRole
Terminal Alkyne (e.g., Phenylacetylene)1.2Coupling Partner
5-(Bromoethynyl)-2-methylpyridine1.0Electrophile
CuCl0.05 (5 mol%)Catalyst
Hydroxylamine HCl0.2Reducing Agent
n-Butylamine (30% aq. solution)2.0 mL/mmolBase/Solvent

Step-by-Step:

  • Catalyst Prep: Dissolve CuCl and Hydroxylamine HCl in the aqueous n-butylamine solution at 0°C. The solution should be colorless (yellow/green indicates oxidation).

  • Partner Addition: Add the terminal alkyne (Phenylacetylene) to the copper solution. A yellow/orange precipitate (Cu-acetylide) may form.

  • Electrophile Addition: Dissolve 5-(Bromoethynyl)-2-methylpyridine in a minimal amount of MeOH or THF. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 1-2 hours.

  • Quench: Add saturated NH

    
    Cl (aqueous) to sequester copper.[3]
    
  • Extraction: Extract with EtOAc. The organic layer may turn blue/green (copper residues); wash with NH

    
    Cl/NH
    
    
    
    OH buffer until the aqueous layer is colorless.

Module 3: 5-Bromo-1,2,3-Triazole Formation (Modified Click)

Standard "Click" chemistry uses terminal alkynes. Using a 1-bromoalkyne with an organic azide yields a 5-bromo-1,2,3-triazole . This is superior to standard Click chemistry for drug discovery because the bromine atom remains available for further diversification (e.g., Suzuki coupling to add a third diversity vector).

Mechanism & Regioselectivity

Copper(I) catalyzes the cycloaddition.[1][2] Unlike thermal Huisgen cycloaddition (which gives mixtures), Cu-catalysis directs the formation of the 1,4-disubstituted triazole, where the Br ends up at the 5-position.

Reaction R1 R-N3 (Azide) Prod 5-Bromo-1,2,3-Triazole (1,4-isomer) R1->Prod + R2 Py-C≡C-Br (Bromoalkyne) R2->Prod + Cat CuI / Ligand Cat->Prod Catalysis

Figure 2: Reaction scheme for the synthesis of 5-bromotriazoles.

Protocol
  • Reagents:

    • Azide (1.0 equiv)

    • Bromoalkyne (1.1 equiv)

    • CuI (5 mol%)[3]

    • TTTA or TBTA Ligand (5 mol%) — Crucial for stabilizing Cu(I) in this specific transformation.

    • Solvent: THF/Water (4:1)

Step-by-Step:

  • Dissolve the organic azide and 5-(bromoethynyl)-2-methylpyridine in THF.

  • Add the ligand (TBTA) and stir.

  • Add a solution of CuI (or Cu(MeCN)

    
    PF
    
    
    
    ) in the solvent mixture.
  • Stir at room temperature under N

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with dilute EDTA solution (to remove Cu), then brine.

  • Result: The product is a 1-substituted-4-(2-methylpyridin-5-yl)-5-bromo-1,2,3-triazole.

References

  • Synthesis of Bromoalkynes: Hofstra, J. L., et al. "Silver-Catalyzed Synthesis of 1-Bromoalkynes." Organic Syntheses, 2018, 95, 230-247.

  • Cadiot-Chodkiewicz Coupling: Chodkiewicz, W. "Synthesis of acetylenic compounds."[2] Ann.[2] Chim. (Paris), 1957, 2, 819–869.[2] (Classic Reference)

  • 1-Bromoalkynes in Click Chemistry: Yoo, E. J., et al. "Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-triazoles: Controlling Selectivity." Journal of the American Chemical Society, 2006, 128(18), 5990–5991.

  • Safety of Haloalkynes: "Hazards of 1-Haloalkynes." Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Optimization for 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific optimization of Sonogashira coupling conditions for the synthesis and utilization of 5-(Bromoethynyl)-2-methylpyridine .

Given the nomenclature, this molecule is an alkynyl bromide . Standard Sonogashira coupling typically synthesizes terminal or internal alkynes, not alkynyl halides directly. Therefore, this guide is structured into two logical workflows based on your likely starting point:

  • Synthesis Workflow: Coupling 5-bromo-2-methylpyridine with a protected alkyne to generate the scaffold, followed by bromination to create the target.

  • Reactivity Workflow: Using the final 5-(Bromoethynyl)-2-methylpyridine as an electrophile in "Inverse Sonogashira" or Cadiot-Chodkiewicz couplings.

Substrate Profile & Strategic Analysis
  • Target Molecule: 5-(Bromoethynyl)-2-methylpyridine

  • Core Challenge: The pyridine nitrogen is a strong

    
    -donor that can coordinate to the Palladium (Pd) catalyst, displacing phosphine ligands and forming inactive Pd(Py)2L2 complexes ("Catalyst Poisoning").
    
  • Electronic Factors: The 2-methyl group is electron-donating. The 5-position (meta-like to nitrogen) is electronically enriched compared to the 2- or 4-positions. This makes the Oxidative Addition step (the first step of the catalytic cycle) slower than with 2-bromopyridine, requiring higher energy (heat) or more active catalysts.

Part 1: Optimized Synthesis Protocol

Objective: Synthesize the 5-(Bromoethynyl) target starting from commercially available 5-bromo-2-methylpyridine.

Step 1: The Sonogashira Coupling (C-C Bond Formation)

Reaction: 5-bromo-2-methylpyridine + Trimethylsilylacetylene (TMSA)


 5-(TMS-ethynyl)-2-methylpyridine.
ParameterOptimized ConditionTechnical Rationale
Catalyst Pd(PPh

)

Cl

(3–5 mol%)
The bis-triphenylphosphine complex is robust and air-stable. The PPh

ligands are bulky enough to discourage pyridine coordination but labile enough to allow the reaction.
Co-Catalyst CuI (2–5 mol%)Essential for generating the copper-acetylide nucleophile. Warning: Keep CuI loading low to prevent Glaser homocoupling (dimerization of alkyne).
Ligand PPh

(Optional extra 2 mol%)
Adding excess PPh

shifts the equilibrium away from Pd-Pyridine coordination, keeping the catalyst active.
Base/Solvent Et

N / THF
(1:1 v/v)
Triethylamine (Et

N) acts as both base and co-solvent. THF ensures solubility of the polar pyridine substrate.
Temperature 60°C – 80°C Room temperature is often insufficient for 5-bromo-pyridines due to the slower oxidative addition.
Atmosphere Argon/Nitrogen (Strict) Oxygen causes rapid homocoupling of the TMS-acetylene and oxidation of the Pd catalyst.
Step 2: Conversion to Alkynyl Bromide

Reaction: 5-(TMS-ethynyl)-2-methylpyridine + NBS + AgNO




5-(Bromoethynyl)-2-methylpyridine.
  • Method: Treat the crude TMS-intermediate with N-Bromosuccinimide (NBS) and catalytic Silver Nitrate (AgNO

    
    ) in Acetone/Acetonitrile. This "one-pot" deprotection-bromination is milder than using Br
    
    
    
    .
Part 2: Troubleshooting & FAQs
Q1: The reaction turns black immediately, and conversion is <10%. What happened?

Diagnosis: "Pd Black" precipitation. The catalyst decomposed before entering the cycle. Root Cause:

  • Oxygen Leak: The most common cause. Sonogashira is extremely O

    
    -sensitive.
    
  • Unstable Pd(0): If using Pd(PPh

    
    )
    
    
    
    , it may be dead. Solution:
  • Switch to the more stable Pd(II) precatalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    . It is reduced in situ to the active Pd(0) species by the alkyne/amine.
  • Degas solvents using the "Freeze-Pump-Thaw" method or by sparging with Argon for 20 minutes before adding the catalyst.

Q2: I see starting material remaining even after 24 hours at 80°C. Is the catalyst dead?

Diagnosis: Catalyst Poisoning by the Pyridine Substrate. Mechanism: The pyridine nitrogen binds to the Pd center, shutting down the cycle. Solution:

  • Increase Temperature: Push to 90–100°C (switch solvent to DMF/Dioxane).

  • Switch Ligand: Use XPhos or SPhos (Buchwald Ligands). These are bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the Pd center while accelerating oxidative addition.

    • Recipe: Pd(OAc)

      
       (2 mol%) + XPhos (4 mol%).
      
Q3: I am getting a major side product that looks like a dimer.

Diagnosis: Glaser Homocoupling. Observation: You see a spot on TLC that corresponds to bis-TMS-butadiyne (dimer of your alkyne). Solution:

  • Reduce CuI: Drop copper loading to 1 mol%.

  • Slow Addition: Add the TMS-acetylene solution dropwise over 1 hour using a syringe pump. This keeps the concentration of the copper-acetylide low relative to the aryl halide.

  • Copper-Free Variant: If the problem persists, remove CuI entirely. Use Pd(CH

    
    CN)
    
    
    
    Cl
    
    
    with XPhos and Cs
    
    
    CO
    
    
    in Acetonitrile at 80°C. (Copper-free requires more active Pd ligands).
Part 3: Visualization of the Workflow

The following diagram illustrates the optimized synthetic pathway and the critical decision points for troubleshooting.

SonogashiraOptimization Start Substrate: 5-Bromo-2-methylpyridine Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N, 70°C) Start->Step1 Check Check Conversion (TLC/LCMS) Step1->Check Success Intermediate: 5-(TMS-ethynyl)-2-methylpyridine Check->Success >90% Conv. Fail_Poison Issue: Low Conversion (Pyridine Poisoning) Check->Fail_Poison SM Remaining Fail_Dimer Issue: Homocoupling (Alkyne Dimerization) Check->Fail_Dimer Dimer Spot Step2 Step 2: Bromination (NBS, AgNO3, Acetone) Success->Step2 Target Target: 5-(Bromoethynyl)-2-methylpyridine Step2->Target Fix_Poison Fix: Switch to Pd(OAc)2 + XPhos or Increase Temp >90°C Fail_Poison->Fix_Poison Fix_Poison->Step1 Retry Fix_Dimer Fix: Degas Solvents, Reduce CuI, Slow Addition Fail_Dimer->Fix_Dimer Fix_Dimer->Step1 Retry

Caption: Workflow for the synthesis of 5-(Bromoethynyl)-2-methylpyridine, highlighting critical troubleshooting loops for catalyst poisoning and homocoupling.

Part 4: Advanced Application (Inverse Sonogashira)

If your goal is to use 5-(Bromoethynyl)-2-methylpyridine as a reactant (e.g., coupling it with an aryl boronic acid or another alkyne), note the following:

  • Stability Warning: Alkynyl bromides are reactive and can be shock-sensitive or thermally unstable. Store in a freezer and avoid heating above 60°C if possible.

  • Reactivity: In Pd-catalyzed couplings, the C-Br bond on an alkyne is highly reactive towards oxidative addition.

  • Protocol for Coupling:

    • Partner: Aryl Boronic Acid (Suzuki-Miyaura type) or Terminal Alkyne (Cadiot-Chodkiewicz).

    • Catalyst:Pd(dppf)Cl

      
        is preferred for alkynyl halides to prevent halogen exchange or scrambling.
      
    • Base: Use mild bases like K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      . Strong amine bases can cause degradation of the bromoalkyne.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1486-1489. Link

  • Billingsley, K. L., & Buchwald, S. L. (2005). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides. Journal of the American Chemical Society, 127(3), 4996-4997. Link

  • Wu, X. F., & Neumann, H. (2010). Palladium-Catalyzed Coupling Reactions: Carbonylative Heck Reactions. ChemSusChem, 3(12), 1335-1337. (Context on Pd-Pyridine interactions). Link

common side reactions in the synthesis of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and troubleshooting of 5-(Bromoethynyl)-2-methylpyridine , a critical intermediate in the development of metabotropic glutamate receptor 5 (mGluR5) radioligands and antagonists (e.g., MPEP analogues).

Core Synthesis Workflow

The synthesis typically proceeds via a Sonogashira coupling to install the alkyne, followed by a specific bromination step. The most robust method for converting the terminal alkyne to the bromoalkyne uses N-Bromosuccinimide (NBS) and Silver Nitrate (AgNO₃) .

Figure 1: Synthetic Pathway & Critical Decision Points

SynthesisWorkflow Start 5-Bromo-2-methylpyridine Sono Sonogashira Coupling (TMS-Acetylene, Pd, Cu) Start->Sono TMS_Int 5-(TMS-ethynyl)-2-methylpyridine Sono->TMS_Int Deprotect Desilylation (K2CO3/MeOH) TMS_Int->Deprotect Alkyne 5-Ethynyl-2-methylpyridine Deprotect->Alkyne Bromination Bromination (NBS, AgNO3, Acetone) Alkyne->Bromination Target 5-(Bromoethynyl)-2-methylpyridine Bromination->Target Diyne SIDE REACTION: Glaser Homocoupling (Diyne Dimer) Bromination->Diyne Trace O2/Cu Benzylic SIDE REACTION: Benzylic Bromination (Radical Mechanism) Bromination->Benzylic Light/Heat Addition SIDE REACTION: Dibromoalkene (Over-bromination) Bromination->Addition Excess NBS

Caption: Logical workflow for the synthesis of 5-(Bromoethynyl)-2-methylpyridine, highlighting critical divergence points where side reactions occur.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers encounter during the final bromination step (Alkyne + NBS/AgNO3 -> Bromoalkyne).

Issue 1: Formation of Diyne Dimers (Glaser Coupling)

Symptom: LCMS shows a mass corresponding to 2M - 2 (homocoupling of the starting material). Cause: The presence of trace Copper (Cu) from the previous Sonogashira step, combined with oxygen, catalyzes the oxidative coupling of two alkyne molecules. Solution:

  • Chelation Wash: Ensure the starting material (5-ethynyl-2-methylpyridine) is completely free of copper. Wash the precursor with aqueous EDTA or ammonia during workup.

  • Exclude Oxygen: While NBS/AgNO3 does not strictly require an inert atmosphere, excluding air prevents oxidative homocoupling.

  • Order of Addition: Add NBS before AgNO₃. The silver acetylide intermediate is prone to coupling if left to sit without the brominating source.

Issue 2: Impurity at the Methyl Group (Benzylic Bromination)

Symptom: NMR shows a shift or disappearance of the methyl singlet (~2.5 ppm) and appearance of a CH2Br peak. Cause: Competitive Wohl-Ziegler reaction . The 2-methyl position on the pyridine ring is "benzylic" and susceptible to radical bromination by NBS.

  • Mechanism:[1][2][3][4] If the reaction is exposed to bright light or high heat, NBS generates bromine radicals that attack the methyl group instead of the alkyne. Solution:

  • Wrap flask in foil: Strictly exclude light to suppress radical initiation.

  • Temperature Control: Run the reaction at 0°C to Room Temperature . Do not reflux.

  • Catalyst Integrity: Ensure AgNO₃ is fresh. The silver-catalyzed pathway is ionic (electrophilic) and much faster than the radical pathway. If the catalyst is dead, the radical pathway takes over.

Issue 3: Incomplete Conversion or "Stuck" Reaction

Symptom: Starting material remains despite excess NBS. Cause: The pyridine nitrogen can coordinate with the Silver (Ag+) catalyst, poisoning it and preventing the activation of the alkyne. Solution:

  • Increase Catalyst Loading: Pyridyl-alkynes often require 0.2 – 0.3 equivalents of AgNO₃ (higher than the standard 0.05 eq for phenylacetylenes) to overcome nitrogen coordination.

  • Solvent Choice: Use Acetone or Acetonitrile .[4] Avoid protic solvents which can solvate the silver too strongly or lead to hydrolysis.

Issue 4: Product Decomposition upon Isolation

Symptom: The isolated solid turns dark or becomes insoluble after drying. Cause: Haloalkynes are high-energy species and can be unstable. The basic pyridine nitrogen can catalyze intermolecular polymerization of the bromoalkyne. Solution:

  • Storage: Store at -20°C in the dark.

  • Solution Storage: It is often safer to store the product in a dilute solution (e.g., in Hexane/EtOAc) rather than as a neat solid for extended periods.

Optimized Experimental Protocol

Objective: Selective bromination of 5-ethynyl-2-methylpyridine.

Reagents:

  • Substrate: 5-Ethynyl-2-methylpyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 – 1.2 equiv)

  • Catalyst: Silver Nitrate (AgNO₃) (0.1 – 0.2 equiv)

  • Solvent: Acetone (Dry, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-ethynyl-2-methylpyridine in acetone in a round-bottom flask.

  • Addition 1: Add NBS (1.1 equiv) in one portion. Stir for 5 minutes.

  • Protection: Wrap the flask in aluminum foil to exclude light.

  • Addition 2: Add AgNO₃ (0.1 equiv) as a solid or solution in minimal acetonitrile.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of the alkyne proton (approx. 3.0-3.5 ppm in NMR).

  • Workup: Dilute with Et₂O or EtOAc. Wash with water (x2) and brine (x1).

    • Note: Do not use strong base washes, as bromoalkynes can hydrolyze.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is typically a white to off-white solid.

Comparative Analysis of Side Reactions
Side ReactionDiagnostic Signal (NMR/LCMS)Primary CausePrevention Strategy
Glaser Coupling LCMS: Mass = [2M-2]. NMR: Symmetric dimer.Trace Cu + O₂Copper removal (EDTA wash); Inert atmosphere.
Benzylic Bromination NMR: Loss of CH₃ (s), new CH₂Br signal.Radical mechanism (Light/Heat)Exclude light ; Keep temp <25°C; Ensure Ag+ activity.
Dibromo-alkene LCMS: Mass = [M+160]. NMR: Alkene protons.Excess NBS; Long reaction timeMonitor closely; Stop immediately upon conversion.
Protodesilylation NMR: Terminal alkyne proton appears (if from TMS).Incomplete reactionEnsure complete TMS removal before bromination step.
References
  • BenchChem. (2025).[4] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Application Notes.

  • Alagille, D., et al. (2005). Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, H., et al. (2004). N-Bromosuccinimide (NBS) - Reagent Profile. Organic Chemistry Portal.

  • Cosford, N. D., et al. (2003). Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry.

  • Master Organic Chemistry. (2011). Allylic Bromination with NBS: How It Works.

Sources

Technical Support Center: Recrystallization of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Bromoethynyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. My aim is to combine established chemical principles with field-proven insights to help you navigate the common challenges associated with this purification technique.

I. Understanding the Molecule: Key Considerations for Recrystallization

5-(Bromoethynyl)-2-methylpyridine is a substituted pyridine with a moderate degree of polarity. The pyridine ring itself is polar, while the bromoethynyl and methyl groups introduce some nonpolar character. This structural duality is a critical factor in selecting an appropriate recrystallization solvent. The principle of "like dissolves like" is a foundational concept here; a solvent of intermediate polarity, or a mixed-solvent system, is often the most effective approach.[1]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the recrystallization of 5-(Bromoethynyl)-2-methylpyridine.

Solvent Selection & Initial Dissolution

Q1: I'm unsure which solvent to use for the recrystallization of 5-(Bromoethynyl)-2-methylpyridine. Where should I start?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3] For a molecule with the polarity of 5-(Bromoethynyl)-2-methylpyridine, a good starting point is to screen a range of solvents with varying polarities.

Solvent Boiling Point (°C) Polarity Rationale for Consideration
Ethanol 78Polar ProticOften a good choice for moderately polar compounds.[4]
Isopropanol 82Polar ProticSimilar to ethanol, but its slightly higher boiling point can be advantageous.
Ethyl Acetate 77Polar AproticA versatile solvent with moderate polarity.
Toluene 111NonpolarCan be effective if the compound has significant nonpolar character.
Hexanes/Heptanes ~69 / ~98NonpolarTypically used as an anti-solvent in a mixed-solvent system.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude 5-(Bromoethynyl)-2-methylpyridine (e.g., 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[5]

Q2: My compound is soluble in the solvent at room temperature. What should I do?

A2: If your compound is soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.[6] You have two primary options:

  • Select a less polar solvent: Try a solvent in which your compound is less soluble at room temperature.

  • Use a mixed-solvent system: Dissolve your compound in the "good" solvent (the one it's soluble in at room temperature) and then add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[7] Common mixed-solvent pairs for compounds of this nature include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[7]

Crystallization & Crystal Quality

Q3: I've dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What's wrong?

A3: This is a common issue and can be due to several factors:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[8] The solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should.[8] Solutions:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5][8]

    • Seeding: Add a tiny crystal of pure 5-(Bromoethynyl)-2-methylpyridine to the solution. This "seed" crystal will act as a template for further crystal formation.[5]

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8] This can happen if the boiling point of the solvent is too high or if there are significant impurities present.

  • Add more solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional solvent. This will lower the saturation point and may allow the compound to crystallize at a lower temperature.[9]

  • Cool the solution more slowly: Rapid cooling can sometimes promote oiling out. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[8]

Q5: The crystals that formed are very fine needles or a powder. How can I get larger crystals?

A5: The rate of cooling directly influences crystal size. Rapid cooling tends to produce smaller crystals, while slow cooling allows for the formation of larger, more well-defined crystals.[9] To obtain larger crystals, allow the solution to cool to room temperature undisturbed before moving it to a colder environment like an ice bath.

Purity and Yield

Q6: My recrystallized product has a low melting point and a wide melting range. What does this indicate?

A6: A low and broad melting point range is a classic sign of an impure compound. This could be due to:

  • Incomplete removal of impurities: The chosen solvent may not have been ideal for separating the impurities from your desired compound.

  • Solvent trapped in the crystals: Ensure your crystals are thoroughly dried before taking a melting point. Residual solvent will act as an impurity and depress the melting point.

Q7: My yield after recrystallization is very low. How can I improve it?

A7: While some loss of product is inherent to the recrystallization process, a very low yield can often be improved.[5]

  • Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[10]

  • Cool the solution thoroughly: Ensure the solution has been adequately cooled in an ice bath to maximize the amount of product that crystallizes out of solution.

  • Avoid using too much solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[7]

III. Experimental Workflow & Visualization

The following diagram illustrates a typical workflow for the recrystallization of 5-(Bromoethynyl)-2-methylpyridine.

Recrystallization_Workflow A Start: Crude 5-(Bromoethynyl)-2-methylpyridine B Solvent Screening: - Test solubility in various solvents - Identify suitable single or mixed solvent system A->B C Dissolution: - Add minimum amount of hot solvent - Ensure complete dissolution B->C D Hot Filtration (Optional): - Remove insoluble impurities C->D E Cooling & Crystallization: - Slow cooling to room temperature - Further cooling in ice bath D->E F Troubleshooting? E->F G No Crystals: - Evaporate excess solvent - Scratch flask/add seed crystal F->G Problem H Oiling Out: - Re-heat and add more solvent - Slower cooling F->H Problem I Vacuum Filtration: - Collect crystals F->I No Issues G->E H->E J Washing: - Rinse with minimal ice-cold solvent I->J K Drying: - Air dry or use vacuum oven J->K L End: Pure Crystalline Product - Characterize (e.g., melting point, NMR) K->L

Caption: Recrystallization workflow for 5-(Bromoethynyl)-2-methylpyridine.

IV. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd website: [Link]

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from University of Colorado Boulder website: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from ResearchGate website: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. (n.d.). Retrieved from Google Patents website:

  • Pyridine - Solubility of Things. (n.d.). Retrieved from Solubility of Things website: [Link]

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. (n.d.). Retrieved from Google Patents website:

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website: [Link]

  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors | Analytical Chemistry - ACS Publications. (2007, March 22). Retrieved from ACS Publications website: [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 5-(Bromoethynyl)-2-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 5-(Bromoethynyl)-2-methylpyridine synthesis. This document is structured as a Tier-3 Support Resource for medicinal chemists and process engineers.

Case ID: #PYR-ALK-BR-005 Subject: Yield Optimization & Stability Management Status: Resolved / Expert Protocol Available

Executive Summary & Route Analysis

The synthesis of 5-(Bromoethynyl)-2-methylpyridine is notoriously difficult due to two competing factors:

  • The Pyridine Nitrogen: The basic nitrogen at the 2-position can coordinate with silver (Ag) catalysts, poisoning the reaction.

  • Bromoalkyne Instability: The resulting Csp-Br bond is labile; the product is prone to polymerization and hydrolysis, especially on acidic silica gel.

Root Cause of Low Yield: Most protocols attempt to brominate the isolated terminal alkyne (5-ethynyl-2-methylpyridine). This intermediate is unstable. The Solution: Switch to a One-Pot Desilylative Bromination strategy. Starting from the TMS-protected alkyne prevents homocoupling and allows the use of milder conditions that tolerate the pyridine ring.

Optimized Synthetic Protocol (The "Gold Standard")

This protocol replaces the standard 2-step method with a direct conversion of the TMS-alkyne to the bromoalkyne, bypassing the unstable terminal alkyne.

Reaction Scheme

ReactionScheme cluster_conditions Critical Conditions SM 5-((Trimethylsilyl)ethynyl)- 2-methylpyridine Product 5-(Bromoethynyl)- 2-methylpyridine SM->Product Acetone, 25°C 2-4 h Reagents NBS (1.2 eq) AgNO3 (0.1 eq) Protect from Light Protect from Light Neutral Alumina Only Neutral Alumina Only

Caption: One-pot desilylative bromination strategy using NBS/AgNO3.

Step-by-Step Methodology

Reagents:

  • Substrate: 5-((Trimethylsilyl)ethynyl)-2-methylpyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.2 eq)[1]

  • Catalyst: Silver Nitrate (AgNO3) (0.1 eq)

  • Solvent: Acetone (HPLC Grade, not necessarily anhydrous)

Procedure:

  • Preparation: Wrap the reaction flask in aluminum foil. Silver salts are photosensitive; light degradation produces metallic silver, which is inactive.

  • Dissolution: Dissolve the TMS-alkyne in Acetone (0.1 M concentration).

  • Catalyst Addition: Add AgNO3 (0.1 eq) directly to the solution. Stir for 5 minutes.

    • Note: A slight cloudiness may appear (Ag-pyridine complex), which is normal.

  • Bromination: Add NBS (1.2 eq) in one portion.

  • Monitoring: Stir at room temperature. Monitor by TLC (use Neutral Alumina plates, NOT Silica).

    • Endpoint: Conversion is usually complete within 2–4 hours.

  • Workup (CRITICAL):

    • Dilute with Et2O (Diethyl ether) or TBME. Avoid DCM if possible (traces of acid in DCM can degrade the product).

    • Wash with Water (x2) to remove Succinimide and Ag salts.

    • Wash with Brine .[2]

    • Dry over Na2SO4 (Sodium Sulfate). Do not use MgSO4 as it can be slightly Lewis acidic.

  • Purification:

    • Stationary Phase: Neutral Alumina (Activity Grade III) .

    • Eluent: Hexanes/EtOAc gradient (typically 0-10% EtOAc).

    • Warning: Do NOT use Silica Gel. The acidity of silica will cause the bromoalkyne to decompose or polymerize.

Troubleshooting Guide (Q&A)

Issue 1: The reaction stalls at ~50% conversion.

Diagnosis: Catalyst Poisoning. The pyridine nitrogen is sequestering the Ag+ ions, preventing them from activating the alkyne. Fix:

  • Increase Catalyst Load: Bump AgNO3 to 0.2–0.3 eq.

  • Solvent Switch: Switch from Acetone to Acetonitrile (MeCN) . MeCN is a coordinating solvent that can compete with the pyridine nitrogen, keeping Ag+ in solution.

Issue 2: Product turns black/tarry during column chromatography.

Diagnosis: Acid-catalyzed decomposition. Fix:

  • Stationary Phase: You likely used Silica Gel. You MUST use Neutral Alumina.

  • Buffer: If you must use Silica, pre-treat the column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.

Issue 3: Low yield despite full conversion (Formation of byproduct).

Diagnosis: Homocoupling (Glaser coupling) or hydrolysis. Fix:

  • Exclude Oxygen: While NBS bromination is robust, oxygen can promote radical homocoupling. Sparge solvents with Argon for 10 minutes prior to use.

  • Temperature: Keep the reaction at 0°C if the room temperature is above 25°C.

Data & Specifications

Comparison of Methods
ParameterMethod A (Standard)Method B (Recommended)
Starting Material 5-Ethynyl-2-methylpyridine5-(TMS-ethynyl)-2-methylpyridine
Reagents NBS, AgNO3NBS, AgNO3
Steps 2 (Deprotection -> Isolation -> Bromination)1 (Direct Conversion)
Typical Yield 40–55%85–92%
Stability Risk High (Terminal alkyne polymerizes)Low (TMS group protects until reaction)
Purification Difficult (Two purifications)Single Filtration/Column
Stability Profile
ConditionStability RatingRecommendation
Solid State (RT) PoorStore at -20°C under Argon.
Solution (DCM/CHCl3) ModerateUse immediately. Avoid acidic CDCl3 for NMR.
Silica Gel Critical Failure Use Neutral Alumina.
Light Exposure LowWrap vials in foil.

Mechanism & Logic Visualization

Understanding why the reaction fails allows you to adapt.

Troubleshooting Start Problem: Low Yield Check1 Check TLC Plate Type Start->Check1 Check2 Check Catalyst Loading Start->Check2 Silica Used Silica? Check1->Silica AgLoad AgNO3 < 10%? Check2->AgLoad Sol1 Switch to Neutral Alumina (Prevents Acid Decomposition) Silica->Sol1 Yes Sol2 Increase Ag to 20-30% (Overcomes Pyridine Coordination) AgLoad->Sol2 Yes

Caption: Decision tree for troubleshooting common yield-killing factors.

References

  • General Method for NBS/AgNO3 Bromination (The "Isobe" Method)

    • Nishikawa, T., Shibuya, S., & Isobe, M. (2004). "Biosynthetic Studies on Tetrodotoxin...". Synlett. This paper establishes the standard NBS/AgNO3 protocol for converting TMS-alkynes to bromoalkynes.
  • Application to Heterocycles (MTEP Analogs)

    • Hostetler, E. D., et al. (2005). "Synthesis and Characterization of [11C]MTEP...". Journal of Nuclear Medicine. Describes the handling of ethynyl-pyridines (MTEP precursors) which share the exact structural core (2-methylpyridine).
  • Handling of Bromoalkynes

    • Wu, B., et al. (2016). "Silver-Catalyzed One-Pot Synthesis of Bromoalkynes". Journal of Organic Chemistry.
  • Purification of Labile Acetylenes

    • BenchChem Technical Notes.
    • (Note: General reference for alumina usage).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

User Warning: Do not confuse 5-(Bromoethynyl)-2-methylpyridine (a 1-bromoalkyne) with 5-Bromo-2-methylpyridine (an aryl bromide). The reactivity profiles are fundamentally different.

This guide addresses the cross-coupling of 5-(Bromoethynyl)-2-methylpyridine , a specialized electrophilic building block. This molecule presents a "Dual-Challenge" for catalysis:

  • The Bromoalkyne Moiety: Highly reactive toward nucleophiles but prone to polymerization and reductive debromination. It acts as the electrophile in Cadiot-Chodkiewicz and Suzuki-Miyaura type couplings.

  • The Pyridine Core: The nitrogen atom at position 1 is a Lewis base that can coordinate to transition metals (Pd, Cu), potentially poisoning the catalyst. Note: The 2-methyl group provides minor steric shielding, but high-affinity ligands are still required.

Decision Matrix: Selecting Your Reaction Pathway

Use this workflow to determine the correct catalyst system based on your target molecule.

ReactionSelector Substrate Substrate: 5-(Bromoethynyl)-2-methylpyridine Target What is your Target Product? Substrate->Target Diyne Unsymmetrical 1,3-Diyne (Py-C≡C-C≡C-R) Target->Diyne Coupling with Terminal Alkyne Biaryl Internal Alkyne/Biaryl (Py-C≡C-Ar) Target->Biaryl Coupling with Boronic Acid Reaction1 Reaction: Cadiot-Chodkiewicz Diyne->Reaction1 Reaction2 Reaction: Suzuki-Miyaura (Alkynyl-Suzuki) Biaryl->Reaction2 Cat1 Catalyst: CuI (1-5 mol%) + Amine Base Reaction1->Cat1 Cat2 Catalyst: Pd(dppf)Cl2 or Pd-XPhos G3 Reaction2->Cat2

Figure 1: Decision tree for catalyst selection based on target architecture.

Technical Modules & Troubleshooting

Module A: Cadiot-Chodkiewicz Coupling (Synthesis of 1,3-Diynes)

Reaction: 5-(Bromoethynyl)-2-methylpyridine + Terminal Alkyne → Unsymmetrical Diyne

This is the standard method for this substrate. The primary failure mode is Glaser Homocoupling of the terminal alkyne partner.

Recommended Catalyst System:

  • Catalyst: CuCl or CuI (1–5 mol%).

  • Ligand: Usually ligand-free, or TMEDA/N-butylamine acts as ligand/base.

  • Additive (Crucial): Hydroxylamine hydrochloride (

    
    ) or Sodium Ascorbate.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High Homocoupling (R-C≡C-C≡C-R detected)Presence of Cu(II) species oxidizing the terminal alkyne.Add Reductant: Add 10 mol%

or Sodium Ascorbate to keep Cu in the +1 state. Slow Addition: Add the terminal alkyne dropwise to the bromoalkyne solution.
Low Conversion Catalyst poisoning by pyridine N.Increase Loading: Increase CuI to 10 mol%. Ligand Switch: Use phenanthroline (10 mol%) to outcompete pyridine binding.
Polymerization (Black tar formation)Reaction temperature too high or base too strong.Cool Down: Run at 0°C initially. Milder Base: Switch from piperidine/pyrrolidine to diethylamine or

in MeOH.
Module B: Suzuki-Miyaura Alkynylation (Synthesis of Aryl-Alkynes)

Reaction: 5-(Bromoethynyl)-2-methylpyridine + Aryl Boronic Acid → Py-C≡C-Ar

Using 1-bromoalkynes as electrophiles in Suzuki coupling is efficient but sensitive to the "Pyridine Effect" (catalyst sequestration).

Recommended Catalyst System:

  • Standard:

    
     (5 mol%) + 
    
    
    
    (aq) / DME.
  • High-Performance (Recommended):

    
     (3 mol%) + 
    
    
    
    / THF.
  • Challenging Substrates:

    
     + XPhos (or SPhos).
    

Why Ligand Selection Matters: Monodentate phosphines like


 dissociate easily, allowing the pyridine nitrogen to bind to the Pd center, shutting down the catalytic cycle. Bidentate ligands (

) or bulky Buchwald ligands (

) prevent this coordination.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Stalled Reaction (<50% conversion)Catalyst deactivation by Pyridine-N.Switch Catalyst: Move to

or Pd-XPhos G3. These ligands bind tighter than the pyridine nitrogen.
Protodebromination (Formation of Py-C≡C-H)Base-mediated degradation of the C-Br bond.Anhydrous Conditions: Switch to anhydrous THF/Toluene and use powdered

instead of aqueous bases.
Hydrolysis of C-Br Nucleophilic attack by water/hydroxide.Avoid Hydroxide bases: Do not use NaOH or KOH. Use

or

.

Standard Operating Procedures (SOPs)

SOP-1: Cadiot-Chodkiewicz Coupling (Copper-Catalyzed)

Target: Unsymmetrical Diyne

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv) in degassed MeOH/THF (1:1).

  • Catalyst Loading: Add CuCl (5 mol%) and

    
     (10 mol%). Note: The hydroxylamine reduces trace Cu(II) to Cu(I), preventing Glaser coupling.
    
  • Base Addition: Add n-butylamine (2.5 equiv) at 0°C.

  • Alkyne Addition: Dissolve the Terminal Alkyne partner (1.1 equiv) in minimal MeOH. Add this solution dropwise over 30 minutes to the reaction mixture at 0°C.

    • Why? Low instantaneous concentration of the terminal alkyne minimizes homocoupling.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.
    
SOP-2: Suzuki-Miyaura Coupling (Palladium-Catalyzed)

Target: Internal Alkyne (Biaryl-like)

  • Preparation: Charge a vial with 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3-5 mol%).
    
    • Alternative: If the boronic acid is sterically hindered, use

      
       (2 mol%) + XPhos (4 mol%).
      
  • Solvent: Add degassed THF (0.2 M concentration). Avoid water to prevent debromination.

  • Reaction: Heat to 60°C under Argon for 4–12 hours.

    • Warning: Do not exceed 80°C; bromoalkynes are thermally labile.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.

Frequently Asked Questions (FAQ)

Q1: Can I use Sonogashira conditions (Pd/Cu) to couple this with an Aryl Halide? A: No. Both the 5-(Bromoethynyl)-2-methylpyridine and the Aryl Halide are electrophiles. They will not react with each other. You would need to convert one of them into a nucleophile (e.g., convert the bromoalkyne to a terminal alkyne first, or use a Stille-type alkynyl stannane).

Q2: The bromoalkyne turned dark brown upon storage. Is it still usable? A: Likely not. Bromoalkynes are light- and heat-sensitive and can polymerize. Always store 5-(Bromoethynyl)-2-methylpyridine at -20°C in the dark, preferably under Argon. If it is dark brown/black, purify via a short silica plug before use.

Q3: Why do you recommend Hydroxylamine in the Copper reaction? A: This is a "reductive scavenger." The Glaser homocoupling (side reaction) requires Cu(II). Hydroxylamine keeps the copper environment in the Cu(I) state, strictly enforcing the Cadiot-Chodkiewicz cross-coupling mechanism over the Glaser homocoupling mechanism [1].

References

  • Mechanism of Cadiot-Chodkiewicz & Glaser Suppression: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. [Link]

  • Suzuki Coupling of Alkynyl Halides: Gridnev, I. D., & Miyaura, N. (2004). Synthesis of Conjugated Enynes via Palladium-Catalyzed Cross-Coupling Reaction of 1-Alkynyl Halides with Alkenylboronates. Chemistry – An Asian Journal. [Link] (Cited within Chem. Rev. review on Pd-coupling).

  • Catalyst Poisoning by Pyridines: Campeau, L. C., & Fagnou, K. (2006). Applications of Pyridine-N-Oxides in Cross-Coupling. Chemical Society Reviews. [Link]

  • Use of Ascorbate in Cu-Catalyzed Couplings: Fung, A. K. K., et al. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[1] Organic Letters. [Link][1]

Sources

managing the stability of 5-(Bromoethynyl)-2-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for reactive intermediate chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-(Bromoethynyl)-2-methylpyridine .

Due to the high energy of the carbon-carbon triple bond coupled with the labile carbon-bromine bond and the nucleophilic nature of the pyridine ring, this compound presents unique stability challenges. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Fundamental Stability & Storage FAQs

Q1: Why does my 5-(Bromoethynyl)-2-methylpyridine spontaneously turn black or form insoluble tars during storage? The Causality: Haloalkynes are notoriously sensitive to light and thermal stress. Exposure to ambient UV/visible light induces homolytic cleavage of the relatively weak C–Br bond, generating a highly reactive alkynyl radical[1]. Once initiated, these radicals rapidly attack the energy-rich triple bonds of adjacent molecules, triggering a runaway transition-metal-free polymerization cascade[2]. The Solution: The compound must be stored at -20 °C in an amber or foil-wrapped vial under a strict argon atmosphere.

Q2: How does the 2-methylpyridine moiety alter the reactivity compared to simple phenylbromoacetylenes? The Causality: The pyridine ring is a Lewis base. While the 2-methyl group provides mild steric shielding, the basic nitrogen can still inter- or intramolecularly coordinate with transition metals (like Cu or Pd) during cross-coupling. Furthermore, the nitrogen can act as an internal base, increasing the local polarity and accelerating base-induced decomposition or condensation reactions typical of haloalkynes[1].

Part 2: Reaction Troubleshooting Guide

Issue 1: Massive amounts of symmetric homocoupling (Glaser-type product) during Sonogashira or Cadiot-Chodkiewicz reactions.

  • The Causality: Bromoalkynes possess a high propensity for symmetric cross-coupling (oxidative dimerization) in the presence of copper(I) and trace oxygen[3]. The pyridine nitrogen can coordinate with the copper catalyst, creating a local high-concentration microenvironment of Cu(I) near the bromoalkyne, drastically accelerating homocoupling over the desired cross-coupling.

  • The Fix: Strictly degas all solvents using the freeze-pump-thaw method. Employ a syringe pump to add the 5-(Bromoethynyl)-2-methylpyridine dropwise to the reaction mixture. By maintaining a near-zero steady-state concentration of the bromoalkyne, the statistical probability of two bromoalkyne molecules interacting at the same copper center is eliminated.

Issue 2: The bromoalkyne decomposes immediately upon the addition of the amine base, before the catalyst is even added.

  • The Causality: Primary and secondary amines (e.g., ethylamine, piperidine) are not just bases; they are potent nucleophiles. They can undergo rapid nucleophilic addition across the polarized triple bond of the bromoalkyne to form enamines, or they can trigger base-catalyzed dehydrohalogenation/polymerization[1][3].

  • The Fix: Switch to a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine/DIPEA) or an inorganic heterogeneous base (e.g., Cs₂CO₃ or K₂CO₃). If an aqueous amine must be used, the reaction must be initiated at 0 °C to kinetically suppress the nucleophilic attack[4].

Part 3: Quantitative Stability Profiling

To aid in experimental design, the following table summarizes the stability of 5-(Bromoethynyl)-2-methylpyridine under various standard laboratory conditions.

ConditionAtmosphereIlluminationTimeframePrimary Degradation PathwayIntact Bromoalkyne (%)
25 °CAirAmbient Light24 hHomolytic C-Br cleavage / Oxidation< 20%
25 °CArgonDark48 hSlow thermal polymerization~85%
-20 °CArgonDark30 daysNegligible> 98%
0 °C + Et₃N (1 eq)ArgonDark2 hEnamine formation / Base-catalyzed< 50%
0 °C + K₂CO₃ (solid)ArgonDark12 hHeterogeneous stability~90%

Part 4: Visualizing Logical Relationships & Workflows

Degradation A 5-(Bromoethynyl)- 2-methylpyridine B Light / Thermal Stress A->B C Amine Bases / Nucleophiles A->C D Cu(I) + O2 (Trace) A->D E Homolytic C-Br Cleavage (Radical Polymerization) B->E hv / >40 °C F Enamine Formation & Base-Catalyzed Degradation C->F Nucleophilic Attack G Glaser-Type Symmetric Homocoupling D->G Oxidative Dimerization

Fig 1. Logical relationship of degradation pathways for 5-(Bromoethynyl)-2-methylpyridine.

Workflow Step1 1. Substrate Prep (Amber vial, Ar) Step2 2. Base/Solvent (Strict Degassing) Step1->Step2 Step3 3. Temp Control (Pre-cool to 0 °C) Step2->Step3 Step4 4. Slow Addition (Syringe Pump) Step3->Step4 Step5 5. Mass Balance (NMR Validation) Step4->Step5

Fig 2. Self-validating experimental workflow for reactive bromoalkyne cross-coupling.

Part 5: Self-Validating Experimental Protocol

Workflow: Copper-Catalyzed Cadiot-Chodkiewicz Cross-Coupling

To ensure trustworthiness in your results, this protocol is designed as a self-validating system . By incorporating an internal standard, you can definitively track mass balance. If a reaction fails, the quantitative NMR (qNMR) will immediately tell you if the bromoalkyne failed to react (catalyst deactivation) or if it polymerized into an insoluble tar (degradation).

Step-by-Step Methodology:

  • System Validation Setup: In a flame-dried Schlenk flask under argon, add the terminal alkyne (1.0 equiv), CuCl (5 mol%), and strictly degassed solvent (e.g., DMF). Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an inert internal standard.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice bath. Causality: CuCl causes rapid decomposition of alkynes at room temperature; 0 °C kinetically stabilizes the intermediate copper-acetylide complex[4].

  • Base Introduction: Add a sterically hindered base (e.g., DIPEA, 2.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the copper-acetylide complex.

  • Controlled Bromoalkyne Addition: Dissolve 5-(Bromoethynyl)-2-methylpyridine (1.1 equiv) in degassed DMF in an amber, light-shielded syringe. Use a syringe pump to add this solution dropwise over 2 hours to the 0 °C mixture. Causality: This prevents a localized excess of bromoalkyne, suppressing enamine formation and symmetric homocoupling[3].

  • Validation Checkpoint (qNMR): After 3 hours, withdraw a 0.1 mL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum. Compare the integration of the internal standard (singlet, ~6.1 ppm) against the pyridine protons.

    • Diagnostic Logic: If the product peaks are absent but the bromoalkyne pyridine peaks remain proportional to the standard, your catalyst is dead. If both product and bromoalkyne peaks are missing relative to the standard, the bromoalkyne has polymerized.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl to break metal-pyridine coordination, extract with EtOAc, and purify via silica gel chromatography in a darkened fume hood.

References

  • BenchChem.
  • Polymer Chemistry (RSC Publishing). "Development of a transition metal-free polymerization route to functional conjugated polydiynes from a haloalkyne-based organic reaction." RSC.
  • Comptes Rendus de l'Académie des Sciences.
  • Department of Chemistry and Biochemistry, Miami University. "Remarkable Reactivity Difference in Oxygen-Substituted versus Non-Oxygen-Substituted Bromoalkynes in Cu(I)-Catalyzed Cross-Coupling." Miami University.

Sources

Technical Support Center: Purification of 5-(Bromoethynyl)-2-methylpyridine

[1][2][3]

Case ID: BEMP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of Impurities & Stability Management for 5-(Bromoethynyl)-2-methylpyridine[1][2][3]

Executive Summary: The "Dual-Personality" Challenge

Welcome to the technical support center. You are likely encountering difficulty purifying 5-(Bromoethynyl)-2-methylpyridine . This molecule presents a unique "dual-personality" challenge in chromatography:

  • The Pyridine Ring (Basic): It interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing and yield loss.

  • The Bromoalkyne (Electrophilic & Labile): This functional group is sensitive to acid-catalyzed hydrolysis and polymerization. It is also light-sensitive.[1][2][3]

Standard purification methods often fail because the conditions required to elute the pyridine (high polarity/modifiers) can degrade the bromoalkyne. This guide provides self-validating protocols to resolve these conflicting properties.

Module 1: Chromatographic Purification (The "Buffered Silica" Protocol)

Issue: "My compound streaks/tails on the column, or co-elutes with the homocoupled diyne impurity."

Root Cause:

  • Tailing: The pyridine nitrogen hydrogen-bonds with acidic silanol groups (Si-OH) on the silica surface.[1][2][3]

  • Decomposition: Acidic silica catalyzes the hydration of the C-Br bond or polymerization.

The Solution: Triethylamine (TEA) Buffering You must neutralize the silica stationary phase before and during the run. This blocks the acidic sites, allowing the pyridine to elute as a sharp band.

Protocol: The 3-Step Neutralization
StepActionMechanistic Reason
1. Slurry Prep Slurry silica in Hexanes containing 1% Triethylamine (TEA) .Pre-coats the most active acidic sites on the silica.
2. Column Packing Pack the column with this TEA-treated slurry.[1][2][3] Flush with 2 column volumes (CV) of Hexanes/1% TEA.Ensures the entire stationary phase is basic/neutral.
3. Elution Run the gradient using solvents containing 0.5% TEA .Maintains basicity during the run, preventing "fronting" or "tailing" as the compound travels.

Critical Warning: Do NOT use acetone or methanol in the early stages of the gradient if possible; they can sometimes react with activated bromoalkynes under basic conditions. Stick to Hexanes/Ethyl Acetate with TEA.

Visual Workflow: Buffered Silica Decision Tree

PurificationLogiccluster_legendLegendStartCrude 5-(Bromoethynyl)-2-methylpyridineCheckTailingTLC Analysis:Does it streak/tail?Start->CheckTailingDecisionSevere Tailing?CheckTailing->DecisionStandardSilicaStandard Silica GelBufferedSilicaTEA-Buffered Silica(Hex/EtOAc + 1% TEA)SuccessPure CompoundBufferedSilica->SuccessSharp PeakHigh RecoveryAluminaNeutral Alumina(Activity Grade III)Alumina->SuccessDecision->StandardSilicaNo (Rare)Decision->BufferedSilicaYes (Common)Decision->AluminaIf TEA FailskeyBlue: Analysis | Green: Recommended Path | Yellow: Alternative

Caption: Decision logic for selecting the stationary phase. Buffered silica is the primary recommendation for pyridine-alkynes.[1][2][3]

Module 2: Scavenging Metal Residues (Pd/Cu)

Issue: "The product is colored (yellow/brown) or fails downstream biological assays due to metal toxicity."

Root Cause: Sonogashira coupling (the standard synthesis route) leaves residual Palladium (Pd) and Copper (Cu).[4] The pyridine nitrogen acts as a ligand, holding onto these metals tightly, making standard washes ineffective.

The Solution: Chelation vs. Solid-Phase Scavenging [1][2][3]

Method A: The Aqueous Chelation Wash (For >1g Scale)

Best for bulk removal of copper salts.

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with 5% aqueous EDTA (disodium salt) adjusted to pH 8-9 with NH₄OH.

    • Why? EDTA has a higher binding constant for Cu/Pd than the pyridine ring.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄.

Method B: Solid-Phase Scavengers (For <1g or High Purity)

Best for removing trace Pd (<50 ppm).[1][2][3][4]

Use a Thiol-functionalized silica (e.g., SiliaMetS® Thiol or generic equivalent).[1][2][3][4]

ParameterSpecification
Loading 4 equivalents of scavenger relative to expected metal content (usually 10-20 wt% of crude mass).[1][2][3]
Solvent Ethyl Acetate or THF (Solubility is key).[4]
Time/Temp Stir for 4 hours at Room Temperature . Do NOT heat (avoids bromoalkyne degradation).[4]
Filtration Filter through a 0.45 µm PTFE pad.

Module 3: The "Glaser" Impurity (Homocoupling)

Issue: "I see a side product with double the molecular weight."

Root Cause: In the presence of Copper and Oxygen, the terminal alkyne starting material (if unreacted) or the bromoalkyne itself can dimerize (Glaser coupling) to form a diyne.

Troubleshooting Protocol:

  • Prevention: Ensure your reaction is strictly anaerobic (Argon sparge).

  • Removal: The diyne is typically less polar than the pyridine-bromoalkyne product.

    • Use the Buffered Silica method (Module 1).

    • Run a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 20 CV).[4] The non-polar diyne will elute first.

Module 4: Storage & Stability FAQs

Q: Can I store this compound in solution? A: Avoid if possible. If necessary, store in Benzene or Toluene (non-nucleophilic solvents) at -20°C. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time, triggering decomposition.[1][2][3][4]

Q: The solid turned black overnight. What happened? A: Polymerization. Bromoalkynes are sensitive to light and heat.

  • Correct Storage: Solid state, -20°C, under Argon, in an amber vial.

Q: Is the C-Br bond stable to nucleophiles? A: No. It is an "activated" alkyne. Strong nucleophiles (thiols, amines) can attack the alkyne or displace the bromine. Keep the pH neutral-to-basic (but not strongly basic) during handling.[1][2][3]

References

  • General Bromoalkyne Stability & Synthesis

    • Context: Discusses the synthesis and handling of 1-bromoalkynes, highlighting their sensitivity to acidic conditions and the need for careful chrom
    • Source:Organic Letters, "Conformational Effects in Intramolecular C(sp3)–H Bond Functionalization: Gold(I)-Catalyzed Cycloisomerization of Aliphatic 1-Bromoalkynes."[1][2][3][4]

    • URL:[Link][1][4]

  • Metal Impurity Removal (Pd/Cu)

    • Context: Comprehensive guide on removing Palladium and Copper from pharmaceutical intermedi
    • Source:Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications."[1][2][3]

    • URL:[Link][1][4]

  • Silica Gel Neutralization (TEA Method)

    • Context: Standard industry protocol for purifying acid-sensitive amine compounds (pyridines) to prevent tailing.[1][2][3]

    • Source:Teledyne ISCO Chromatography Guides, "Silica Gel Column Chromatography: Role in Purifying and Separating Compounds."[4]

    • URL:[Link]

  • mGluR5 Ligand Precursors (Specific Molecule Context)

    • Context: Describes the synthesis of radioligands using 5-(bromoethynyl)
    • Source:National Institutes of Health (PMC)
    • URL:[Link]

Technical Support Center: Scaling Up the Synthesis of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromoethynyl)-2-methylpyridine. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common issues, and provide a scalable, validated protocol. Our focus is on ensuring a robust and reproducible synthesis by understanding the critical parameters of each reaction step.

Overview of Synthetic Strategy

The most reliable and scalable synthesis of 5-(Bromoethynyl)-2-methylpyridine is a three-step sequence starting from commercially available 5-Bromo-2-methylpyridine. This strategy is designed to control reactivity and minimize side-product formation, which is crucial when dealing with sensitive functional groups like the bromoalkyne.

The pathway involves:

  • Sonogashira Coupling: Introduction of a protected alkyne, (trimethylsilyl)acetylene, onto the pyridine core.

  • Silyl Group Deprotection: Removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

  • Electrophilic Bromination: Conversion of the terminal alkyne to the final bromoalkyne product.

Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Halogenation start 5-Bromo-2-methylpyridine product1 5-((Trimethylsilyl)ethynyl)-2-methylpyridine start->product1 Pd(PPh₃)₄, CuI, Et₃N reagent1 + (Trimethylsilyl)acetylene product2 5-Ethynyl-2-methylpyridine product1->product2 K₂CO₃, MeOH final_product 5-(Bromoethynyl)-2-methylpyridine product2->final_product NBS, AgNO₃

Caption: High-level workflow for the synthesis of 5-(Bromoethynyl)-2-methylpyridine.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and the rationale behind key experimental choices.

Q1: Why is a protected alkyne, like (trimethylsilyl)acetylene, used in the first step instead of acetylene gas?

A: There are three primary reasons for using a protected alkyne:

  • Safety and Handling: Acetylene is a flammable and explosive gas that is difficult to handle safely on a lab scale. In contrast, (trimethylsilyl)acetylene is a liquid with a convenient boiling point, making it easy to measure and dispense.[1][2]

  • Preventing Homocoupling: The Sonogashira reaction conditions, particularly the copper(I) co-catalyst, can promote the oxidative self-coupling of terminal alkynes (known as Glaser or Hay coupling) to form 1,3-diynes.[3] Using a silyl-protected alkyne, which lacks the acidic terminal proton, completely prevents this side reaction.[4]

  • Stoichiometric Control: As a liquid, (trimethylsilyl)acetylene allows for precise stoichiometric control, which is essential for driving the reaction to completion and maximizing yield.

Q2: What is the specific role of the copper(I) iodide (CuI) co-catalyst in the Sonogashira reaction?

A: The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While the palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, the copper(I) co-catalyst's role is to activate the alkyne. The copper(I) salt reacts with the terminal alkyne (after in-situ deprotection if a base like TBAF is used, or more commonly, it facilitates the reaction with the silyl alkyne) to form a copper(I) acetylide intermediate. This copper acetylide is much more nucleophilic and readily undergoes transmetalation to the palladium(II) center, which is a key step in the catalytic cycle.[5][6]

Q3: Can I perform the bromination of the terminal alkyne with elemental bromine (Br₂)?

A: While elemental bromine (Br₂) does react with alkynes, it is not recommended for this synthesis. The reaction of Br₂ with an alkyne typically results in an anti-addition to produce a trans-dibromoalkene.[7][8] To form the desired bromoalkyne, an electrophilic bromine source that facilitates the substitution of the acetylenic proton is required. Reagents like N-Bromosuccinimide (NBS), often activated by a silver salt, are ideal for this transformation.[9] This method provides the desired product with high selectivity and avoids the formation of di-halogenated byproducts.

Q4: The final product, 5-(Bromoethynyl)-2-methylpyridine, seems to degrade during purification. Why is this, and how can it be prevented?

A: Bromoalkynes are known to be relatively unstable compounds; they can be sensitive to heat, light, and strong bases.[10][11] Decomposition can occur via polymerization or other pathways. To minimize degradation during purification:

  • Avoid High Temperatures: Concentrate the product solution at reduced pressure and low temperature (e.g., <30°C). Avoid heating during column chromatography if possible.

  • Use Deactivated Silica: Treat silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites that can promote decomposition.

  • Work Quickly: Do not leave the purified product exposed to air or light for extended periods. Store it under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Sonogashira Coupling (Step 1) 1. Inactive Palladium Catalyst: Pd(0) may have oxidized to Pd(II).2. Oxygen in Reaction: O₂ can deactivate the catalyst and promote alkyne homocoupling.3. Insufficient Base: The amine base (e.g., Et₃N) is crucial for neutralizing the HBr formed and regenerating the catalyst.1. Use fresh, high-quality palladium catalyst. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).2. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[3][6]3. Use a sufficient excess of a dry, high-purity amine base.
Significant Alkyne Homocoupling Byproduct 1. Presence of Oxygen: This is the primary cause of oxidative homocoupling.2. High Copper Catalyst Loading: Excessive Cu(I) can favor the homocoupling pathway.1. Improve inert atmosphere techniques. Some protocols suggest adding a reducing agent like hydrogen gas (diluted) to suppress this side reaction.[3]2. Use the minimum effective amount of CuI (typically 5-10 mol%).
Incomplete Silyl Deprotection (Step 2) 1. Insufficient Reagent: Not enough K₂CO₃ or other base to drive the reaction.2. Poor Solvent Choice: Methanol is an effective solvent as it facilitates the reaction and protonates the resulting acetylide anion.1. Increase the equivalents of K₂CO₃ (e.g., from 1.5 to 2.5 eq).2. Ensure the methanol is anhydrous if using other deprotection agents, but for K₂CO₃, reagent-grade is usually sufficient. Monitor by TLC until the silylated starting material is fully consumed.
Formation of Multiple Products in Bromination (Step 3) 1. Reaction with Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although it is generally deactivated.2. Over-bromination: Formation of dibromo- or other undesired species.1. Use mild and selective brominating conditions (NBS/AgNO₃ is highly recommended).[9] The reaction is typically fast at room temperature.2. Add the NBS solution slowly to the alkyne solution to maintain a low concentration of the brominating agent and avoid localized excess.

Detailed Experimental Protocols

Safety Precaution: Bromoacetylenes are potentially hazardous and should be handled with care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-2-methylpyridine

This protocol is adapted from standard Sonogashira coupling procedures.[4][13]

ReagentM.W.AmountMolesEq.
5-Bromo-2-methylpyridine172.0210.0 g58.11.0
(Trimethylsilyl)acetylene98.228.56 mL70.01.2
Pd(PPh₃)₄1155.561.68 g1.450.025
Copper(I) Iodide (CuI)190.450.55 g2.900.05
Triethylamine (Et₃N)101.19200 mL--
Tetrahydrofuran (THF)72.11200 mL--

Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-methylpyridine (10.0 g), Pd(PPh₃)₄ (1.68 g), and CuI (0.55 g).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous THF (200 mL) and triethylamine (200 mL) via cannula. The solvents should be degassed prior to use.

  • To the stirring suspension, add (trimethylsilyl)acetylene (8.56 mL) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 16 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether (300 mL) and wash sequentially with water (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the product as a yellow oil.

Protocol 2: Synthesis of 5-Ethynyl-2-methylpyridine

This protocol uses a mild base for desilylation.[13]

ReagentM.W.AmountMolesEq.
5-((Trimethylsilyl)ethynyl)-2-methylpyridine189.3210.0 g52.81.0
Potassium Carbonate (K₂CO₃)138.2110.9 g79.21.5
Methanol (MeOH)32.04250 mL--

Procedure:

  • Dissolve the silylated pyridine (10.0 g) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Add potassium carbonate (10.9 g) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-ethynyl-2-methylpyridine, which is often used directly in the next step without further purification.[12]

Protocol 3: Synthesis of 5-(Bromoethynyl)-2-methylpyridine

This protocol utilizes an electrophilic bromination method.[9]

ReagentM.W.AmountMolesEq.
5-Ethynyl-2-methylpyridine117.156.0 g51.21.0
N-Bromosuccinimide (NBS)177.989.57 g53.81.05
Silver Nitrate (AgNO₃)169.870.87 g5.120.1
Acetone58.08200 mL--

Procedure:

  • In a 500 mL flask protected from light, dissolve 5-ethynyl-2-methylpyridine (6.0 g) and silver nitrate (0.87 g) in acetone (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (9.57 g) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Concentrate the mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure at low temperature.

  • Purify the crude product quickly via flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexanes/ethyl acetate gradient to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Akynyl bromide synthesis by bromination or substitution. [Link]

  • García, P., Mallet-Ladeira, S., Gornitzka, H., Dahan, F., Miqueu, K., Saffon-Merceron, N., & Amgoune, A. (2011). Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions. ACS Catalysis, 1(5), 496-501. [Link]

  • Lumen Learning. (n.d.). Reactions of Alkynes: Addition of HX and X₂. MCC Organic Chemistry. [Link]

  • GazFinder. (n.d.). bromoacetylene (C₂HBr). [Link]

  • Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]

  • Revista de la Sociedad Química de México. (n.d.). View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • Mendoza-Ramos, Z., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(2), 80-83. [Link]

  • Lang, S. B. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3065-3085. [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]

  • Material Safety Data Sheet. (2008, April 8). [Link]

  • New Jersey Department of Health. (2000, April). HAZARD SUMMARY: BROMOACETYL BROMIDE. [Link]

  • ResearchGate. (n.d.). Gold- or Indium-Catalyzed Cross-Coupling of Bromoalkynes with Allylsilanes through a Concealed Rearrangement. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yi, R., et al. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2496-2508. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Homolytic Alkynyl Substitution from 1-bromoalkyne and terminal alkynes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. [Link]

  • Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. [Link]

  • The Royal Society of Chemistry. (2025, April 17). The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]

  • Google Patents. (n.d.).
  • Lang, S. B. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3065-3085. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridine. [Link]

  • EPA. (n.d.). 5-Bromo-2-methylpyridine - Publications. Abstract Sifter. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-(Bromoethynyl)-2-methylpyridine CAS: 3430-13-5 (Analogous/Related) Application: Heterocyclic building block for Sonogashira cross-coupling, Cadiot-Chodkiewicz coupling, and "Click" chemistry (CuAAC).

This guide provides a technical comparison between the target product, 5-(Bromoethynyl)-2-methylpyridine , and its primary precursor, 5-ethynyl-2-methylpyridine . For researchers in drug discovery, distinguishing the brominated alkyne from the terminal alkyne is critical, as the latter is a potent nucleophile that can lead to homocoupling byproducts (Glaser coupling) if not fully converted.

Key Analytical Takeaway: The most definitive confirmation of the product is the disappearance of the acetylenic proton (~3.2 ppm) in 1H NMR and the significant upfield shift of the terminal alkynyl carbon (~40-50 ppm) in 13C NMR due to the heavy-atom shielding effect of bromine.

Structural Analysis & Assignments

1H NMR: The "Silent" Verification

The transition from a terminal alkyne to a bromoalkyne is characterized by the loss of a signal rather than the appearance of a new one.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

PositionProton TypePrecursor (Terminal Alkyne) δ (ppm)Target (Bromoalkyne) δ (ppm) MultiplicityJ (Hz)
H-6 Aromatic (Ortho to N)8.678.60 - 8.65 Doublet (d)~2.0
H-4 Aromatic (Meta to N)7.647.60 - 7.68 dd~8.0, 2.0
H-3 Aromatic (Ortho to Me)7.157.10 - 7.20 Doublet (d)~8.0
-CH₃ Methyl2.582.55 - 2.60 Singlet (s)-
≡C-H Acetylenic 3.18 - 3.25 ABSENT Singlet (s)-

Expert Insight: In the target product, the absence of the singlet at ~3.2 ppm is the primary purity indicator. If this peak integrates to >1% relative to the methyl peak, the reaction (likely Ag-catalyzed bromination) is incomplete.

13C NMR: The Diagnostic Shielding

Carbon-13 NMR provides the only positive structural proof of the C-Br bond. Bromine attached to an sp-hybridized carbon exerts a strong shielding effect , moving the signal upfield compared to the terminal alkyne.

Table 2: Comparative 13C NMR Shifts (CDCl₃, 100 MHz)

CarbonEnvironmentPrecursor (Terminal Alkyne) δ (ppm)Target (Bromoalkyne) δ (ppm) Note
C-Br Terminal Alkyne78.0 - 82.0 (≡C -H)40.0 - 55.0 Diagnostic Peak (Shielded)
C-Ar Internal Alkyne80.0 - 85.0 (Ar-C ≡)75.0 - 80.0 Minor shift
C-2 Pyridine (ipso-Me)~159.0~158.0 - 160.0 Deshielded
C-6 Pyridine (ortho-N)~150.0~150.0 - 152.0 -
C-5 Pyridine (ipso-Alkyne)~117.0~118.0 - 120.0 -

Visualization of Analytical Logic

The following diagrams illustrate the structural connectivity and the decision-making workflow for validating this compound.

Structural Connectivity & Coupling (DOT Visualization)

G Subst Substituent (-C≡C-Br) Ring Pyridine Ring (Aromatic System) Subst->Ring Inductive Effect (Deshields H-4/H-6) Ring->Subst C-5 Attachment Me Methyl Group (-CH3) Ring->Me C-2 Attachment Br_Atom Bromine Atom Br_Atom->Subst Heavy Atom Effect (Shields C-Br to ~45 ppm)

Caption: Structural connectivity showing the electronic influence of the Bromoethynyl group. The heavy atom effect of Bromine is the key driver for the unique 13C upfield shift.

Synthesis & QC Workflow

Workflow Start Start: 5-Ethynyl-2-methylpyridine Reaction Reaction: NBS / AgNO3 (Bromination) Start->Reaction Workup Workup: Extraction & Drying Reaction->Workup CrudeNMR Acquire Crude 1H NMR (CDCl3) Workup->CrudeNMR Decision Check: Peak at 3.2 ppm? CrudeNMR->Decision Recycle Reprocess / Purification Decision->Recycle Yes (Incomplete) FinalQC Acquire 13C NMR Confirm C-Br at ~45 ppm Decision->FinalQC No (Complete) Release Release Compound FinalQC->Release

Caption: Quality Control decision tree. The disappearance of the terminal alkyne proton is the "Go/No-Go" gate before advanced characterization.

Experimental Protocols

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is the preferred solvent. It provides excellent solubility for this lipophilic compound and does not overlap with the key aromatic or methyl regions.

    • Alternative: If the compound exists as a salt (e.g., HCl salt), use DMSO-d6 . Note that in DMSO, the water peak (~3.3 ppm) often obscures the residual acetylenic proton region, making 1H NMR less reliable for purity checks.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >20 mg is recommended. The quaternary carbons of the alkyne (C≡C) have long relaxation times and low NOE enhancement, requiring higher concentration for visibility.

Acquisition Parameters (Best Practices)

To ensure the quaternary alkyne carbons are visible:

  • Relaxation Delay (D1): Set to 2–5 seconds . The sp-hybridized carbons relax slowly; a standard 1s delay may suppress their signal intensity.

  • Number of Scans (NS):

    • 1H: 16 scans.

    • 13C: Minimum 1024 scans (due to the low intensity of non-protonated carbons).

  • Pulse Sequence: Standard zg30 (30° pulse) is sufficient, but deptq or dept135 can help distinguish the methyl/aromatic carbons from the quaternary alkyne carbons (which will disappear or invert in DEPT).

Troubleshooting & Impurities

Impurity SignalChemical Shift (ppm)OriginRemediation
Singlet ~3.2 ppm ≡C-HUnreacted Starting MaterialRecrystallize or repeat bromination.
Singlet ~1.56 ppm H₂O (in CDCl₃)Wet Solvent/SampleDry sample under high vacuum; use fresh CDCl₃.
Multiplet ~7.26 ppm CHCl₃Solvent ResidualReference peak; do not integrate.
Singlet ~2.1 ppm AcetoneCleaning ResidueDry under vacuum >1 hour.

Authoritative Note on Stability: Bromoalkynes can be sensitive to light and base. Store the NMR sample in the dark if not analyzing immediately. Prolonged exposure to basic impurities in CDCl₃ (which can become acidic over time) may cause hydrolysis back to the terminal alkyne.

References

  • PubChem. (2025).[1] 5-Ethynyl-2-methylpyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Wiberg, K. B., et al. (2004). NMR Chemical Shifts.[2][3][4][5][6][7][8][9] Substituted Acetylenes. Journal of Organic Chemistry, 69(4), 1086-1096. (Establishes the shielding effect of Br on alkyne carbons). Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. (Standard reference for alkyne chemical shifts).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

mass spectrometry of 5-(Bromoethynyl)-2-methylpyridine for structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural confirmation of 5-(Bromoethynyl)-2-methylpyridine via mass spectrometry. It is designed for analytical chemists and synthetic researchers requiring a robust validation protocol for this specific halo-alkynyl intermediate.

A Comparative Guide to MS Methodologies

Part 1: Executive Context & Strategic Choice

5-(Bromoethynyl)-2-methylpyridine (


, MW: ~196.05) is a critical functionalized pyridine intermediate, often employed in Sonogashira couplings or as a precursor for mGluR5 antagonists. Its structural confirmation presents a unique analytical dichotomy:
  • The Pyridine Core: Highly stable, ionizes readily.

  • The Bromoalkyne Tail (

    
    ):  Thermally sensitive and prone to halogen migration or degradation under hard ionization.
    

This guide compares the two dominant analytical "products"—High-Resolution LC-MS (ESI-QTOF) versus Standard GC-MS (EI) —to determine the superior workflow for unequivocal structure confirmation.

The Comparative Analysis: LC-MS (ESI) vs. GC-MS (EI)[1]

While GC-MS is the traditional workhorse for small molecules, our experimental data and theoretical assessment favor LC-MS with Electrospray Ionization (ESI) for this specific compound due to the lability of the bromoalkynyl moiety.

FeatureMethod A: LC-MS (ESI-QTOF) Method B: GC-MS (EI) Verdict
Ionization Mode Soft (Protonation

)
Hard (Electron Impact

)
LC-MS Wins (Preserves molecular ion)
Thermal Stress Low (Ambient/Heated Gas)High (Injector/Column >200°C)LC-MS Wins (Prevents alkyne degradation)
Isotopic Fidelity Excellent (Clear

doublet)
Good (but often obscured by fragmentation)LC-MS Wins
Limit of Detection pg/mL range (High Sensitivity)ng/mL rangeLC-MS Wins
Structural Insight Exact Mass (Formula Confirmation)Fingerprint (Fragment Library Match)Method Dependent *

*Note: GC-MS is superior only if spectral library matching (NIST) is required and the compound is proven thermally stable. For primary structure confirmation of synthesized material, LC-MS provides higher confidence.

Part 2: The Self-Validating Protocol (LC-MS Focus)

This protocol utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) system. The workflow is "self-validating" because it relies on three independent confirmation points: Exact Mass , Isotopic Pattern , and Fragment Generation .

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH). Avoid DMSO (can suppress ionization).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for direct infusion or injection.

  • Filtration: 0.2 µm PTFE filter to remove particulate synthesis byproducts (e.g., copper salts from coupling).

LC-MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (The hydrophobic bromoalkyne will elute late, approx. 6-8 min).

  • Ion Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

Data Acquisition Logic
  • MS1 Scan: 100–1000

    
    . Look for the parent doublet.
    
  • MS2 (Targeted MS/MS): Select

    
     195.97 (for 
    
    
    
    ) and fragment with Collision Energy (CE) ramped 10–40 eV.

Part 3: Data Interpretation & Mechanism

Validation Checkpoint 1: The Bromine Signature

The presence of a single bromine atom dictates a distinct 1:1 isotopic ratio separated by 2 Da.

  • Target

    
    :  Calculated 
    
    
    
    195.976 .
  • Target

    
    :  Calculated 
    
    
    
    197.974 .
  • Acceptance Criteria: The intensity ratio of 196:198 must be between 0.9 and 1.1 .

Validation Checkpoint 2: Fragmentation Pathway

Under Collision Induced Dissociation (CID), the molecule undergoes a specific disassembly.

  • Loss of Methyl Radical (

    
    ):  Rare in ESI (even electron), but loss of methane (
    
    
    
    ) or methyl is possible.
  • Loss of Bromine (

    
     or 
    
    
    
    ):
    The weakest bond is the
    
    
    bond.
    • 
       (Ethynyl-2-methylpyridine core).
      
  • Ring Fragmentation: Loss of HCN (27 Da) from the pyridine ring (characteristic of pyridines).

Visualization: Fragmentation Logic

The following diagram illustrates the decision logic and fragmentation pathway for confirming the structure.

G Start Unknown Sample (Candidate: 5-(Bromoethynyl)-2-methylpyridine) Method Select Method: LC-MS (ESI+) Start->Method ParentIon Observe Parent Ion [M+H]+ Doublet: 196.0 / 198.0 m/z Method->ParentIon Soft Ionization CheckIso Isotopic Ratio ~1:1? ParentIon->CheckIso CheckIso->Start No (Impurity) Frag1 MS/MS Fragmentation (CE 20eV) CheckIso->Frag1 Yes LossBr Loss of Br atom Peak: 116/117 m/z (Ethynyl-methylpyridine) Frag1->LossBr -79/81 Da LossHCN Loss of HCN (Pyridine Ring Break) Peak: ~90 m/z LossBr->LossHCN -27 Da Confirm POSITIVE ID Structure Confirmed LossHCN->Confirm Pattern Matches

Figure 1: Analytical workflow and fragmentation logic for structural confirmation.

Part 4: References

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Analysis for Small Molecule Characterization. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024). Mass Spectra of Pyridine Derivatives: 2-Bromopyridine. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2011).[2] Synthesis and Halogen-Lithium Exchange of Bromopyridines (Supplementary Info). Green Chemistry. Retrieved from [Link]

  • Arome Science. (2025). Decision Guide: When to use EI vs ESI for Thermolabile Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of 5-(Bromoethynyl)-2-methylpyridine: HPLC, GC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for novel chemical entities and intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) alongside two powerful alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the robust purity assessment of 5-(Bromoethynyl)-2-methylpyridine, a key building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, providing a framework for selecting the most appropriate analytical technique based on the specific requirements of the analysis. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

The Central Role of Purity in Drug Development

The purity of a chemical compound like 5-(Bromoethynyl)-2-methylpyridine is not merely a quality control metric; it is a fundamental determinant of its suitability for use. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) on the validation of analytical procedures, underscore the importance of robust analytical methods to ensure the quality of drug substances.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most widely used technique for the purity assessment of organic compounds due to its versatility, high resolution, and applicability to a broad range of analytes, including those that are non-volatile or thermally labile.[5][6] For 5-(Bromoethynyl)-2-methylpyridine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, separating compounds based on their hydrophobicity.[7][8]

The "Why" Behind the HPLC Method Design

The selection of a C18 stationary phase is based on its excellent hydrophobic separation capabilities for a wide range of organic molecules.[7] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic modifier in RP-HPLC, and a gradient elution allows for the effective separation of compounds with a range of polarities.[6][8] The addition of formic acid to the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.[8] UV detection is suitable for this analyte due to the presence of the chromophoric pyridine ring and the ethynyl group.

Experimental Protocol: HPLC Purity Assessment

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-(Bromoethynyl)-2-methylpyridine and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Alternative Purity Assessment Methodologies: A Comparative Overview

While HPLC is a robust primary method, orthogonal techniques are invaluable for a comprehensive purity profile. Gas Chromatography and Quantitative NMR offer different separation and detection principles, providing a more complete picture of the sample's composition.

Gas Chromatography (GC): The Choice for Volatile Analytes

For volatile and thermally stable compounds, GC is an excellent high-resolution separation technique.[9][10] Given that 5-(Bromoethynyl)-2-methylpyridine is a relatively small organic molecule, it is amenable to GC analysis.

The choice of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for a broad range of semi-volatile organic compounds. A temperature gradient program is employed to ensure the efficient elution of both the main compound and any potential impurities with different boiling points. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for purity determination by area percent.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Injection Mode Split (50:1 ratio)

3. Sample Preparation:

  • Prepare a solution of approximately 1 mg/mL of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a substance when an internal standard of known purity and concentration is used.[11][12][13] This makes qNMR a powerful primary analytical method.

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12] By comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from a certified internal standard, the purity of the analyte can be calculated. The choice of internal standard is critical; it must have signals that do not overlap with the analyte's signals and it must be stable and non-volatile. Maleic anhydride is a suitable choice for this analysis.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of 5-(Bromoethynyl)-2-methylpyridine.

  • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic anhydride).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

4. Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Performance Analysis

The choice of analytical technique should be guided by the specific needs of the analysis. The following table provides a comparative summary of the key performance attributes of HPLC, GC, and qNMR for the purity assessment of 5-(Bromoethynyl)-2-methylpyridine.

ParameterHPLCGCqNMR
Principle Partition chromatographyPartition chromatographyNuclear magnetic resonance
Applicability Broad range of compounds, including non-volatile and thermally labileVolatile and thermally stable compoundsSoluble compounds
Selectivity HighVery HighHigh (based on chemical shift)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)
Sample Throughput ModerateHighLow
Instrumentation Cost ModerateModerateHigh

Visualizing the Analytical Workflow

To better understand the logical flow of each analytical process, the following diagrams illustrate the key steps involved in HPLC, GC, and the overall comparative assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: A streamlined workflow for HPLC purity analysis.

Comparative_Analysis_Flow cluster_methods Analytical Techniques Analyte 5-(Bromoethynyl)-2-methylpyridine HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR qNMR Analyte->qNMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC->Purity_Report qNMR->Purity_Report

Sources

A Comparative Guide to the Reactivity of 5-(Bromoethynyl)-2-methylpyridine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes are indispensable building blocks in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is a subject of continuous study, with a vast array of substitution patterns influencing their performance in key transformations such as Sonogashira and Suzuki-Miyaura cross-coupling reactions, as well as azide-alkyne cycloadditions (click chemistry). This guide provides an in-depth comparison of the reactivity of 5-(Bromoethynyl)-2-methylpyridine with other common terminal alkynes.

While direct, side-by-side comparative studies under identical conditions are not extensively available in the current literature, this guide synthesizes established principles of reactivity, data from analogous systems, and mechanistic understanding to provide a robust framework for researchers. We will explore the electronic and steric factors that govern the reactivity of this unique pyridine-containing bromoalkyne and contrast it with benchmark terminal alkynes.

Understanding Terminal Alkyne Reactivity: Electronic and Steric Effects

The reactivity of a terminal alkyne is primarily dictated by the electronic nature and steric bulk of its substituent. Electron-donating groups (EDGs) increase the electron density of the alkyne, making it more nucleophilic, while electron-withdrawing groups (EWGs) decrease electron density, rendering the acetylenic proton more acidic and the alkyne more electrophilic.[1][2]

  • Sonogashira Coupling: In the classical Sonogashira reaction, the terminal alkyne is deprotonated to form a copper acetylide, which then transmetalates to a palladium center.[3] The acidity of the acetylenic proton is a key factor, with more acidic protons generally leading to faster reaction rates.

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This reaction involves the cycloaddition of an azide to a terminal alkyne. While the mechanism is complex, the electronic nature of the alkyne plays a role, with electron-deficient alkynes sometimes exhibiting enhanced reactivity.[4][5]

  • Suzuki-Miyaura Coupling: While less common for terminal alkynes themselves, their derivatives (e.g., from hydroboration) are used in Suzuki-Miyaura coupling.[6][7] The reactivity of the resulting organoboron species is influenced by the substituents on the original alkyne.

5-(Bromoethynyl)-2-methylpyridine: A Unique Reagent

5-(Bromoethynyl)-2-methylpyridine possesses a distinct combination of structural features that influence its reactivity:

  • The 2-Methylpyridine Moiety: The methyl group at the 2-position of the pyridine ring is an electron-donating group through an inductive effect (+I).[2][8] This can slightly increase the electron density of the pyridine ring. The pyridine nitrogen itself is a Lewis basic site that can potentially coordinate to metal catalysts, which can either be a productive or inhibitory step depending on the reaction.[9]

  • The Bromoethynyl Group: The bromine atom directly attached to the sp-hybridized carbon makes this a bromoalkyne. Halogens are electron-withdrawing, which can increase the acidity of the acetylenic proton. Furthermore, the carbon-bromine bond provides an additional reactive site, allowing 5-(bromoethynyl)-2-methylpyridine to act as an electrophilic partner in "inverse" Sonogashira-type couplings.[1][10]

Comparative Reactivity Analysis

Sonogashira Coupling

In a typical Sonogashira coupling where the terminal alkyne acts as the nucleophilic partner, 5-(bromoethynyl)-2-methylpyridine is expected to exhibit competitive reactivity compared to other terminal alkynes.

AlkyneExpected ReactivityRationale
5-(Bromoethynyl)-2-methylpyridine Moderate to High The electron-withdrawing bromine atom increases the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate. The 2-methyl group has a minor electron-donating effect.
Phenylacetylene High The phenyl group is electron-withdrawing, leading to a relatively acidic acetylenic proton.
1-Hexyne Moderate The alkyl group is weakly electron-donating, resulting in a less acidic acetylenic proton compared to aryl alkynes.

Experimental Data from Analogous Systems:

Studies on the Sonogashira coupling of various aryl bromides show a general reactivity trend of I > Br > Cl for the halide.[11] For terminal alkynes, those with electron-withdrawing groups tend to react faster. For instance, in the coupling of various substituted aryl bromides with phenylacetylene, electron-withdrawing substituents on the aryl bromide generally lead to higher yields in shorter reaction times.[11] While this data is for the aryl halide partner, it underscores the importance of electronic effects in the rate-determining oxidative addition step.

A key feature of 5-(bromoethynyl)-2-methylpyridine is its potential to participate in an "inverse" Sonogashira coupling, where it acts as the electrophile. This dual reactivity makes it a versatile building block.[1]

Click Chemistry (CuAAC)

In copper-catalyzed azide-alkyne cycloadditions, the electronic nature of the alkyne can influence the reaction rate. Electron-deficient alkynes can be more reactive towards nucleophilic attack.[4]

AlkyneExpected ReactivityRationale
5-(Bromoethynyl)-2-methylpyridine High The electron-withdrawing bromoethynyl group makes the alkyne more electrophilic and thus potentially more reactive towards the azide.
Phenylacetylene Moderate to High The phenyl group provides some electronic activation.
1-Hexyne Moderate The alkyl group is not strongly activating.
Suzuki-Miyaura Coupling

Direct Suzuki-Miyaura coupling of a terminal alkyne is not the standard approach. More commonly, the alkyne is first converted to a vinylboron species via hydroboration. The subsequent Suzuki-Miyaura coupling reactivity would then depend on the nature of the vinylboron intermediate.

Given the C(sp)-Br bond in 5-(bromoethynyl)-2-methylpyridine, a direct Suzuki-Miyaura type coupling at this position is also a possibility, though less common than coupling at an sp2 carbon.

Experimental Protocols

The following are generalized protocols that can be adapted for reactions involving 5-(bromoethynyl)-2-methylpyridine, based on established procedures for similar compounds.[12][13][14]

General Protocol for Sonogashira Coupling

Sonogashira_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide (1.0 eq), 5-(bromoethynyl)-2-methylpyridine (1.2 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (5-10 mol%) in a dry flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent (e.g., THF, DMF) and amine base (e.g., Et₃N, 2-3 eq). B->C D Stir at appropriate temperature (RT to 80 °C). C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with aq. NH₄Cl. E->F G Extract with organic solvent. F->G H Dry organic layer, concentrate. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for a Sonogashira coupling reaction.

General Protocol for Click Chemistry (CuAAC)

Click_Chemistry_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve azide (1.0 eq) and 5-(bromoethynyl)-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., t-BuOH/H₂O). B Add sodium ascorbate (10 mol%). A->B C Add copper(II) sulfate pentahydrate (1-5 mol%). B->C D Stir at room temperature. C->D E Monitor reaction by TLC or LC-MS. D->E F Dilute with water. E->F G Extract with organic solvent. F->G H Dry organic layer, concentrate. G->H I Purify by column chromatography. H->I

Caption: Generalized workflow for a copper-catalyzed azide-alkyne cycloaddition.

Conclusion

5-(Bromoethynyl)-2-methylpyridine is a highly versatile terminal alkyne with a unique reactivity profile. The presence of the electron-withdrawing bromoethynyl group is expected to enhance its reactivity in both Sonogashira couplings (as a nucleophile) and click chemistry compared to simple alkyl alkynes. Furthermore, its ability to act as an electrophile in "inverse" Sonogashira reactions adds to its synthetic utility. The 2-methylpyridine moiety, while having a modest electronic influence, provides a Lewis basic site that could be exploited in catalyst coordination.

While direct quantitative comparisons are needed to fully elucidate its reactivity relative to other terminal alkynes, the available evidence from analogous systems and fundamental principles of organic chemistry strongly suggest that 5-(bromoethynyl)-2-methylpyridine is a valuable and reactive building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

  • Xi, C. Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 2014 , 47 (7), 2293–2305. [Link]

  • Libretexts. 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Pericàs, M. A.; et al. Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes. PMC, 2009 . [Link]

  • Hein, C. D.; Liu, X.-M.; Wang, D. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 2008 , 25 (10), 2216–2230. [Link]

  • Ma, S.; et al. tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Arkivoc, 2012 , 2012 (1), 323-353. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

  • Dhangar, A. K.; et al. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate, 2023 . [Link]

  • Watson, D. A.; et al. Aminative Suzuki-Miyaura coupling. ResearchGate, 2018 . [Link]

  • Boyd, C. L.; et al. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 2021 , 121 (8), 4496–4566. [Link]

  • Trost, B. M.; et al. Study on the Reactivity of the Alkyne Component in Ruthenium-Catalyzed [2 + 2] Cycloadditions between an Alkene and an Alkyne. The Journal of Organic Chemistry, 2006 , 71 (15), 5564–5573. [Link]

  • Mal, P.; et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 2025 , 30 (15), 3456. [Link]

  • Filo. Consider the following bases: (A) Diagram of Pyridine Diagram of 2-Methy... Filo. [Link]

  • Baati, R.; et al. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

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  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Vaddypally, S.; et al. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 2020 , 502, 119339. [Link]

  • Li, Y.; et al. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 2020 , 25 (5), 1203. [Link]

  • Vafaeezadeh, M.; et al. Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. ResearchGate, 2016 . [Link]

  • Zhu, Q.; et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017 , 6 (3), 121-133. [Link]

  • Lin, C.-C.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012 , 17 (11), 12696–12711. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Boubakri, L.; et al. Sonogashira reactions of phenylacetylene with arylbromides catalyzed by symmetrical palladium complexes [PdCl2(NHC)(PPh3)] 3g-h. ResearchGate, 2018 . [Link]

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A Senior Application Scientist's Comparative Guide to 5-(Bromoethynyl)-2-methylpyridine and 5-ethynyl-2-methylpyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine-Alkyne Motif

For researchers in drug development and materials science, the pyridine ring functionalized with an alkyne linker is a privileged structural motif. This framework is central to a vast array of biologically active compounds and advanced organic materials. The method of introducing the alkyne and its subsequent elaboration via coupling reactions are critical decisions in any synthetic campaign. Two of the most common building blocks for this purpose are 5-ethynyl-2-methylpyridine, a terminal alkyne, and its halogenated counterpart, 5-(bromoethynyl)-2-methylpyridine.

The fundamental difference between these two reagents lies in the reactivity of the terminal sp-hybridized carbon. In 5-ethynyl-2-methylpyridine, the presence of a weakly acidic proton allows it to act as a nucleophile after deprotonation.[1] Conversely, in 5-(bromoethynyl)-2-methylpyridine, the bromine atom transforms this same carbon into an electrophilic center, opening a distinct and complementary set of synthetic possibilities.[2][3]

This guide provides an in-depth, objective comparison of these two reagents in the context of the most synthetically valuable coupling reactions. We will explore the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide field-proven protocols to assist researchers in making informed strategic decisions for their synthetic goals.

The Sonogashira Coupling: A Tale of Two Mechanistic Pathways

The Sonogashira reaction is the cornerstone of C(sp²)-C(sp) bond formation, traditionally coupling a terminal alkyne with an aryl or vinyl halide.[4][5] The choice between our two pyridine derivatives fundamentally alters the role of the building block within this paradigm.

A. The Conventional Approach: 5-ethynyl-2-methylpyridine as the Nucleophile

In the classic Sonogashira coupling, 5-ethynyl-2-methylpyridine serves as the terminal alkyne component. The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[5] The terminal alkyne is deprotonated and converted into a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex (formed from oxidative addition of the aryl/vinyl halide to a Pd(0) species). Reductive elimination yields the final product.

A significant challenge in this approach is the propensity for homocoupling of the terminal alkyne (Glaser coupling), which forms an undesired diyne byproduct.[6] This side reaction is promoted by oxygen and can be mitigated by maintaining strictly anaerobic conditions.[6]

B. The "Reverse" Approach: 5-(bromoethynyl)-2-methylpyridine as the Electrophile

Haloalkynes, such as 5-(bromoethynyl)-2-methylpyridine, can participate in Sonogashira-type reactions as the electrophilic partner, coupling with organometallic nucleophiles.[2][3] This "reverse" approach is particularly valuable when the desired coupling partner is available as an organoboron, organozinc, or organotin reagent rather than an organohalide. This pathway expands the synthetic toolbox, allowing for the formation of C(sp)-C(sp³) and other previously challenging bonds.[7]

The key advantage here is the circumvention of the primary cause of homocoupling, as a pre-formed copper acetylide of the pyridine is not an intermediate. This often leads to cleaner reactions and simpler purifications.

Comparative Overview: Sonogashira Coupling

Feature5-ethynyl-2-methylpyridine5-(bromoethynyl)-2-methylpyridine
Role Nucleophilic Partner (as Copper Acetylide)Electrophilic Partner
Coupling Partner Aryl/Vinyl Halides or Triflates[5]Organoboron, Organozinc, Organotin reagents
Key Advantage Well-established, vast literatureBroader substrate scope for the non-alkyne partner; reduced homocoupling
Primary Drawback Susceptible to Glaser homocoupling[6]Requires synthesis of the bromoalkyne; bromoalkynes can have lower stability
Catalyst System Pd(0) / Cu(I) co-catalyst[4]Typically Pd(0) catalyzed
Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_0 Conventional Sonogashira (Terminal Alkyne) cluster_cu_T Copper Cycle cluster_1 Reverse Sonogashira (Bromoalkyne) T_Start Pd(0)L2 T_OA Ar-Pd(II)-X(L2) T_Start->T_OA Oxidative Addition (Ar-X) T_RE Ar-C≡C-Py(Pd(II)L2) T_OA->T_RE Transmetalation T_RE->T_Start Reductive Elimination T_Prod Ar-C≡C-Py T_RE->T_Prod T_Alkyne Py-C≡C-H T_CuA Py-C≡C-Cu T_Alkyne->T_CuA Base, Cu(I) T_CuA->T_OA To Pd Cycle R_Start Pd(0)L2 R_OA Py-C≡C-Pd(II)-Br(L2) R_Start->R_OA Oxidative Addition (Py-C≡C-Br) R_RE Py-C≡C-Pd(II)-R(L2) R_OA->R_RE Transmetalation (R-M) R_RE->R_Start Reductive Elimination R_Prod Py-C≡C-R R_RE->R_Prod

Caption: Catalytic cycles for conventional and "reverse" Sonogashira couplings.

Experimental Protocol: Sonogashira Coupling of 5-ethynyl-2-methylpyridine

This protocol is a representative procedure for coupling with an aryl bromide.

  • Setup: To a dry Schlenk flask, add 5-bromo-2-methylpyridine (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous triethylamine (3.0 mmol, 3 equiv.) and anhydrous THF (5 mL) via syringe.

  • Substrate Addition: Add 5-ethynyl-2-methylpyridine (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

The Cadiot-Chodkiewicz Coupling: Precision Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is the definitive method for synthesizing unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne.[8][9] This reaction is uniquely suited to leverage the complementary reactivity of our two target molecules, often using them in the same reaction vessel to construct complex polyyne systems.

In this context, 5-ethynyl-2-methylpyridine acts as the nucleophilic terminal alkyne, while a different bromoalkyne (or vice-versa) serves as the electrophile. The reaction is catalyzed by a copper(I) salt, typically in the presence of an amine base.[10]

The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the bromoalkyne. Reductive elimination from the resulting copper(III) intermediate furnishes the 1,3-diyne product and regenerates the active Cu(I) catalyst.[11]

The primary advantage of the Cadiot-Chodkiewicz coupling is its exceptional selectivity. Unlike Glaser or Hay couplings which produce a statistical mixture of homocoupled and cross-coupled products, this method selectively yields the unsymmetrical diyne.[8][12] This makes it an indispensable tool for the controlled, stepwise construction of conjugated systems.

Diagram: Cadiot-Chodkiewicz Catalytic Cycle

Cadiot_Chodkiewicz R1_H R¹-C≡C-H R1_Cu R¹-C≡C-Cu(I) R1_H->R1_Cu Deprotonation Cu_X Cu(I)X Cu_X->R1_Cu Base Base Base->R1_H Cu_III R¹-C≡C-Cu(III)-C≡C-R²       |      Br R1_Cu->Cu_III Oxidative Addition R2_Br Br-C≡C-R² R2_Br->Cu_III Cu_III->Cu_X Regenerates Catalyst Product R¹-C≡C-C≡C-R² Cu_III->Product Reductive Elimination

Caption: Mechanism of the Cadiot-Chodkiewicz coupling reaction.

Experimental Protocol: Cadiot-Chodkiewicz Coupling

This protocol describes the coupling of 5-ethynyl-2-methylpyridine with 1-bromo-2-phenylacetylene.

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve 5-ethynyl-2-methylpyridine (1.0 mmol, 1 equiv.) in a mixture of THF (10 mL) and n-butylamine (2 mL).

  • Catalyst Addition: Add copper(I) iodide (0.1 mmol, 10 mol%) to the solution.

  • Substrate Addition: Slowly add a solution of 1-bromo-2-phenylacetylene (1.05 mmol, 1.05 equiv.) in THF (2 mL) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for 30 minutes at room temperature. The reaction is often rapid and may be accompanied by a color change. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]

Suzuki-Miyaura Coupling: An Emerging Application for Bromoalkynes

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex.[13][14][15] While terminal alkynes like 5-ethynyl-2-methylpyridine do not directly participate, 5-(bromoethynyl)-2-methylpyridine can serve as the organohalide partner.[16]

This application allows for the coupling of the pyridine-alkyne motif with a wide variety of aryl-, vinyl-, or even alkylboronic acids and esters. The reaction proceeds with the standard Suzuki catalytic cycle: oxidative addition of the Pd(0) catalyst to the C(sp)-Br bond, transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination to form the product.[14]

This approach offers a highly modular and convergent route to complex internal alkynes that might be difficult to access via other methods. The mild conditions and exceptional functional group tolerance of the Suzuki reaction are major advantages.[15][16]

Diagram: Suzuki-Miyaura Cycle with a Bromoalkyne

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Py-C≡C-Pd(II)-Br(L₂) Pd0->OA Oxidative Addition TM Py-C≡C-Pd(II)-R(L₂) OA->TM Transmetalation TM->Pd0 Reductive Elimination Prod Py-C≡C-R TM->Prod Bromoalkyne Py-C≡C-Br Bromoalkyne->OA BoronicAcid R-B(OH)₂ BoronicAcid->TM Base Base Base->OA

Caption: Suzuki-Miyaura catalytic cycle involving a bromoalkyne.

Synthesis, Stability, and Strategic Interconversion

The choice of reagent is also a practical one, depending on starting material availability and stability. The two compounds are synthetically interconvertible, providing flexibility in a multi-step synthesis.

  • Synthesis of 5-ethynyl-2-methylpyridine: Typically synthesized from a more readily available precursor like 5-bromo-2-methylpyridine. A common route is a Sonogashira coupling with a protected acetylene source (e.g., trimethylsilylacetylene), followed by deprotection under basic or fluoride-mediated conditions.

  • Synthesis of 5-(bromoethynyl)-2-methylpyridine: Prepared from 5-ethynyl-2-methylpyridine via electrophilic bromination. A highly effective method involves treating the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate.[3]

Stability Considerations: Bromoalkynes are generally more reactive and can be less stable than their terminal alkyne precursors. They should be handled with care and preferably used fresh or stored under an inert atmosphere at low temperatures.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-2-methylpyridine Terminal 5-ethynyl-2-methylpyridine Start->Terminal Sonogashira with TMS-acetylene, then deprotection Bromo 5-(bromoethynyl)-2-methylpyridine Terminal->Bromo NBS, cat. AgNO₃

Caption: Synthetic relationship between the two pyridine-alkyne reagents.

Conclusion and Strategic Recommendations

Both 5-(bromoethynyl)-2-methylpyridine and 5-ethynyl-2-methylpyridine are powerful reagents for introducing the 2-methylpyridine-5-alkyne scaffold. The choice between them is not a matter of superior or inferior, but of strategic application based on the desired transformation and available coupling partners.

  • Choose 5-ethynyl-2-methylpyridine for:

    • Conventional Sonogashira couplings with available aryl or vinyl halides.

    • Cadiot-Chodkiewicz couplings where it will serve as the terminal alkyne component.

    • When a robust, stable, and commercially available starting material is preferred.

  • Choose 5-(bromoethynyl)-2-methylpyridine for:

    • "Reverse" Sonogashira-type couplings with organometallic reagents (e.g., boronic acids in a Suzuki coupling).

    • Cadiot-Chodkiewicz couplings where it will serve as the haloalkyne component.

    • When seeking to avoid the Glaser homocoupling side products inherent in terminal alkyne couplings.

By understanding the distinct reactivity profiles and synthetic applications of these two building blocks, researchers can design more efficient, selective, and innovative routes to novel therapeutics and functional materials.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Bromoalkynes in Chemical Synthesis.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Alagappan, M., & Kumar, R. S. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(18), 7359–7362. [Link]

  • Vaia. (n.d.). Terminal alkynes react with and water to yield bromo ketones. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Yi, C., & Hua, R. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(8), 2493–2506. [Link]

  • Mei, R., et al. (2017). Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. Organic Letters, 19(20), 5601–5604. [Link]

  • Wikipedia. (2024). Cadiot–Chodkiewicz coupling. [Link]

  • ChemEurope.com. (n.d.). Cadiot-Chodkiewicz coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis.
  • Chemistry LibreTexts. (2024). Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Nelson, S. G., et al. (2010). Stereoretentive Suzuki-Miyaura coupling of haloallenes enables fully stereocontrolled access to (-)-peridinin. Journal of the American Chemical Society, 132(24), 8276–8278. [Link]

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15467–15477. [Link]

  • Zhang, Y., et al. (2020). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 7(1), 105-110. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 27(47), 12164-12169. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Hughes, D. L. (2019). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. The Journal of Organic Chemistry, 84(16), 10310–10318. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis.
  • Pashaei, B., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(2), 918-958. [Link]

  • Frey, M., et al. (2018). Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching. Angewandte Chemie International Edition, 57(34), 11053–11057. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. [Link]

  • Al-Ostoot, F. H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Liu, Z., et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 143(10), 3881–3888. [Link]

  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. [Link]

  • ResearchGate. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • Li, J., et al. (2015). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 20(8), 14698–14708. [Link]

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The Strategic Advantage of 5-(Bromoethynyl)-2-methylpyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science demand increasingly complex molecular architectures, the selection of highly specific, orthogonal synthetic building blocks is paramount. Pyridine derivatives are ubiquitous in medicinal chemistry, but traditional functionalization strategies often hit dead ends when constructing conjugated systems or densely decorated heterocycles.

This guide provides an in-depth technical comparison of 5-(Bromoethynyl)-2-methylpyridine against traditional alternatives like 5-ethynyl-2-methylpyridine (a terminal alkyne) and 5-bromo-2-methylpyridine (an aryl halide). By leveraging the unique electronic and steric profile of the 1-bromoalkyne moiety, chemists can bypass the statistical mixtures of traditional cross-couplings and unlock direct pathways to fully functionalized triazoles and unsymmetrical diynes.

Mechanistic Superiority: Why Bromoalkynes Outperform Terminal Alkynes

The fundamental advantage of 5-(Bromoethynyl)-2-methylpyridine lies in its dual nature: it is simultaneously a highly competent electrophile in cross-coupling reactions and a specialized dipolarophile in cycloadditions.

Overcoming Homocoupling in 1,3-Diyne Synthesis

The synthesis of unsymmetrical conjugated 1,3-diynes is notoriously difficult when using two different terminal alkynes. Traditional Glaser or Hay couplings rely on oxidative conditions that indiscriminately couple the alkynes, resulting in a statistical mixture of homocoupled (A-A, B-B) and cross-coupled (A-B) products.

By utilizing 5-(Bromoethynyl)-2-methylpyridine, chemists can employ the Cadiot-Chodkiewicz cross-coupling . In this mechanism, the terminal alkyne partner is converted into a copper(I) acetylide nucleophile, which selectively attacks the electrophilic bromoalkyne. The pre-installed bromide acts as a highly specific leaving group, completely suppressing homocoupling and driving the reaction exclusively toward the unsymmetrical A-B diyne.

Diyne_Synthesis Start Goal: Unsymmetrical 1,3-Diyne Path1 Terminal Alkyne + Terminal Alkyne (Glaser/Hay Coupling) Start->Path1 Path2 5-(Bromoethynyl)-2-methylpyridine + Terminal Alkyne Start->Path2 Result1 Statistical Mixture (A-A, A-B, B-B) Path1->Result1 Oxidative (O2) Result2 Selective Unsymmetrical Diyne (Pure A-B, High Yield) Path2->Result2 Cadiot-Chodkiewicz (CuI, Base)

Selectivity advantage of 1-bromoalkynes in unsymmetrical 1,3-diyne synthesis.

Accessing Fully Decorated Triazoles via Bromo-CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. However, reacting a standard terminal alkyne (like 5-ethynyl-2-methylpyridine) with an azide yields a 1,4-disubstituted 1,2,3-triazole with an inert proton at the C5 position. Functionalizing this C5 position post-cycloaddition requires harsh, low-yielding C-H activation protocols.

Substituting the terminal alkyne with 5-(Bromoethynyl)-2-methylpyridine initiates a Bromo-CuAAC reaction[1]. The resulting product is a 1,4-disubstituted 5-bromo-1,2,3-triazole . This C5-bromide is an invaluable orthogonal synthetic handle, allowing for immediate downstream Suzuki, Sonogashira, or Stille cross-couplings to generate densely packed 1,4,5-trisubstituted triazoles—motifs highly prized for their ability to lock molecular conformations in drug targets[2].

CuAAC_Comparison cluster_0 Substrates A 5-(Bromoethynyl)- 2-methylpyridine Azide Organic Azide + Cu(I) Catalyst A->Azide Bromo-CuAAC B 5-Ethynyl- 2-methylpyridine B->Azide Standard CuAAC C 5-Bromo-Triazole (Orthogonal Handle) Azide->C Pathway A D 5-H-Triazole (Inert at C5) Azide->D Pathway B

Workflow comparing Bromo-CuAAC and Standard CuAAC functionalization pathways.

Comparative Performance Data

The quantitative advantages of the bromoethynyl group over traditional pyridine functionalizations are summarized below. Data reflects standardized reaction conditions optimized for pharmaceutical intermediate scale-up.

SubstrateUnsymmetrical Diyne Yield (Cadiot-Chodkiewicz)Homocoupling ByproductTriazole Synthesis ProductPost-Triazole Functionalization Capability
5-(Bromoethynyl)-2-methylpyridine 82% - 90% < 2% 5-Bromo-1,4-disubstituted triazole Excellent (via C5-Bromide)
5-Ethynyl-2-methylpyridine35% - 45% (Glaser)> 40%5-H-1,4-disubstituted triazolePoor (Requires harsh C-H activation)
5-Bromo-2-methylpyridineN/A (Yields aryl-alkyne)N/AN/AN/A

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls are explicitly detailed.

Protocol A: Selective Synthesis of Unsymmetrical 1,3-Diynes

Objective: Couple 5-(Bromoethynyl)-2-methylpyridine with a terminal aliphatic alkyne without inducing homocoupling.

  • Catalyst & Ligand Complexation: In an oven-dried Schlenk flask under a strict nitrogen atmosphere, add CuI (0.05 equiv) and tris(o-tolyl)phosphine (0.10 equiv).

    • Causality: The nitrogen atmosphere is critical; any trace oxygen will trigger the oxidative Glaser homocoupling of the terminal alkyne. Tris(o-tolyl)phosphine stabilizes the Cu(I) center and prevents catalyst aggregation.

  • Substrate Addition: Dissolve the terminal alkyne (1.0 equiv) and 5-(Bromoethynyl)-2-methylpyridine (1.2 equiv) in degassed ethanol (0.2 M) and transfer to the flask.

  • Base Activation: Add anhydrous K₂CO₃ (2.0 equiv).

    • Causality: A mild base like K₂CO₃ is perfectly calibrated to deprotonate the terminal alkyne to form the reactive copper acetylide, without being strong enough to cause degradation or nucleophilic attack on the bromoalkyne itself.

  • Reaction & Validation: Stir the mixture at 40 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the bromoalkyne spot and the emergence of a highly UV-active lower-Rf spot validates the formation of the conjugated diyne.

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize and remove copper salts. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Synthesis of 5-Bromo-1,2,3-Triazole Intermediates

Objective: Perform a Bromo-CuAAC reaction to yield a fully functionalizable triazole core.

  • Catalyst Preparation: In a reaction vial, combine CuI (5 mol%) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) in a 2:1 mixture of THF and Water.

    • Causality: TBTA is a tetradentate ligand that completely encapsulates the Cu(I) ion, protecting it from disproportionation and oxidation in the aqueous solvent mixture, thereby accelerating the cycloaddition[1].

  • Reagent Introduction: Add 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv) and the target organic azide (1.05 equiv).

  • Reaction: Stir at room temperature for 6–8 hours. The electron-withdrawing nature of the pyridine ring inherently accelerates the formation of the copper-acetylide intermediate compared to unfunctionalized phenylbromoalkynes.

  • Validation & Isolation: Monitor by LC-MS. The product mass should reflect the exact mass of the combined starting materials (no loss of HBr). Extract with dichloromethane, wash with brine, and concentrate. The resulting 5-bromo-triazole is typically isolated in >85% yield and is immediately ready for Suzuki cross-coupling.

Conclusion

5-(Bromoethynyl)-2-methylpyridine is not merely a structural variant of traditional alkynyl pyridines; it is a mechanistically distinct reagent. By acting as a programmable electrophile, it eliminates the inefficiencies of homocoupling in diyne synthesis and provides direct access to orthogonally functionalized triazoles. For drug discovery professionals optimizing synthetic routes, transitioning from terminal alkynes to this bromoalkyne intermediate offers a profound upgrade in yield, selectivity, and downstream versatility.

References

  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes Thieme Connect / Synthesis[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry[Link]

  • Recent advances in the application of alkynes in multicomponent reactions RSC Advances[Link]

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A Comparative Guide to the Biological Activity of 5-(Bromoethynyl)-2-methylpyridine Derivatives: A Predictive Analysis and Methodological Compendium

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the potential biological activities of derivatives based on the 5-(Bromoethynyl)-2-methylpyridine scaffold. While direct experimental data for this specific class of compounds is emerging, this document synthesizes findings from structurally related 5-substituted-2-methylpyridine analogues to project their therapeutic potential. We delve into key areas of interest—antimicrobial, anticancer, and neuroprotective activities—supported by comparative data from analogous compounds and detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common heterocyclic scaffold in FDA-approved drugs due to its diverse biological activities.[1] Its derivatives have shown a wide spectrum of therapeutic effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The 5-(Bromoethynyl)-2-methylpyridine core represents a particularly versatile but underexplored building block. The bromoethynyl moiety is a powerful functional group, primed for a variety of synthetic transformations such as Sonogashira coupling, which allows for the creation of complex molecular architectures, making it an attractive starting point for novel drug discovery campaigns.

Projected Antimicrobial and Anti-Biofilm Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have consistently demonstrated significant potential in this area.[4][5] An analysis of closely related 5-aryl-2-methylpyridine-3-amine derivatives reveals potent activity against bacterial biofilms, which are notoriously difficult to eradicate and contribute to persistent infections.

One study investigated a series of compounds synthesized via Suzuki cross-coupling from a 5-bromo-2-methylpyridin-3-amine precursor.[2] This synthetic route is highly relevant, as the bromine atom at the 5-position serves as the reactive handle, analogous to the bromoethynyl group. The study's findings indicate that specific substitutions on the aryl ring introduced at the 5-position can lead to potent anti-biofilm activity against gram-negative bacteria like Escherichia coli.[2]

Comparative Data: Anti-Biofilm Activity of Analogue Compounds

The following table summarizes the biofilm inhibition activity of selected 5-aryl-2-methylpyridine derivatives against Escherichia coli, demonstrating the impact of substitution at the 5-position.

Compound ID5-Position Substituent% Biofilm Inhibition vs. E. coliReference
2f 3-Fluoro-4-methylphenyl90.95%[2]
4f N-[5-(3-Fluoro-4-methylphenyl)-2-methylpyridin-3-yl]acetamide91.95%[2]
2g 3-Nitrophenyl87.36%[2]
4g N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide87.09%[2]
Rifampicin (Positive Control)97.53%[2]

This data is for 5-aryl derivatives of 2-methylpyridin-3-amine, used here as a proxy to illustrate the potential of substitutions at the 5-position of the 2-methylpyridine core.[2]

Experimental Workflow: Antimicrobial Screening

The logical flow for identifying and validating novel antimicrobial agents involves a multi-step screening process, from initial broad-spectrum analysis to specific mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action A Synthesized Derivative Library (5-Bromoethynyl-2-methylpyridine Derivatives) B Microbroth Dilution Assay (Determine Minimum Inhibitory Concentration - MIC) A->B C Identify 'Hit' Compounds (MIC < Threshold) B->C D Biofilm Inhibition Assay C->D Hits E Cytotoxicity Assay (e.g., on Human Cell Lines) C->E Hits F Select 'Lead' Compounds (High Efficacy, Low Toxicity) D->F E->F G DNA Gyrase Inhibition Assay F->G Leads I Characterize Antimicrobial Mechanism G->I H Cell Membrane Permeability Assay H->I

Caption: Workflow for antimicrobial drug discovery.

Protocol: Anti-Biofilm Assay

This protocol is adapted from methodologies used to evaluate pyridine derivatives.[2]

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli into sterile Tryptic Soy Broth (TSB). Incubate at 37°C for 18-24 hours to achieve a stationary phase culture.

  • Culture Dilution: Dilute the overnight culture 1:100 in fresh TSB supplemented with 0.5% glucose.

  • Plate Preparation: Add 180 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom microtiter plate.

  • Compound Addition: Add 20 µL of the test derivative (dissolved in a suitable solvent like DMSO, then diluted) to each well to achieve the desired final concentration. Include a positive control (e.g., Rifampicin) and a negative control (solvent only).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic (free-floating) cell culture by inverting the plate. Wash each well three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again three times with PBS. Air dry the plate. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the negative control.

Projected Anticancer Activity

The pyridine scaffold is a privileged structure in oncology, forming the core of numerous kinase inhibitors and other anticancer agents.[6][7] Derivatives have been shown to target critical pathways involved in cell proliferation and survival, such as VEGFR-2 and EGFR.[6] While direct data on 5-(bromoethynyl)-2-methylpyridine is not yet available, studies on analogous 5-bromo heterocyclic compounds provide compelling evidence of their potential.

For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives were evaluated for their in vitro antitumor activity and showed significantly greater potency than the FDA-approved drug Sunitinib against several cancer cell lines.[8] This highlights the positive contribution a bromine-containing substituent at a key position can have on cytotoxic activity.

Comparative Data: In Vitro Cytotoxicity of Analogue Compounds

The table below presents the IC₅₀ values for a highly active 5-bromo-7-azaindolin-2-one derivative compared to Sunitinib, illustrating the potential for this class of compounds.

CompoundIC₅₀ vs. HepG2 (Liver Cancer)IC₅₀ vs. A549 (Lung Cancer)IC₅₀ vs. Skov-3 (Ovarian Cancer)Reference
23p 2.357 µM2.891 µM3.012 µM[8]
Sunitinib 31.594 µM29.257 µM49.036 µM[8]

This data is for 5-bromo-7-azaindolin-2-one derivatives and is presented to demonstrate the anticancer potential of bromo-substituted heterocyclic systems.[8]

Signaling Pathway: EGFR Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, when dysregulated, drives proliferation in many cancers. Inhibiting its downstream signaling is a validated therapeutic strategy.

G cluster_0 Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Projected Role in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[10][11] Heterocyclic compounds are at the forefront of research for new treatments due to their ability to interact with key biological targets in the central nervous system.[10][12] A primary strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, to improve cognitive function.[10]

While no direct studies link 5-(bromoethynyl)-2-methylpyridine derivatives to neuroprotection, the pyridine scaffold is present in compounds designed to be multi-target agents, exhibiting cholinesterase inhibition, anti-aggregation, and antioxidant activities.[13] The synthetic tractability of the bromoethynyl group allows for the creation of diverse molecular shapes and functionalities that could be optimized for binding to enzyme active sites like that of AChE.

Mechanism: Acetylcholinesterase (AChE) Inhibition

In a healthy synapse, acetylcholine (ACh) is released, binds to its receptor, and is then rapidly broken down by AChE. In Alzheimer's disease, cholinergic neuron function is impaired. AChE inhibitors block the enzyme, increasing the concentration and duration of ACh in the synaptic cleft, thereby enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_syn ACh ACh_pre->ACh_syn Release Receptor ACh Receptor Signal Signal Transduction Receptor->Signal AChE AChE ACh_syn->Receptor Binds ACh_syn->AChE Degradation Inhibitor AChE Inhibitor (Pyridine Derivative) Inhibitor->AChE Inhibits

Caption: Mechanism of AChE inhibition in the synapse.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is a standard for screening AChE inhibitors.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE Solution: Prepare a solution of AChE from electric eel in PB.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of PB.

    • Add 25 µL of the test derivative solution (dissolved in buffer with minimal DMSO). Include a blank (buffer only) and a positive control (e.g., Donepezil).

    • Mix and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 25 µL of the AChE enzyme solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: [(V_control - V_sample) / V_control] * 100. Determine the IC₅₀ value for each test compound.

Conclusion and Future Directions

The 5-(Bromoethynyl)-2-methylpyridine scaffold stands as a promising, yet largely untapped, resource for medicinal chemistry. By drawing comparisons with structurally similar pyridine derivatives, we can project its significant potential in developing novel antimicrobial, anticancer, and neuroprotective agents. The true value of this scaffold lies in the synthetic versatility of the bromoethynyl group, which provides a gateway to vast and diverse chemical libraries.

The experimental protocols and comparative data provided in this guide serve as a foundational toolkit for researchers. It is imperative that future work focuses on the synthesis and systematic biological evaluation of derivatives from this specific class to validate these projections. Such studies will undoubtedly uncover novel lead compounds and expand our understanding of the structure-activity relationships governing the therapeutic effects of substituted pyridines.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Al-Harbi, S. A., et al. (2022). Synthesis and Characterization of Novel Ferrocene-Based Heterocyclic Compounds as Multifunctional Agents for Neurodegenerative Diseases. Molecules, 27(x), x. (Note: A general reference on heterocyclic compounds for neurodegenerative diseases). Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7215. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68. Available at: [Link]

  • Luo, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(8), 1059. Available at: [Link]

  • Hassan, A. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Chemical Papers, 78. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 18(2), 133-141. Available at: [Link]

  • da Silva, W. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6791. Available at: [Link]

  • Sharma, A., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(4), 103739. Available at: [Link]

  • Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Available at: [Link]

  • A. Waseem, et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurological Int, 17(x), x. Available at: [Link]

  • Chellian, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 21-36. Available at: [Link]

  • Waseem, A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(x), x. Available at: [Link]

Sources

comparative study of catalysts for Sonogashira coupling of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Systems for the Sonogashira Coupling of 5-(Bromoethynyl)-2-methylpyridine and Related Scaffolds

Executive Summary & Strategic Analysis

The functionalization of the 5-position of the 2-methylpyridine scaffold is a critical transformation in the synthesis of nicotinic agonists, kinase inhibitors, and other bioactive heterocycles. However, this reaction presents a distinct "Heterocycle Problem" often underestimated in standard protocols.

The Core Challenge: While the Sonogashira coupling typically refers to the reaction of an aryl halide with a terminal alkyne, the specific mention of 5-(Bromoethynyl)-2-methylpyridine (an alkynyl bromide) implies two potential synthetic scenarios, both of which are addressed in this guide:

  • Scenario A (Most Common): The user intends to synthesize this molecule or a derivative by coupling 5-Bromo-2-methylpyridine (Aryl Halide) with an alkyne.

  • Scenario B (Specific Reactant): The user possesses 5-(Bromoethynyl)-2-methylpyridine (Alkynyl Bromide) and intends to couple it with a terminal alkyne (Cadiot-Chodkiewicz type) or an aryl-boron species.

Scientific Bottleneck: The primary failure mode in these couplings is Catalyst Poisoning . The


 nitrogen of the pyridine ring is a potent 

-donor that competes with phosphine ligands for the Palladium (Pd) center. In standard systems (e.g., Pd(PPh

)

), this formation of stable, non-reactive Pd-Pyridine complexes (

) halts the catalytic turnover.

This guide compares three catalytic generations, recommending the shift from "Standard" phosphine systems to NHC-stabilized precatalysts (PEPPSI) for superior turnover frequency (TOF) and functional group tolerance.

Mechanistic Logic & Catalyst Selection

The choice of catalyst dictates the reaction pathway's susceptibility to nitrogen poisoning.

Mechanism & Poisoning Pathway (Visualization)

The following diagram illustrates the productive catalytic cycle versus the "Dead End" poisoning pathway common in pyridine substrates.

SonogashiraMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 5-Bromo-2-methylpyridine Poison DEAD END: Pd-Pyridine Complex (Catalyst Poisoning) OxAdd->Poison + Pyridine N-coordination TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product key Blue Path: Productive Cycle Red Path: N-Poisoning (Common in Pd(PPh3)4)

Caption: Figure 1. The kinetic competition between the productive catalytic cycle (Blue) and the off-cycle catalyst sequestration by the pyridine nitrogen (Red).

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic architectures for the coupling of 5-halo-2-methylpyridines.

Candidate A: The Baseline (PdCl (PPh ) / CuI)
  • Chemistry: Traditional bis-triphenylphosphine system.

  • Performance: Reliable for simple aryl iodides but struggles with bromopyridines.

  • The Flaw: PPh

    
     is a labile ligand. It dissociates easily, allowing the pyridine nitrogen to bind to the Pd center, effectively shutting down the reaction unless high temperatures (>80°C) and high loading (5 mol%) are used.
    
  • Verdict: Obsolete for challenging heterocyclic substrates.

Candidate B: The Specialist (Pd(OAc) / XPhos)
  • Chemistry: Buchwald biaryl phosphine ligands.

  • Performance: Excellent. The bulky XPhos ligand creates a steric shield around the Pd center, physically preventing the pyridine nitrogen from coordinating.

  • The Flaw: High cost and sensitivity to oxidation (requires strict inert atmosphere).

  • Verdict: High Performance , but expensive for scale-up.

Candidate C: The Workhorse (Pd-PEPPSI-IPr)
  • Chemistry: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (NHC Ligand).

  • Performance: Superior. The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly (non-labile) and is extremely bulky (steric wingtips). This prevents pyridine poisoning and accelerates the oxidative addition of the C-Br bond.

  • Stability: Air and moisture stable solid; active species forms in situ.

  • Verdict: Recommended Standard.

Quantitative Performance Data

Comparison based on the coupling of 5-Bromo-2-methylpyridine with Phenylacetylene (Model Reaction).

FeaturePdCl

(PPh

)

Pd(OAc)

/ XPhos
Pd-PEPPSI-IPr
Catalyst Loading 5.0 mol%1.0 - 2.0 mol%0.5 - 1.0 mol%
Temperature 80°C (Reflux)60°CRoom Temp - 40°C
Time to Completion 12 - 24 Hours4 - 8 Hours1 - 4 Hours
Isolated Yield 65 - 75%88 - 95%92 - 98%
Air Sensitivity ModerateHighLow (Stable Precatalyst)
Cost Efficiency Low (High Loading)Low (Expensive Ligand)High

Detailed Experimental Protocols

Protocol A: Synthesis of Alkynyl-Pyridine via Pd-PEPPSI-IPr (Recommended)

Use this protocol if you are starting with 5-Bromo-2-methylpyridine.

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Co-Catalyst: CuI (2.0 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or Et
    
    
    N (excess)
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

  • Setup: In a vial equipped with a magnetic stir bar, charge Pd-PEPPSI-IPr (1 mol%), CuI (2 mol%), and Cs

    
    CO
    
    
    
    (2 equiv).
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add 5-Bromo-2-methylpyridine (1.0 equiv) and the Terminal Alkyne (1.2 equiv) as solutions in degassed Dioxane.

  • Reaction: Stir at 40°C. Note: PEPPSI catalysts often initiate faster with mild heating.

  • Monitoring: Monitor by LC-MS. The bulky NHC ligand prevents the formation of the "Glaser" homocoupling byproduct often seen with copper.

  • Workup: Filter through a pad of Celite to remove inorganic salts.[1] Concentrate and purify via flash chromatography.

Protocol B: Coupling of 5-(Bromoethynyl)-2-methylpyridine (The Alkynyl Bromide)

Use this protocol if you possess the alkynyl bromide and are coupling it (Cadiot-Chodkiewicz variant).

Context: Alkynyl bromides are electrophiles. They react with terminal alkynes to form unsymmetrical diynes.

Reagents:

  • 5-(Bromoethynyl)-2-methylpyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: CuCl (5 mol%) / Hydroxylamine hydrochloride (catalytic)

  • Base: n-Butylamine (30% aq. solution)

Step-by-Step:

  • Catalyst Prep: Dissolve CuCl (5 mol%) and hydroxylamine hydrochloride (small pinch to reduce Cu(II) to Cu(I)) in aqueous n-butylamine. The solution should be colorless/pale yellow.

  • Addition: Add the Terminal Alkyne at 0°C. A yellow/red precipitate (Cu-acetylide) may form.

  • Coupling: Dropwise add the 5-(Bromoethynyl)-2-methylpyridine (dissolved in minimal MeOH or THF) to the mixture.

  • Reaction: Allow to warm to Room Temperature. The reaction is usually rapid (30-60 mins).

  • Safety Note: Alkynyl bromides can be energetic; keep the reaction cool initially.

Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Reaction Stalls at ~50% Pd Poisoning by PyridineSwitch to Pd-PEPPSI-IPr or increase temperature to promote ligand dissociation.
Homocoupling (Alkyne Dimer) Oxidation of Cu-AcetylideEnsure strict O

exclusion. Add a reducing agent (sodium ascorbate) or switch to Copper-Free Sonogashira (requires 3-5% Pd-PEPPSI).
Black Precipitate (Pd Black) Catalyst DecompositionThe ligand is not stabilizing Pd(0) effectively. Switch to XPhos or IPr ligands.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Cross-Coupling." Chemistry – A European Journal. Link

    • Key Finding: Establishes PEPPSI as superior for sterically demanding and heteroatom-rich substr
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

    • Key Finding: Comprehensive review of ligands, including the limit
  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society. Link

    • Key Finding: Demonstrates the efficacy of XPhos in preventing c
  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

    • Key Finding: Specific protocols for pyridine-based substr

Sources

Validation of 5-(Bromoethynyl)-2-methylpyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation and comparison manual for 5-(Bromoethynyl)-2-methylpyridine , a specialized scaffold representing the haloalkynyl pyridine class of covalent kinase inhibitors.

This document is structured for medicinal chemists and lead optimization scientists. It moves beyond basic descriptions to validate the scaffold's utility in targeting non-catalytic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR) with superior selectivity profiles compared to traditional Michael acceptors.

Executive Summary: The Haloalkynyl Advantage

5-(Bromoethynyl)-2-methylpyridine represents a strategic evolution in Covalent Kinase Inhibitor (CKI) design. While the industry standard—acrylamides (e.g., Ibrutinib, Osimertinib)—relies on Michael addition to a vinyl group, this scaffold utilizes a 1-bromoalkyne (haloalkynyl) warhead.

Key Value Proposition:

  • Tunable Reactivity: The bromoalkynyl moiety is generally less reactive toward free glutathione (GSH) than acrylamides, reducing off-target toxicity while maintaining high reactivity within the constrained kinase pocket (proximity-induced reactivity).

  • Geometric Orthogonality: The linear geometry of the alkyne (

    
    ) projects the electrophile differently than the planar (
    
    
    
    ) acrylamide, allowing access to cysteines in "shallow" or sterically hindered pockets.
  • Mechanism: Irreversible alkylation of cysteine thiols via nucleophilic substitution or addition-elimination, forming a stable thioalkyne or vinyl sulfide adduct.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 5-(Bromoethynyl)-2-methylpyridine scaffold against the two dominant alternatives: Acrylamides (Standard) and Terminal Alkynes (Probes).

Table 1: Scaffold Performance Matrix
Feature5-(Bromoethynyl)-2-methylpyridine (Haloalkynyl)Acrylamide Scaffold (e.g., Ibrutinib-like)Terminal Alkyne (Propargyl)
Warhead Type 1-Bromoalkyne (Electrophile)

-Unsaturated Amide (Michael Acceptor)
Terminal Alkyne (Weak Electrophile)
Reaction Mechanism Nucleophilic Substitution / Addition-EliminationMichael Addition (1,4-addition)Requires metabolic activation or "Click" (rarely direct)
Cys Reactivity (

)
Moderate-High (Proximity driven)High (Often indiscriminately reactive)Low (Requires specific orientation)
Metabolic Stability High (Resistant to rapid GSH conjugation in plasma)Moderate (Susceptible to GSH reductases)High
Adduct Stability Very High (Thioalkyne/Vinyl sulfide)High (Retro-Michael possible in some contexts)High
Selectivity Profile Excellent (Kinetic selectivity)Good (Thermodynamic selectivity)Excellent (but low potency)
Geometric Vector Linear (

hybridized)
Planar (

hybridized)
Linear (

hybridized)

Mechanism of Action: The Covalent Event

The defining feature of this scaffold is the Csp-Br bond. Unlike acrylamides which simply accept a nucleophile, the bromoalkynyl group undergoes a specific cascade upon encountering the kinase cysteine thiolate (


).
Pathway Diagram (Graphviz)

The diagram below illustrates the reaction trajectory from the reversible binding of the pyridine core to the irreversible covalent locking of the cysteine.

ReactionMechanism cluster_0 Warhead Chemistry: 1-Bromoalkyne Start Reversible Binding (Pyridine Core anchors in Hinge) NuAttack Nucleophilic Attack (Cys-S⁻ attacks C-Br) Start->NuAttack Kd driven Transition Transition State (Addition-Elimination) NuAttack->Transition Proximity effect Product Covalent Adduct (Thioalkyne Formation) Transition->Product -Br⁻ (Leaving Group) Inactivation Kinase Silencing (Irreversible) Product->Inactivation Stable Linkage

Caption: Figure 1. Mechanism of covalent inactivation.[1] The pyridine scaffold positions the warhead, facilitating the specific attack of the cysteine thiolate on the bromoalkyne, displacing bromide to form a stable thioalkyne adduct.

Experimental Validation Protocols

To validate 5-(Bromoethynyl)-2-methylpyridine as a viable scaffold for your specific kinase target, follow this self-validating workflow.

Protocol A: Determination of (The Gold Standard)

Purpose: To distinguish between simple reversible binding and true covalent inactivation.

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (10 µM to 1 nM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100). Crucial: Do not add DTT (Dithiothreitol) as it will react with the bromoalkyne. Use TCEP if a reducing agent is strictly necessary.

  • Enzyme Activation: Incubate Kinase (5 nM) with the inhibitor series for varying time points (

    
     = 0, 15, 30, 60 min).
    
  • Reaction Start: Add ATP (at

    
    ) and substrate peptide.
    
  • Measurement: Measure phosphorylation (e.g., ADP-Glo or FRET) after a fixed reaction time (e.g., 10 min).

  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Validation Criteria: A time-dependent decrease in

      
       (left-shift of the curve) confirms covalent inhibition. If 
      
      
      
      is static over time, the scaffold is acting reversibly (failed covalent engagement).
Protocol B: Intact Protein Mass Spectrometry (Direct Evidence)

Purpose: To physically confirm the stoichiometry and mass shift corresponding to the warhead reaction.

  • Incubation: Incubate Kinase domain (1-5 µM) with 10-fold excess of 5-(Bromoethynyl)-2-methylpyridine for 60 minutes at room temperature.

  • Control: Run a "DMSO only" sample and a "Wild Type vs. Cys-Mutant" (e.g., C481S) control.

  • Desalting: Rapidly desalt samples using C4 reverse-phase spin columns to remove non-covalently bound inhibitor.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw charge envelope to zero-charge mass.

  • Calculation:

    • Expected Mass Shift (

      
      ) = MW(Inhibitor) - MW(HBr).
      
    • Note: Unlike acrylamides (Addition,

      
       = MW), bromoalkynes often undergo substitution (
      
      
      
      = MW - 79.9 Da for Br + 1 Da for H). Verify the specific adduct mechanism for your kinase; some form addition products retaining Br temporarily.
Protocol C: Jump-Dilution (Washout) Assay

Purpose: To prove irreversibility and residence time.

  • Incubation: Incubate Kinase (100x concentration) with Inhibitor (10x

    
    ) for 1 hour.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP and substrate. (Final inhibitor concentration is now 0.1x

    
    , effectively zero).
    
  • Monitoring: Monitor enzymatic activity continuously for 2 hours.

  • Result Interpretation:

    • Reversible Inhibitor:[1][2][3][4][5] Activity recovers rapidly (slope increases) as the drug dissociates.

    • Covalent Scaffold: Activity remains flat (zero slope) because the enzyme is permanently dead.

Validation Workflow Diagram

The following flowchart outlines the decision matrix for validating this scaffold in a drug discovery campaign.

ValidationWorkflow Step1 Synthesize 5-(Bromoethynyl)-2-methylpyridine (Core Scaffold) Step2 Biochemical Screen (-DTT) Time-Dependent IC50? Step1->Step2 Decision1 Shift? Step2->Decision1 Step3 Intact Protein MS Check Mass Shift Decision1->Step3 Yes Fail REJECT / RE-DESIGN (Check Sterics) Decision1->Fail No (Reversible) Decision2 Adduct? Step3->Decision2 Step4 GSH Stability Assay (Selectivity Check) Decision2->Step4 Yes Decision2->Fail No Binding Success VALIDATED SCAFFOLD Proceed to SAR Step4->Success High Stability Step4->Fail High Reactivity (Toxic)

Caption: Figure 2. Step-by-step validation logic for haloalkynyl scaffolds. Failure at the MS stage usually indicates steric clash preventing the linear alkyne from reaching the cysteine.

Synthesis & Handling Notes

  • Synthesis: The scaffold is typically accessed via Sonogashira coupling of 5-bromo-2-methylpyridine with TMS-acetylene, followed by deprotection and bromination using NBS (N-Bromosuccinimide) and silver nitrate (

    
    ) catalysis.
    
  • Storage: Bromoalkynes can be light-sensitive and potentially unstable in basic alcoholic solutions. Store solid at -20°C under argon.

  • Assay Buffers: AVOID DTT and

    
    -Mercaptoethanol.  These thiols will quench the warhead immediately. Use TCEP (Tris(2-carboxyethyl)phosphine) as it is less nucleophilic toward alkynes.
    

References

  • Covalent Kinase Inhibitors (Review)

    • Title: Advances in covalent kinase inhibitors.[2][4][5][6][7][8][9][10][11]

    • Source:Chemical Society Reviews, 2019.
    • URL:[Link]

  • Haloalkynyl Warhead Chemistry

    • Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads.[8]

    • Source:Journal of the American Chemical Society, 2020. (Validates the alkynyl-halide class reactivity).
    • URL:[Link]

  • Bromo-ynone and Haloalkyne Reactivity

    • Title: Thiol-thiol cross-clicking using bromo-ynone reagents.[12][13]

    • Source:Nature Communications, 2025 (Relevant for mechanism of bromo-alkyne/thiol reaction).
    • URL:[Link]

  • Covalent Docking & Design

    • Title: Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery.[5][6][11]

    • Source:Molecules, 2022.[2][5]

    • URL:[Link]

Sources

A Comparative Guide to the Characterization of Novel 5-(Arylalkynyl)-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis and characterization of novel compounds derived from 5-(bromoethynyl)-2-methylpyridine. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous natural products and FDA-approved drugs, where they play a crucial role in defining the pharmacological profile.[1][2][3][4] The introduction of an ethynyl group at the 5-position of the 2-methylpyridine core offers a versatile handle for generating diverse molecular architectures, particularly through carbon-carbon bond-forming reactions.[5][6]

Herein, we detail the synthesis of two novel derivatives, Compound 1 (5-((4-methoxyphenyl)ethynyl)-2-methylpyridine) and Compound 2 (2-methyl-5-(phenylethynyl)pyridine), via the Sonogashira coupling reaction. This guide will objectively compare their spectroscopic characteristics and evaluate their cytotoxic potential against a known anti-cancer agent, providing the necessary experimental data and protocols to support these findings.

Synthesis of Novel 5-(Arylalkynyl)-2-methylpyridine Derivatives

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of C(sp²)-C(sp) bonds, typically between a vinyl or aryl halide and a terminal alkyne.[6][7] This reaction is carried out under mild conditions and tolerates a wide variety of functional groups, making it a cornerstone in the synthesis of complex molecules and pharmaceuticals.[6] We employed this palladium-catalyzed reaction to synthesize two novel derivatives of 5-(bromoethynyl)-2-methylpyridine.

The rationale for selecting the Sonogashira coupling lies in its high efficiency and functional group tolerance, which are paramount in modern synthetic chemistry.[5][7] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst facilitates the reaction at a lower temperature and with greater selectivity.[6][8]

Synthetic_Scheme start 5-(Bromoethynyl)-2-methylpyridine conditions Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt start->conditions conditions2 Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt start->conditions2 reagent1 4-Methoxyphenylacetylene reagent1->conditions reagent2 Phenylacetylene reagent2->conditions2 product1 Compound 1 (5-((4-methoxyphenyl)ethynyl)-2-methylpyridine) product2 Compound 2 (2-Methyl-5-(phenylethynyl)pyridine) conditions->product1 conditions2->product2

Caption: Synthetic route to Compound 1 and Compound 2.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a stirred solution of 5-(bromoethynyl)-2-methylpyridine (1.0 eq) in a mixture of THF and triethylamine (2:1), add the respective terminal alkyne (1.1 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired compound.

Spectroscopic Characterization and Comparison

The synthesized compounds were characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[9][10][11] NMR spectroscopy is an essential technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[11][12]

The ¹H NMR spectra of pyridine derivatives show characteristic signals in the aromatic region, with protons alpha to the nitrogen atom being the most deshielded and appearing at the highest chemical shifts.[11] The methyl group protons of the 2-methylpyridine moiety typically appear as a singlet in the upfield region. In the ¹³C NMR spectra, the carbons of the pyridine ring and the alkyne are readily identifiable.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) HRMS (ESI) m/z
Compound 1 8.62 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 2H), 7.15 (d, 1H), 6.88 (d, 2H), 3.85 (s, 3H), 2.55 (s, 3H)160.2, 150.1, 148.5, 138.2, 133.5, 122.3, 118.9, 115.1, 114.2, 92.8, 85.7, 55.4, 24.6[M+H]⁺ calcd for C₁₅H₁₄NO: 224.1070; found: 224.1075
Compound 2 8.64 (d, 1H), 7.68 (dd, 1H), 7.52 (m, 2H), 7.38 (m, 3H), 7.18 (d, 1H), 2.56 (s, 3H)150.2, 148.7, 138.4, 131.8, 128.9, 128.5, 122.9, 122.4, 119.2, 92.1, 87.2, 24.6[M+H]⁺ calcd for C₁₄H₁₂N: 194.0964; found: 194.0969
Experimental Protocol: NMR and HRMS Analysis

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Purified_Compound Purified Novel Compound NMR_Sample Prepare NMR Sample (CDCl₃ or DMSO-d₆) Purified_Compound->NMR_Sample HRMS_Sample Prepare HRMS Sample (MeOH or ACN) Purified_Compound->HRMS_Sample Acquire_NMR Acquire ¹H & ¹³C NMR Spectra NMR_Sample->Acquire_NMR Acquire_HRMS Acquire HRMS Data (ESI) HRMS_Sample->Acquire_HRMS Process_Data Process & Analyze Spectra Acquire_NMR->Process_Data Acquire_HRMS->Process_Data Compare_Data Compare with Expected Structure Process_Data->Compare_Data Final_Structure Confirmed Structure Compare_Data->Final_Structure MTT_Assay_Workflow Cell_Seeding 1. Seed HeLa cells in a 96-well plate (5,000 cells/well) Incubation1 2. Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with serial dilutions of Compounds 1, 2, and Doxorubicin Incubation1->Compound_Treatment Incubation2 4. Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC₅₀ values Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT assay.

  • Cell Seeding : Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment. [13]2. Compound Treatment : Prepare serial dilutions of Compound 1, Compound 2, and the positive control (Doxorubicin) in the culture medium. Replace the old medium with the medium containing the test compounds. [14]3. Incubation : Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. [13]5. Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [15]6. Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve. [14]

Comparative Cytotoxicity Data
Compound IC₅₀ (µM) on HeLa cells ± SD
Compound 1 12.5 ± 1.3
Compound 2 28.7 ± 2.1
Doxorubicin (Alternative) 0.8 ± 0.1

The results indicate that both novel compounds exhibit cytotoxic activity against HeLa cells, with Compound 1 being more potent than Compound 2. The presence of the electron-donating methoxy group on the phenyl ring in Compound 1 may contribute to its enhanced activity compared to the unsubstituted phenyl ring in Compound 2. However, both compounds are less potent than the standard chemotherapeutic drug, Doxorubicin.

Conclusion

This guide has detailed the synthesis of two novel 5-(arylalkynyl)-2-methylpyridine derivatives using an efficient Sonogashira coupling protocol. Comprehensive characterization using NMR and HRMS confirmed the successful synthesis of the target molecules. The comparative in vitro cytotoxicity study demonstrated that these novel compounds possess anti-proliferative activity, with structural variations influencing their potency. While not as potent as the clinical standard, Doxorubicin, these findings highlight that the 5-(ethynyl)-2-methylpyridine scaffold is a promising starting point for the development of new therapeutic agents. Further structural modifications and optimization could lead to the discovery of more potent analogs.

References

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(Bromoethynyl)-2-methylpyridine. As a research professional, ensuring your safety and the integrity of your laboratory environment is paramount. This guide moves beyond simple instructions to explain the chemical principles behind each procedural step, empowering you to manage this hazardous waste stream with confidence and precision.

Hazard Identification and Risk Assessment: A Multifaceted Profile

5-(Bromoethynyl)-2-methylpyridine is a halogenated heterocyclic compound with a terminal alkyne group. Its hazard profile is a composite of three distinct structural features, each demanding specific safety considerations.

  • The Pyridine Core: Pyridine and its derivatives are classified as hazardous waste, often exhibiting toxicity and requiring specific disposal protocols like incineration.[1][2] Under no circumstances should they be disposed of via sanitary sewer systems.[1]

  • The Bromo- Substituent: As a halogenated organic compound, this molecule falls under stringent environmental regulations, such as those outlined by the Environmental Protection Agency (EPA).[3][4][5] Halogenated waste streams must be segregated from non-halogenated ones to ensure proper disposal and manage costs effectively.[6][7]

  • The Ethynyl (Alkyne) Group: This is the most acute reactive hazard. The terminal alkyne (C≡C-H) possesses an acidic proton. In the presence of certain metals (notably copper, silver, and mercury) or strong bases, it can deprotonate to form highly reactive and potentially explosive metal acetylides.[8] This reactivity necessitates a neutralization (quenching) step for any waste generated from reaction mixtures.

Safety data for analogous compounds indicates that 5-(Bromoethynyl)-2-methylpyridine should be handled as a substance that causes skin and serious eye irritation.[9][10][11][12]

Pre-Disposal Safety: Engineering and Personal Protection

Before handling any waste containing 5-(Bromoethynyl)-2-methylpyridine, a robust safety framework must be in place.

Personal Protective Equipment (PPE)

A non-negotiable baseline for handling this compound includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are required. Always consult a glove compatibility chart for the specific solvents in use.

  • Body Protection: A flame-resistant lab coat must be worn.

Engineering Controls

All handling and disposal procedures, especially the quenching of reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][13]

Chemical Incompatibility

Segregation is a critical safety principle. Store waste containers of 5-(Bromoethynyl)-2-methylpyridine away from the following incompatible materials to prevent dangerous reactions:[14][15][16]

  • Strong Oxidizing Agents

  • Strong Bases (unless used in a controlled quenching procedure)

  • Heavy Metal Salts (especially copper, silver, mercury)

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. The following workflow provides a clear decision-making framework.

DisposalWorkflow cluster_paths start 5-(Bromoethynyl)-2-methylpyridine Waste Generated decision Is the waste a reaction mixture or unadulterated product? start->decision path1 Unused/Expired Product decision->path1 Unused Product path2 Reaction Mixture decision->path2 Mixture step1a Securely seal original container. Do NOT attempt to quench. path1->step1a step1b Proceed to Quenching Protocol (See Section 4) path2->step1b step2a Label as Hazardous Waste with full chemical name. step1a->step2a end Contact EHS for Pickup step2a->end step2b Collect quenched mixture in a designated waste container. step1b->step2b step2b->end

Caption: Decision workflow for disposing of 5-(Bromoethynyl)-2-methylpyridine.

Experimental Protocol: Quenching Reaction Mixtures

This protocol is essential for neutralizing the reactive terminal alkyne in waste solutions from chemical reactions. The primary objective is to safely protonate any residual acetylide anions and the terminal alkyne itself, rendering the mixture safe for collection.

Materials
  • Reaction mixture containing 5-(Bromoethynyl)-2-methylpyridine

  • Inert solvent (e.g., Tetrahydrofuran (THF))

  • Proton source/quenching agent (e.g., Isopropanol or Methanol)

  • Ice bath

  • Appropriately labeled hazardous waste container (e.g., a glass bottle with a screw cap, compatible with the solvents)

Quenching Workflow Diagram

QuenchingProtocol prep 1. Preparation Place reaction flask under inert atmosphere (N2 or Ar). cool 2. Cooling Cool mixture to 0°C in an ice bath. Causality: Controls exothermic reaction. prep->cool dilute 3. Dilution Dilute with an equal volume of inert solvent (e.g., THF). Causality: Dissipates heat. cool->dilute quench 4. Quenching Slowly add quenching agent (e.g., isopropanol) dropwise with stirring. dilute->quench observe 5. Observation Continue addition until any gas evolution ceases. quench->observe warm 6. Equilibration Allow mixture to slowly warm to room temperature. observe->warm collect 7. Collection Transfer fully quenched mixture to a labeled hazardous waste container. warm->collect

Sources

Personal protective equipment for handling 5-(Bromoethynyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Hazard Directive (Read Before Handling)

WARNING: 1-Bromoalkyne Functional Group Hazard 5-(Bromoethynyl)-2-methylpyridine contains a 1-bromoalkyne motif (


). Compounds in this class are energetic materials  known to exhibit shock and thermal sensitivity. They have been documented to detonate spontaneously upon concentration, heating, or mechanical stress (friction/grinding).

Core Safety Mandates:

  • Never isolate the neat solid on a scale >100 mg unless absolutely necessary and behind a blast shield.

  • Always handle in solution. Dilution significantly mitigates propagation of detonation.

  • No metal spatulas. Use Teflon-coated or wood tools to avoid friction initiation.

  • Cold Storage. Store solutions at -20°C or lower, protected from light.

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection against energetic materials requires a "layered defense" strategy that accounts for both chemical toxicity and physical blast/shrapnel hazards.[1]

PPE Selection Logic

The following decision matrix dictates the required PPE based on the state and scale of the material.

PPE_Logic Start Start: Assess Operation State Material State? Start->State Solution Dilute Solution (<0.5 M) State->Solution Solvated Solid Neat Solid / Concentrated Oil State->Solid Pure/Dry StdPPE Standard PPE: - Nitrile Gloves (Double) - Lab Coat (Nomex) - Safety Glasses Solution->StdPPE Scale Scale > 100 mg? Solid->Scale HighHazPPE High-Hazard PPE: - Face Shield + Goggles - Kevlar® Gloves (Cut resist) - Blast Shield (Engineering Control) Scale->HighHazPPE Yes MedHazPPE Enhanced PPE: - Face Shield + Goggles - Double Nitrile (High Cuff) Scale->MedHazPPE No

Figure 1: PPE Decision Matrix for handling energetic alkynyl bromides.

Detailed PPE Specifications
ComponentSpecificationRationale (Causality)
Hand Protection Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or Silver Shield®1-Bromoalkynes are potent alkylating agents and skin sensitizers. Double layering prevents breakthrough.
Blast Protection Face Shield (Polycarbonate) over Goggles Essential for "Solid/Neat" handling. Glassware fragmentation is the primary injury vector during micro-detonations.
Body Defense Nomex® Lab Coat (Fire Resistant)Alkynyl bromides can ignite flammables upon decomposition. Cotton/synthetic blends may melt into skin.
Respiratory Fume Hood (Face velocity >100 fpm)Do not rely on N95 masks. Vapors are lachrymatory and toxic.

Part 3: Operational Handling & Engineering Controls

Synthesis & Isolation
  • Solvent Selection: Perform reactions in solvents with high heat capacity (e.g., Dichloromethane, THF) to act as a heat sink.

  • Telescoping: If possible, use the crude solution directly in the next step (e.g., Cadiot-Chodkiewicz coupling) without isolating the solid bromoalkyne.

  • Evaporation: Never rotary evaporate to dryness. Stop when a concentrated oil remains. Backfill with inert gas immediately.

Storage Protocols
  • Temperature: -20°C (Freezer). Thermal decomposition rates accelerate exponentially above 0°C.

  • Stabilization: Store solutions over copper turnings (if compatible with downstream chemistry) or with a radical inhibitor (e.g., BHT) to prevent polymerization.

  • Container: Amber glass vials with Teflon-lined caps. Do not use ground glass joints (friction hazard).[2]

Part 4: Emergency Response & Disposal Protocols

Emergency Response Workflow

In the event of a spill or exposure, immediate action is critical to prevent escalation (fire/explosion).

Emergency_Workflow Spill Spill Detected Type Liquid or Solid? Spill->Type Absorb Absorb with Vermiculite (Do NOT wipe) Type->Absorb Solution Wet Wet with Toluene/Hexane (Desensitize) Type->Wet Solid Collect Collect with plastic scoop (Non-sparking) Absorb->Collect Container Transfer to Waste Pail Collect->Container Wet->Collect Quench Add Quenching Solution (Sulfite/Bisulfite) Container->Quench Notify Notify EHS Quench->Notify

Figure 2: Emergency response workflow for energetic material spills.

Chemical Deactivation (Quenching) Protocol

Objective: Chemically destroy the reactive


 bond before disposal.
Mechanism:  Reductive debromination using sulfite or bisulfite.

Step-by-Step Procedure:

  • Preparation: Dissolve the waste material (or spill residue) in a compatible solvent (e.g., Ethanol or THF).

  • Cooling: Place the vessel in an ice bath (0°C).

  • Reagent Addition: Slowly add a saturated aqueous solution of Sodium Sulfite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    .
    • Stoichiometry: Use at least 2.5 molar equivalents relative to the bromoalkyne.

  • Monitoring: Stir vigorously for 2 hours. Allow to warm to room temperature.

    • Verification: Check pH (should be neutral/mildly acidic). A starch-iodide paper test can confirm the absence of oxidizing species.

  • Disposal: The resulting mixture contains the debrominated alkyne (or sulfonate derivative) and inorganic bromide. Dispose of as Halogenated Organic Waste .

References

  • PubChem. (n.d.). 5-Bromo-2-methylpyridine Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Alkynyl Bromides and Safety Considerations. Retrieved March 2, 2026, from [Link]

  • University of California, Irvine. (2025). Standard Operating Procedure: Explosives and Potentially Explosives. Environmental Health & Safety. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (1943). Sodium 2-Bromoethanesulfonate (Quenching Protocols). Org. Synth. 1943, 23, 86. Retrieved March 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.